Dofequidar fumarate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3.C4H4O4/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24;5-3(6)1-2-4(7)8/h1-16,25,29,34H,17-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAVTDQTRFYXSD-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dofequidar Fumarate (MS-209): Structure-Activity Relationship & Technical Dossier
[1]
Executive Summary
Dofequidar fumarate (MS-209) represents a third-generation reversal agent designed to overcome Multidrug Resistance (MDR) in cancer therapy.[1][2] Unlike first-generation agents (e.g., verapamil, cyclosporine A) which were limited by dose-limiting cardiovascular toxicity and low affinity, Dofequidar was engineered as a potent, orally active quinoline derivative with high specificity for P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) .[1]
This dossier analyzes the chemical architecture of Dofequidar, establishing the causal link between its structural motifs and its inhibitory potency.[2] It further details the experimental frameworks required to validate these structure-activity relationships (SAR) in a drug discovery setting.
Chemical Architecture & Pharmacophore Analysis
The efficacy of Dofequidar is dictated by its tripartite structure, optimized to interact with the large, hydrophobic, and polyspecific drug-binding pocket of P-gp.
Systematic Name: 1-(4-(2-hydroxy-3-(5-quinolyloxy)propyl)piperazin-1-yl)-2,2-diphenylethanone fumarate.[1][3][4]
Structural Domains
The molecule can be dissected into three distinct pharmacophoric regions:
-
Lipophilic Tail (Diphenylacetyl moiety):
-
Function: Provides high lipophilicity (logP ~4-5), essential for partitioning into the lipid bilayer where P-gp ligand recognition occurs.[1]
-
SAR Insight: The two phenyl rings create a bulky hydrophobic surface that competes with chemotherapeutics (like paclitaxel and doxorubicin) for the hydrophobic vacuum of the P-gp transmembrane domain.[2]
-
-
Basic Linker (Piperazine & Hydroxyl propyl chain):
-
Function: Acts as a rigid spacer and ionization center.[2]
-
SAR Insight: The piperazine ring restricts conformational flexibility, reducing the entropic cost of binding.[2] The secondary hydroxyl group serves as a hydrogen bond donor/acceptor, likely interacting with polar residues (e.g., Gln, Asn) within the P-gp binding pore. The basic nitrogen (protonated at physiological pH) mimics the cationic nature of many P-gp substrates.[1][2]
-
-
Aromatic Head (5-Quinolyloxy):
Pharmacophore Visualization
The following diagram illustrates the spatial arrangement and functional role of each domain.
Caption: Pharmacophoric dissection of Dofequidar showing the tripartite domain structure and corresponding molecular interactions with the P-glycoprotein efflux pump.[1]
Structure-Activity Relationship (SAR) Deep Dive
The SAR of MS-209 reveals why it succeeds where verapamil failed: selectivity and affinity.
| Structural Modification | Effect on Activity | Mechanistic Explanation |
| Removal of Diphenyl Group | Drastic Loss | The bulkiness of the diphenyl moiety is critical for occupying the large drug-binding cavity of P-gp.[1] A single phenyl ring is insufficient to block the efflux pore effectively.[2] |
| Quinoline to Naphthalene | Reduced Potency | The nitrogen in the quinoline ring contributes to the electronic distribution and potential H-bonding capability. Replacing it with a pure hydrocarbon (naphthalene) reduces binding affinity.[1][2] |
| Linker Shortening (Ethyl vs Propyl) | Variable | The propyl chain length in MS-209 is optimized to allow the "Head" and "Tail" to span the binding site simultaneously.[2] Altering this distance disrupts the "bivalent" binding mode.[2] |
| Hydroxyl Group Deletion | Reduced Potency | The -OH group provides a critical anchor point via hydrogen bonding.[1][2] Its removal increases lipophilicity but decreases specific binding affinity.[1][2] |
| Salt Form (Fumarate) | Improved Solubility | The free base is highly lipophilic and poorly soluble.[2] The fumarate salt enhances oral bioavailability without altering the pharmacophore.[2] |
Mechanism of Action: Competitive Inhibition
Dofequidar functions as a competitive inhibitor.[2] It does not block the ATP hydrolysis site (unlike some non-competitive inhibitors) but rather occupies the substrate binding pocket.[2]
-
Entry: Dofequidar diffuses into the lipid bilayer due to its high logP.[2]
-
Binding: It accesses the P-gp binding pocket from within the membrane inner leaflet.[1][2]
-
Occlusion: Its bulky structure prevents the binding and subsequent translocation of chemotherapeutics (e.g., Doxorubicin, Paclitaxel).[2]
-
Result: Intracellular concentration of the chemotherapeutic rises, restoring cytotoxicity.[2][5]
Caption: Mechanism of Action illustrating Dofequidar's competitive inhibition of P-gp, preventing drug efflux and restoring chemosensitivity.[1][6]
Experimental Protocols for SAR Validation
To validate the SAR of Dofequidar or similar derivatives, the following self-validating protocols are recommended.
Rhodamine 123 Efflux Assay (Functional Validation)
This assay directly measures the inhibition of P-gp transport function.[1][2]
Protocol:
-
Cell Line: Use P-gp overexpressing cells (e.g., K562/ADM or MDR1-transfected MDCK cells).[1][2]
-
Seeding: Plate
cells/mL in 6-well plates. -
Treatment: Incubate cells with varying concentrations of Dofequidar (0.1 - 10
M) for 30 mins at 37°C. -
Substrate Loading: Add Rhodamine 123 (Rho123) to a final concentration of 0.5
g/mL.[1][2] Incubate for 30 mins. -
Wash & Efflux: Wash cells 2x with ice-cold PBS (stops transport). Resuspend in inhibitor-free medium (or medium + inhibitor to test retention) and incubate for 60-90 mins at 37°C (Efflux phase).
-
Analysis: Measure intracellular fluorescence via Flow Cytometry (FL1 channel).[1][2]
-
Data Output: Calculate the Fluorescence Activity Ratio (FAR) :
Cytotoxicity Reversal Assay (Efficacy Validation)
Determines if the structural modification translates to therapeutic benefit.[1][2]
Protocol:
-
Setup: Seed cells in 96-well plates (
cells/well). -
Drug Matrix: Create a checkerboard dilution:
-
Incubation: 72 hours at 37°C.
-
Readout: MTT or SRB assay to measure cell viability.
-
Calculation: Determine the
of Doxorubicin in the presence and absence of Dofequidar.
Synthesis & Retrosynthetic Analysis
Understanding the synthesis allows for the design of derivatives for SAR exploration.[2]
Retrosynthetic Logic: The molecule is assembled convergently.[2] The central piperazine acts as the nucleophile that connects the "Head" and "Tail".[2]
-
Step 1 (Head Formation): Reaction of 5-hydroxyquinoline with epichlorohydrin yields the epoxide intermediate: 5-(2,3-epoxypropoxy)quinoline .[1][2]
-
Step 2 (Linker Attachment): Ring opening of the epoxide by N-Boc-piperazine (or excess piperazine) creates the 2-hydroxypropyl-piperazine core.[1][2]
-
Step 3 (Tail Attachment): Acylation of the secondary piperazine nitrogen with diphenylacetyl chloride .
-
Step 4 (Salt Formation): Reaction with fumaric acid to yield the final salt.[1][2]
Caption: Convergent synthetic route for Dofequidar, highlighting the modular assembly of the pharmacophore.
Clinical Implications & Limitations
Despite robust preclinical SAR, Dofequidar failed to secure approval in Phase III trials for breast cancer [2].[2]
-
The "Pharmacokinetic Failure" Hypothesis: While the SAR optimized binding affinity, it did not fully account for the complexity of in vivo pharmacokinetics. High lipophilicity (required for potency) led to variable absorption and high protein binding.[1][2]
-
Patient Selection: The trials did not exclusively select for tumors with high P-gp expression.[1][2] In subgroups of patients who were heavily pre-treated (and thus likely had P-gp driven resistance), Dofequidar showed significant benefit [2].[1][2]
-
Future Direction: The SAR of Dofequidar is now being repurposed to target Cancer Stem Cells (CSCs) .[2] CSCs overexpress ABCG2 (BCRP), and Dofequidar's cross-reactivity (due to the overlap in pharmacophore requirements between P-gp and BCRP) makes it a potent anti-CSC agent [3].[1][2]
References
-
Sato, S. et al. (1997).[1][2] "Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer." Journal of Medicinal Chemistry, 40(13), 2047–2052.[2] Link
-
Saeki, T. et al. (2007).[1][2] "Dofequidar fumarate (MS-209) in combination with cyclophosphamide, doxorubicin, and fluorouracil for patients with advanced or recurrent breast cancer."[1][3][7] Journal of Clinical Oncology, 25(4), 411–417.[2][7] Link
-
Katayama, R. et al. (2009).[1][2] "Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export."[1][2][6] Cancer Science, 100(11), 2060–2068.[2] Link
-
Naito, M. et al. (2002).[1][2] "MS-209, a quinoline-type reversal agent, potentiates antitumor efficacy of docetaxel in multidrug-resistant solid tumor xenograft models."[1] Clinical Cancer Research, 8(2), 582-588.[1][2] Link
Sources
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- 7. Dofequidar fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Dofequidar Fumarate (MS-209) as a Quinoline Derivative
The following technical guide details the pharmacological, chemical, and experimental profile of Dofequidar fumarate (MS-209), structured for application scientists and drug development researchers.
Classification: Third-Generation P-glycoprotein (P-gp) Inhibitor / MDR Reversal Agent CAS Registry Number: 158681-49-3 (Fumarate) Chemical Formula: C30H31N3O3 · C4H4O4
Executive Summary
Dofequidar fumarate (MS-209) is a synthetic quinoline derivative engineered to reverse Multidrug Resistance (MDR) in cancer therapy.[1] Unlike first-generation inhibitors (e.g., verapamil) which suffered from low affinity and high toxicity, or second-generation agents (e.g., valspodar) limited by cytochrome P450 interactions, Dofequidar represents a third-generation class. It is characterized by high specificity for ATP-Binding Cassette (ABC) transporters—specifically ABCB1 (P-gp) and ABCG2 (BCRP) —and low pharmacokinetic interaction with co-administered chemotherapeutics.[1]
This guide analyzes the quinoline scaffold's role in its binding affinity, details the synthetic logic, and provides validated protocols for assessing its inhibitory potency in vitro.
Chemical Architecture & SAR
The efficacy of Dofequidar is intrinsic to its chemical structure, which connects a lipophilic quinoline head to a bulky hydrophobic tail via a polar linker.
Structural Components[1][2][3]
-
Quinoline Moiety (Head): A 5-quinolyloxy group.[1] This planar aromatic system interacts with the hydrophobic drug-binding pocket of P-gp, likely mimicking the adenine ring of ATP or stacking with aromatic residues (Phe, Trp) within the transporter's transmembrane domain.
-
Hydroxyl-Propyl Linker: The 2-hydroxy-3-aminopropyl chain provides essential hydrogen-bonding capability (via the -OH group) to anchor the molecule within the binding site.
-
Piperazine Core: Acts as a rigid spacer, orienting the head and tail groups for optimal steric fit.
-
Diphenylacetyl Group (Tail): Two phenyl rings provide high lipophilicity, facilitating membrane partitioning and high-affinity binding to the drug-substrate site of the efflux pump.
Visualization of Chemical Logic
Figure 1: Pharmacophore dissection of Dofequidar, highlighting the functional role of the quinoline scaffold and hydrophobic tail.
Mechanism of Action
Dofequidar functions as a competitive inhibitor of efflux pumps. It does not block the ATPase activity directly but competes with substrates (e.g., Doxorubicin, Paclitaxel) for the drug-binding pocket on the transmembrane domains of the transporter.
Target Profile[1]
-
Primary Target: ABCB1 (P-glycoprotein / MDR1).[1]
-
Secondary Target: ABCG2 (Breast Cancer Resistance Protein / BCRP).[1][2]
-
Selectivity: Low affinity for MRP1 (ABCC1), reducing the risk of systemic toxicity associated with widespread transporter inhibition in normal tissues.
Mechanism Diagram
Figure 2: Mechanism of Action.[1] Dofequidar competitively occupies the substrate binding pocket, preventing the efflux of chemotherapeutics.
Synthesis & Manufacturing Route
The synthesis of Dofequidar follows a convergent pathway typical for aryloxypropanolamine derivatives. The quinoline moiety is introduced via nucleophilic opening of an epoxide.
Retrosynthetic Analysis
The molecule is disassembled into three key building blocks:
-
5-Hydroxyquinoline: The starting scaffold.
-
Epichlorohydrin: The three-carbon linker source.[1]
-
1-(Diphenylacetyl)piperazine: The hydrophobic tail amine.
Synthetic Protocol (Step-by-Step)
-
Preparation of the Tail:
-
React diphenylacetic acid with piperazine (or N-Boc piperazine followed by deprotection) using a coupling agent (e.g., DCC or acid chloride method) to yield 1-(diphenylacetyl)piperazine .
-
-
Activation of Quinoline:
-
React 5-hydroxyquinoline with excess epichlorohydrin in the presence of a base (K2CO3) to form the intermediate 5-(2,3-epoxypropoxy)quinoline .
-
-
Convergent Coupling:
-
Reflux the epoxide intermediate with 1-(diphenylacetyl)piperazine in a polar solvent (e.g., ethanol or isopropanol). The secondary amine of the piperazine attacks the terminal carbon of the epoxide, opening the ring to form the secondary alcohol linker.
-
-
Salt Formation:
-
The free base is treated with fumaric acid in ethanol/acetone to precipitate Dofequidar fumarate .
-
Preclinical Pharmacology & PK
In Vitro Potency
Dofequidar reverses resistance in cell lines overexpressing P-gp and BCRP.[1]
| Cell Line | Resistance Mechanism | Co-Drug | Reversal Potency (MS-209) |
| K562/ADM | P-gp Overexpression | Doxorubicin | Full reversal at 1–3 µM |
| P388/VCR | P-gp Overexpression | Vincristine | Full reversal at 3 µM |
| MCF-7/Adr | P-gp/BCRP Mixed | Doxorubicin | Partial to Full reversal |
| Normal Cells | None | Various | Minimal toxicity (IC50 > 100 µM) |
Pharmacokinetics (Human Data)
-
Dose: 900 mg (Oral).[1]
-
Plasma Concentration: Sustained levels > 3 µM (approx.[1] 1.5 µg/mL) for > 7 hours.[1][3]
-
Metabolism: Metabolized by CYP3A4 but shows less inhibitory effect on CYP3A4 compared to cyclosporine A, reducing the need for drastic dose reductions of co-administered chemotherapy.
Experimental Protocol: P-gp Inhibition Assay
Objective: Validate the P-gp inhibitory activity of Dofequidar using a functional efflux assay. System: Self-validating flow cytometry assay using Rhodamine 123 (Rh123) as a fluorescent substrate.[1]
Materials
-
Cell Line: K562/ADM (Doxorubicin-resistant human leukemia cells) or MDR1-transfected MDCK cells.[1]
-
Control Line: Parental K562 (drug-sensitive).[1]
-
Reagents: Dofequidar fumarate (stock 10 mM in DMSO), Rhodamine 123 (1 µg/mL), Verapamil (positive control).
Method
-
Cell Preparation: Harvest cells (1 x 10^6 cells/mL) and wash twice with PBS. Resuspend in RPMI-1640 medium (serum-free).
-
Inhibitor Incubation: Aliquot cells into tubes. Add Dofequidar at increasing concentrations (0.1, 1.0, 3.0, 10.0 µM).
-
Substrate Loading: Add Rhodamine 123 to all tubes (final conc. 0.5 µg/mL).[1] Incubate for 45 minutes at 37°C.
-
Efflux Phase:
-
Centrifuge cells, remove supernatant (containing Rh123).
-
Resuspend cells in fresh medium containing the inhibitor (Dofequidar) at the same respective concentrations.
-
Incubate for 60 minutes at 37°C to allow efflux.
-
-
Termination: Wash cells with ice-cold PBS to stop transport. Keep on ice.
-
Analysis: Measure intracellular fluorescence (FL1 channel) via flow cytometry.
Data Interpretation (Self-Validation)
-
Sensitive Cells: Low fluorescence (rapid efflux).[1]
-
Resistant Cells (Vehicle): Low fluorescence (rapid efflux via P-gp).[1]
-
Resistant Cells (Dofequidar): High fluorescence (retention).[1]
-
Validation Criteria: The fluorescence intensity of Resistant+Dofequidar should approach that of Sensitive+Vehicle.
Clinical Translation & Status
Phase III clinical trials (e.g., Saeki et al.) evaluated Dofequidar (900 mg) combined with CAF (Cyclophosphamide, Doxorubicin, Fluorouracil) in advanced breast cancer.
-
Outcome: While the overall response rate (ORR) improved (53.1% vs 42.6%), it did not reach statistical significance for the total population.
-
Success Subgroup: A statistically significant improvement in Progression-Free Survival (PFS) was observed in premenopausal, therapy-naive patients . This suggests Dofequidar is most effective before the tumor acquires multiple redundant resistance mechanisms beyond P-gp.[1]
References
-
Saeki, T. et al. (2007). Dofequidar fumarate (MS-209) in combination with cyclophosphamide, doxorubicin, and fluorouracil for patients with advanced or recurrent breast cancer.[1] Journal of Clinical Oncology.[1][3] Link
-
Nakanishi, T. et al. (1997). Reversal of multidrug resistance by a novel quinoline derivative, MS-209.[4] Cancer Chemotherapy and Pharmacology.[1][2][3][5][6][7][8][9] Link
-
Sato, W. et al. (1995). Reversal of multidrug resistance by a novel quinoline derivative, MS-209.[4] Cancer Research. Link
-
Katayama, K. et al. (2009). Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export.[1][2] Cancer Science. Link
-
FDA/EMA Guidelines. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies.Link[1]
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Technical Guide: Dofequidar Fumarate (MS-209) – ABC Transporter Modulation
Executive Technical Summary
Dofequidar fumarate (MS-209) is a third-generation, orally active quinoline derivative designed to reverse Multidrug Resistance (MDR) in oncological settings. Unlike first-generation inhibitors (e.g., Verapamil, Cyclosporin A) which suffered from low affinity and high toxicity, or second-generation agents (e.g., Valspodar) hampered by CYP450 interactions, Dofequidar offers a dual-mechanism advantage.
It functions as a non-competitive inhibitor of ABCB1 (P-glycoprotein/P-gp) and ABCC1 (MRP1) , and uniquely targets ABCG2 (BCRP) , a transporter critical for the survival of Cancer Stem-like Cells (CSCs) or "Side Population" (SP) cells. This guide details the mechanistic basis, physicochemical properties, and validated protocols for utilizing Dofequidar in preclinical drug development.
Mechanistic Pharmacology
The Triple-Inhibition Profile
Dofequidar distinguishes itself by inhibiting the three major ATP-binding cassette (ABC) transporters responsible for chemotherapeutic efflux:[1]
-
ABCB1 (P-gp): Prevents efflux of taxanes and anthracyclines.
-
ABCC1 (MRP1): Blocks transport of anionic drugs (e.g., methotrexate).
-
ABCG2 (BCRP): Critical for targeting SP cells/CSCs, often responsible for post-treatment recurrence.
Binding Kinetics
-
Mode of Action: Non-competitive inhibition. Dofequidar binds to the transmembrane domain of the transporter, inducing a conformational change that prevents ATP hydrolysis or substrate translocation.
-
Selectivity: It does not significantly inhibit CYP3A4 at therapeutic doses, reducing the risk of altering the pharmacokinetics of co-administered cytotoxics (e.g., Doxorubicin).
Visualization: Efflux Blockade Pathway
The following diagram illustrates the restoration of intracellular drug accumulation via Dofequidar-mediated transporter blockade.
Caption: Dofequidar binds allosterically to ABC transporters, halting ATP-dependent efflux and forcing intracellular accumulation of chemotherapeutics to cytotoxic thresholds.
Physicochemical Properties & Formulation
Understanding the salt form is critical for reproducible in vitro and in vivo results.
| Property | Specification | Technical Note |
| Chemical Name | 1-[4-(2-Hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone fumarate | Quinoline core provides lipophilicity; piperazine linker enhances binding affinity. |
| Formula | C30H31N3O3 · 1.5 C4H4O4 | Stoichiometry is critical; often supplied as sesquifumarate. |
| MW | 655.2 g/mol (Salt form approx.) | Base MW: ~481.6 g/mol . Adjust calculations for salt fraction. |
| Solubility | Soluble in DMSO (>10 mg/mL), Acidic Methanol | Poor water solubility at neutral pH. Fumarate salt improves dissolution kinetics in GI fluids. |
| Stability | Hygroscopic | Store desiccated at -20°C. Reconstituted DMSO stocks stable for 1 month at -20°C. |
Validated Experimental Protocols
These protocols are designed with built-in validation steps ("Stop/Go" criteria) to ensure data integrity.
Protocol A: Side Population (SP) Sensitization Assay
Objective: Quantify Dofequidar's ability to inhibit ABCG2-mediated efflux in Cancer Stem-like Cells.[1] System: Flow Cytometry (Dual-wavelength analysis).
Reagents:
-
Cell Line: HeLa or MCF-7 (known to harbor SP fractions).
-
Dye: Hoechst 33342 (5 mg/mL stock).
-
Control Inhibitor: Fumitremorgin C (FTC) (Specific ABCG2 inhibitor) or Verapamil (Broad ABCB1 inhibitor).
-
Test Compound: Dofequidar Fumarate (dissolved in DMSO).
Workflow:
-
Cell Prep: Suspend cells at
cells/mL in DMEM + 2% FBS (pre-warmed to 37°C). -
Inhibitor Treatment:
-
Tube 1: Control (DMSO only).
-
Tube 2: Positive Control (10 µM FTC or 50 µM Verapamil).
-
Tube 3-6: Dofequidar Dose Response (0.1, 1.0, 3.0, 10.0 µM).
-
Incubate 15 mins at 37°C.
-
-
Dye Loading: Add Hoechst 33342 to final concentration of 5 µg/mL.
-
Efflux Phase: Incubate exactly 90 mins at 37°C with intermittent shaking.
-
Critical Step: Prepare a parallel "Dead Control" tube with Propidium Iodide (PI) to gate out non-viable cells.
-
-
Quench: Immediate centrifugation at 4°C; resuspend in ice-cold HBSS containing 2% FBS and 2 µg/mL PI.
-
Analysis: Flow cytometry using UV laser (350 nm excitation). Measure emission at Blue (450/50 nm) and Red (675/20 nm).
Self-Validation Criteria:
-
Valid: The "Control" sample must show a distinct "tail" or side population (low Hoechst Blue/Red) comprising 0.5%–5.0% of viable cells.
-
Valid: The Positive Control (FTC/Verapamil) must reduce this SP fraction by >80%.
-
Invalid: If SP fraction in control is <0.1%, the assay sensitivity is insufficient (check cell passage number or confluency).
Protocol B: Cytotoxicity Potentiation (MTT/CCK-8)
Objective: Determine the Reversal Index (RI) of Dofequidar when combined with Doxorubicin.
Workflow:
-
Seeding: Seed MDR cells (e.g., K562/DOX) at 5,000 cells/well in 96-well plates. Adhere for 24h.
-
Matrix Design:
-
Rows A-D: Doxorubicin serial dilution (0.01 – 100 µM) + Vehicle .
-
Rows E-H: Doxorubicin serial dilution (0.01 – 100 µM) + Dofequidar (3 µM fixed) .
-
-
Exposure: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add CCK-8 reagent; read OD at 450 nm.
-
Calculation:
Data Interpretation:
-
RI < 2.0: Non-significant reversal.
-
RI > 10.0: High potency reversal (Target range for Dofequidar in MDR lines).
Clinical Translation & Pharmacokinetics
Pharmacokinetic Profile (ADME)
-
Absorption: Rapid oral absorption (
~1.5 - 2.0 hours). -
Metabolism: Primarily hepatic via CYP3A4.
-
Interaction Note: While a substrate of CYP3A4, Dofequidar does not significantly inhibit the metabolism of Doxorubicin, allowing for safer co-administration compared to Valspodar.
-
-
Distribution: High plasma protein binding (>95%).
Clinical Efficacy (Breast Cancer)
In Phase III trials (Dofequidar + CAF regimen):
-
Target Population: Advanced/Recurrent Breast Cancer.[2]
-
Outcome:
-
Safety: No exacerbation of anthracycline-induced cardiotoxicity.
References
-
Mechanism of Action: Saeki, T., et al. "Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export." Cancer Science, 100(11), 2009.[3] Link
-
Clinical Trial (Phase III): Saeki, T., et al. "Dofequidar fumarate (MS-209) in combination with cyclophosphamide, doxorubicin, and fluorouracil for patients with advanced or recurrent breast cancer." Journal of Clinical Oncology, 25(4), 2007. Link
-
Chemical Structure & Properties: PubChem Compound Summary for CID 9864073, Dofequidar fumarate. Link
-
MDR Reversal: Sato, W., et al. "Reversal of Multidrug Resistance by a Novel Quinoline Derivative, MS-209." Cancer Research, 55, 1995. Link
Sources
- 1. Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dofequidar fumarate (MS-209) in combination with cyclophosphamide, doxorubicin, and fluorouracil for patients with advanced or recurrent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
Dofequidar Fumarate (MS-209): Chemical Profile & Technical Guide
[1]
Executive Summary & Chemical Identity
Dofequidar fumarate (MS-209) is a third-generation, orally active inhibitor of the ATP-binding cassette (ABC) transporters, specifically designed to reverse multidrug resistance (MDR) in cancer therapy.[1] Unlike first-generation inhibitors (e.g., verapamil) which suffered from high toxicity and low affinity, Dofequidar exhibits high specificity for P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[1]
Crucially, recent research indicates Dofequidar also inhibits ABCG2 (BCRP) , a transporter highly expressed in cancer stem-like side population (SP) cells, suggesting utility beyond simple chemo-sensitization—potentially eradicating the tumor-initiating cell fraction responsible for relapse.[1]
Physicochemical Profile
The following data establishes the baseline identity for analytical validation.
| Property | Specification |
| Common Name | Dofequidar fumarate |
| Synonym | MS-209 |
| CAS Number (Fumarate) | 129716-66-9 (Primary Salt Form) |
| CAS Number (Free Base) | 129716-58-1 |
| IUPAC Name | 1-[4-(2-Hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone fumarate |
| Molecular Formula | C30H31N3O3[1] · C4H4O4 |
| Molecular Weight | 597.66 g/mol (Salt); 481.59 g/mol (Base) |
| Appearance | White to off-white solid powder |
| Solubility | DMSO (>50 mg/mL); Ethanol (Slightly soluble); Water (Insoluble) |
| Storage | -20°C (Long term), Desiccated, Protect from light |
Mechanism of Action: The MDR Reversal Axis
Dofequidar functions as a non-competitive inhibitor of P-gp.[1] It binds to the transmembrane domain of the transporter, locking it in a conformation that prevents the ATP-dependent efflux of cytotoxic agents (e.g., doxorubicin, paclitaxel).
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the competitive blockade of the P-gp efflux pump.
Figure 1: Dofequidar blocks the ATP-dependent efflux of chemotherapeutics, restoring intracellular drug concentration and inducing apoptosis.[1]
Chemical Synthesis & Preparation
For researchers synthesizing derivatives or requiring custom batches, the synthesis of Dofequidar follows a convergent route involving a quinoline epoxide and a specialized piperazine linker.
Synthetic Logic[1]
-
Fragment A (Epoxide): Generated by alkylating 5-hydroxyquinoline with epichlorohydrin.[1]
-
Fragment B (Linker): Generated by acylating piperazine with diphenylacetyl chloride.[1]
-
Coupling: The nucleophilic attack of the secondary amine (Fragment B) on the epoxide (Fragment A) yields the secondary alcohol core of Dofequidar.[1]
Figure 2: Convergent synthesis of Dofequidar Fumarate via epoxide ring opening.
Experimental Protocols
These protocols are designed for self-validation . Controls (Positive/Negative) are mandatory to distinguish between cytotoxic effects of Dofequidar itself versus its reversal effect.[1]
Stock Solution Preparation[1]
-
Solvent: Dimethyl Sulfoxide (DMSO).[1]
-
Concentration: Prepare a 10 mM stock solution.
-
Calculation: Dissolve 5.98 mg of Dofequidar Fumarate in 1.0 mL of DMSO.
-
-
Storage: Aliquot into 20 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in culture medium immediately before use.[1] Keep final DMSO concentration < 0.1%.[1]
In Vitro MDR Reversal Assay (MTT/CCK-8)
Objective: Determine the Reversal Index (RI) of Dofequidar on MDR cell lines (e.g., K562/ADR or MCF-7/ADR).
Step-by-Step Protocol:
-
Seeding: Plate MDR cells (e.g., K562/ADR) at
cells/well in 96-well plates. Incubate overnight. -
Pre-incubation (Critical): Add Dofequidar (at non-toxic dose, typically 1–3 µM) 1 hour before adding the chemotherapeutic agent.[1]
-
Why? This saturates the P-gp binding sites before the substrate competes for transport.[1]
-
-
Treatment: Add serial dilutions of the cytotoxic substrate (e.g., Doxorubicin) while maintaining constant Dofequidar concentration.[1]
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.
-
Readout: Add MTT or CCK-8 reagent. Measure Absorbance (OD).[1]
-
Analysis: Calculate IC50 for Doxorubicin with and without Dofequidar.
Pharmacokinetics & Safety Profile
-
Absorption: Dofequidar is orally active with good bioavailability in preclinical models.[1]
-
Metabolism: Metabolized primarily by CYP3A4.[1]
-
Toxicity: Unlike Verapamil (which causes cardiotoxicity at MDR-reversal doses), Dofequidar shows a wider therapeutic window.[1]
-
Clinical Status: Reached Phase III clinical trials for breast cancer.[1] While it showed efficacy in specific subgroups (patients with no prior therapy), it did not meet primary endpoints in the broad population, likely due to patient heterogeneity in P-gp expression.[1]
References
-
Katayama, K., et al. (2009).[1] Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export.[1][2] Cancer Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 9866042, Dofequidar. Retrieved January 30, 2026, from [Link][1]
Technical Guide: Dofequidar Fumarate Mediation of Cancer Stem Cell Plasticity and Chemoresistance
[1][2]
Executive Summary
Molecule: Dofequidar Fumarate (MS-209) Class: Quinoline-derivative, 3rd-Generation ABC Transporter Inhibitor Primary Target: ATP-Binding Cassette (ABC) Transporters (ABCB1/P-gp, ABCC1/MRP1, and ABCG2/BCRP ) Critical Application: Reversal of Multidrug Resistance (MDR) in Cancer Stem Cells (CSCs) via "Side Population" (SP) sensitization.[1][2][3][4]
Dofequidar fumarate distinguishes itself from early-generation MDR inhibitors (e.g., verapamil, cyclosporin A) by its low toxicity profile and high specificity for the transporter subsets that define the cancer stem cell phenotype. While conventional chemotherapy eliminates bulk tumor cells, CSCs often survive via high expression of ABCG2 (Breast Cancer Resistance Protein), which actively effluxes cytotoxic agents.[3] This guide details the mechanistic basis and experimental protocols for utilizing Dofequidar to lock cytotoxic drugs within the CSC compartment, effectively eradicating the root cause of tumor recurrence.
Mechanistic Architecture: The ABCG2 Blockade
The efficacy of Dofequidar in targeting CSCs lies in its ability to inhibit the Side Population (SP) phenotype.[1][4] SP cells are defined by their capacity to efflux lipophilic dyes (like Hoechst 33342) and chemotherapeutics.
The Efflux Trap Mechanism
In a standard CSC, chemotherapy agents (e.g., Doxorubicin, Irinotecan/SN-38) enter via passive diffusion. The ABCG2 transporter, utilizing ATP hydrolysis, detects these substrates and pumps them back into the extracellular space before they can induce DNA damage.
Dofequidar Action:
-
Binding: Dofequidar binds to the transmembrane domain of ABCG2 (and ABCB1/ABCC1).
-
Steric Hindrance: It prevents the conformational change required for drug efflux.
-
Retention: Chemotherapy accumulates intracellularly, reaching the threshold required to trigger apoptosis.
Pathway Visualization
The following diagram illustrates the molecular interaction at the CSC membrane.
Caption: Dofequidar binds ABCG2, blocking drug efflux and forcing intracellular chemo accumulation.
Experimental Protocol: Side Population (SP) Assay
The Side Population assay is the gold standard for validating Dofequidar's activity on CSCs. This protocol uses Hoechst 33342 dye exclusion as a surrogate for chemotherapy efflux.
Critical Parameters
-
Cell Density:
cells/mL.[5] -
Hoechst 33342 Concentration: 5 µg/mL (Critical: Titrate for each cell line).
-
Dofequidar Concentration: 3 µM (Standard effective dose for complete reversal).
-
Control: Verapamil (50 µM) or Fumitremorgin C (10 µM).
-
Temperature: Strictly
(Efflux is ATP-dependent and temperature-sensitive).
Step-by-Step Workflow
Step 1: Preparation
Suspend single cells in DMEM + 2% FBS + 10mM HEPES at
Step 2: Inhibitor Treatment (The Dofequidar Arm) Divide cells into three tubes:
-
Negative Control: Hoechst only.
-
Positive Control: Hoechst + Verapamil (
). -
Experimental: Hoechst + Dofequidar (
; target ). Incubate inhibitors for 15 minutes at prior to dye addition.
Step 3: Staining
Add Hoechst 33342 (
Step 4: Quenching
Immediately place tubes on ice to stop efflux pumps. Wash cells with cold HBSS+ (containing 2% FBS and 10mM HEPES).
Add Propidium Iodide (PI) (
Step 5: Flow Cytometry Analysis
-
Laser: UV (355 nm) or Violet (405 nm) if using DyeCycle Violet.
-
Filters:
-
Hoechst Blue: 450/50 nm BP.
-
Hoechst Red: 675/20 nm BP.[6]
-
-
Gating: Plot Red vs. Blue (Linear scale). The "Side Population" appears as a low-fluorescence tail. Dofequidar treatment should make this tail disappear, shifting cells into the main population.
Protocol Logic Visualization
Caption: Workflow for validating Dofequidar efficacy using the Hoechst 33342 Side Population assay.
Data Interpretation & Efficacy Metrics
When analyzing the effect of Dofequidar, you are looking for the collapse of the SP tail . The SP cells, which are normally Hoechst-low (bottom left of the plot), will retain the dye in the presence of Dofequidar and shift to the Hoechst-high region (top right), indistinguishable from the bulk tumor population.
Quantitative Summary Table
The following data points represent typical responses observed in ABCG2-overexpressing cell lines (e.g., MCF-7/Adr, A549).
| Metric | Control (No Drug) | Dofequidar ( | Interpretation |
| SP Fraction (%) | Complete blockade of efflux pumps. | ||
| Intracellular Chemo | Low (Effluxed) | High (Retained) | Restoration of chemosensitivity.[1] |
| IC50 (Doxorubicin) | Reversal of Multidrug Resistance. | ||
| Cell Viability (SP) | High (Resistant) | Low (Apoptotic) | Dofequidar enables chemo-induced death. |
Clinical Relevance
In Phase III clinical trials (e.g., for breast cancer), Dofequidar was combined with CAF (Cyclophosphamide, Doxorubicin, Fluorouracil).[1] While overall survival benefits were mixed in broad populations, subgroup analyses suggested significant efficacy in patients with high MDR phenotype expression, validating the strategy of targeting the transporter-rich stem cell fraction.
References
-
Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export. Source:[2][3][4] Cancer Science (2009) URL:[1][Link][4]
-
Side population cells and drug resistance in breast cancer. Source: Oncology Letters (2013) URL:[Link]
-
Stem Cell Side Population Analysis and Sorting Using DyeCycle Violet. Source: Current Protocols in Cytometry (2010) URL:[Link]
-
Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1. Source:[7] Biochemical Pharmacology (2008) URL:[Link]
Sources
- 1. Dofequidar fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. Stem Cell Side Population Analysis and Sorting Using DyeCycle Violet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the o… [ouci.dntb.gov.ua]
Technical Deep Dive: Dofequidar Fumarate (MS-209) Modulation of MRP1 (ABCC1)
Executive Summary
Dofequidar fumarate (MS-209) is a third-generation quinoline-derived reversal agent originally designed to overcome Multidrug Resistance (MDR). While its primary efficacy is often attributed to P-glycoprotein (P-gp/ABCB1) inhibition, its pharmacological profile extends to the Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2).
This guide addresses a critical gap in common literature: the specific modulation of MRP1 by Dofequidar. Unlike P-gp, which primarily transports neutral or cationic lipophilic compounds, MRP1 handles organic anions and glutathione/glucuronide conjugates. Dofequidar’s ability to dual-target these transporters makes it a unique candidate for reversing resistance in heterogeneous tumor populations where both transporters are co-expressed.
Part 1: Molecular Mechanism of Action
Structural Interaction
Dofequidar is an orally active quinoline derivative.[1][2][3][4] Its interaction with MRP1 differs from its interaction with P-gp due to the structural differences in the transporters' drug-binding pockets.
-
P-gp Binding: Dofequidar acts as a competitive inhibitor, binding to the transmembrane domains (TMDs) and preventing the efflux of substrates like Paclitaxel and Doxorubicin.
-
MRP1 Binding: MRP1 (ABCC1) possesses a unique bipartite binding site. Dofequidar modulates MRP1 function not merely by pore blockage but by interfering with the ATP-dependent conformational changes required for the transport of conjugated substrates (e.g., LTC4, DNP-SG).
The "Pan-ABC" Inhibition Model
The significance of Dofequidar lies in its broad-spectrum activity. In clinical scenarios, tumors often upregulate multiple efflux pumps. A pure P-gp inhibitor (like Tariquidar) leaves MRP1-mediated resistance unchecked. Dofequidar mitigates this "escape pathway."
Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism where Dofequidar prevents the efflux of a chemotherapeutic agent (e.g., Doxorubicin) through both P-gp and MRP1 pathways.
Caption: Figure 1. Dual-inhibition model showing Dofequidar (MS-209) blocking both P-gp and MRP1 efflux pumps, forcing intracellular accumulation of chemotherapeutics.
Part 2: Experimental Validation Protocols
To validate Dofequidar's effect on MRP1 specifically, one must use cell lines that overexpress MRP1 but lack P-gp (e.g., HL60/AR or COR-L23/R) to avoid confounding results.
Protocol A: Calcein-AM Fluorometric Efflux Assay
Objective: Quantify MRP1 inhibition by measuring the intracellular retention of Calcein. Calcein-AM is a non-fluorescent hydrophobic precursor that permeates the cell membrane. Inside, esterases cleave it into fluorescent Calcein. MRP1 actively pumps out Calcein-AM before it is hydrolyzed. Inhibition of MRP1 leads to high intracellular fluorescence.
Materials:
-
Cell Line: MRP1-overexpressing cells (e.g., HL60/AR).[5]
-
Reagent: Calcein-AM (Solution: 1 mM in DMSO).
-
Inhibitor: Dofequidar Fumarate (Stock: 10 mM in DMSO).
-
Control: MK-571 (Specific MRP1 inhibitor) or Cyclosporine A.
Step-by-Step Workflow:
-
Preparation:
-
Harvest cells and wash 2x with PBS.
-
Resuspend cells at
cells/mL in RPMI-1640 (phenol red-free).
-
-
Dosing:
-
Aliquot
of cell suspension into FACS tubes or a black 96-well plate. -
Add Dofequidar at graded concentrations (
). -
Include a "Vehicle Control" (DMSO only) and "Positive Control" (MK-571
). -
Incubate for 15 minutes at
to allow inhibitor binding.
-
-
Substrate Addition:
-
Add Calcein-AM to a final concentration of
. -
Incubate for 30 minutes at
in the dark.
-
-
Termination:
-
Wash cells 2x with ice-cold PBS to stop the reaction.
-
Resuspend in
cold PBS.
-
-
Acquisition:
-
Analyze via Flow Cytometry (FITC channel, Ex/Em: 494/517 nm).
-
Metric: Calculate the Mean Fluorescence Intensity (MFI).
-
Self-Validation Check:
-
If the MFI of the Dofequidar-treated group does not exceed the Vehicle Control by at least 2-fold, the cells may not be expressing functional MRP1, or the concentration is insufficient.
Protocol B: Cytotoxicity Reversal Assay (MDR Reversal)
Objective: Determine the "Reversal Index" (RI) of Dofequidar when combined with a cytotoxic MRP1 substrate (e.g., Doxorubicin or Etoposide).
Step-by-Step Workflow:
-
Seeding: Plate cells (
cells/well) in 96-well plates. Allow attachment (24h). -
Treatment Grid:
-
Rows: Increasing concentrations of Doxorubicin (0.01 to
). -
Columns: Fixed concentration of Dofequidar (
and ). -
Note: Ensure Dofequidar alone at these concentrations is non-toxic (viability >90%).
-
-
Incubation: Incubate for 72 hours at
, 5% . -
Readout: Add CCK-8 or MTT reagent. Read Absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
Calculation:
-
Calculate
for Doxorubicin alone ( ). -
Calculate
for Doxorubicin + Dofequidar ( ). -
Reversal Index (RI) =
.
-
Part 3: Data Interpretation & Comparative Analysis
Dofequidar distinguishes itself from other inhibitors by its potency profile.[6] While it is a nanomolar inhibitor of P-gp, its action on MRP1 usually requires low micromolar concentrations.
Table 1: Comparative Profile of MDR Modulators
| Feature | Dofequidar (MS-209) | Tariquidar (XR9576) | Verapamil (1st Gen) | MK-571 |
| Primary Target | P-gp (ABCB1) | P-gp (ABCB1) | P-gp / Calcium Channels | MRP1 (ABCC1) |
| MRP1 Activity | Moderate (Dual) | Negligible | Weak | High (Specific) |
| BCRP Activity | Yes | Weak/Negligible | Negligible | Negligible |
| Potency ( | nM range (P-gp) | nM range (P-gp) | nM range (MRP1) | |
| Clinical Status | Phase III (Completed) | Discontinued | Limited (Toxicity) | Preclinical/Research |
Critical Analysis of Results
-
High RI (>10): Indicates strong reversal of resistance. Dofequidar typically achieves this in P-gp overexpressing cells.
-
Moderate RI (2-5): Typical for Dofequidar in pure MRP1 models. This suggests that while it inhibits MRP1, it is less potent against this transporter than P-gp. However, this "moderate" effect is clinically valuable because it broadens the therapeutic window without the extreme toxicity associated with broad-spectrum blockage of physiological transporters.
Part 4: Clinical Translation & References[5]
Clinical Context
In Phase III clinical trials (e.g., for breast cancer), Dofequidar showed promise in improving progression-free survival when combined with Cyclophosphamide, Doxorubicin, and Fluorouracil (CAF). The rationale was the simultaneous inhibition of P-gp and MRP1, both of which are substrates for Doxorubicin.
Why this matters: Many tumors exhibit "transporter switching." If a drug blocks P-gp, the tumor may upregulate MRP1 or BCRP as a compensatory mechanism. Dofequidar's ability to dampen multiple transporters (P-gp, MRP1, BCRP) reduces the likelihood of this compensatory resistance.
References
-
MDR Reversal Mechanism
-
Pharmacokinetics & P-gp/MRP1 Interaction
-
Title: P-glycoprotein inhibition by the multidrug resistance-reversing agent MS-209 enhances bioavailability and antitumor efficacy of orally administered paclitaxel.[5][7]
- Source: Cancer Chemotherapy and Pharmacology (2002).
- Relevance: Details the in vivo efficacy and pharmacokinetic profile.
-
URL:[Link]
-
-
Clinical Efficacy (Phase III)
-
General MRP1 Biology
- Title: The multidrug resistance protein 1 (MRP1/ABCC1)
- Source: Essays in Biochemistry (2011).
- Relevance: Provides the foundational knowledge for the "Conjug
-
URL:[Link]
Sources
- 1. Dofequidar fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. biorxiv.org [biorxiv.org]
- 7. P-glycoprotein inhibition by the multidrug resistance-reversing agent MS-209 enhances bioavailability and antitumor efficacy of orally administered paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enhanced Side Population Analysis: The Dofequidar Fumarate Protocol
Application Note | Cell Biology & Flow Cytometry
Executive Summary
The identification of "Side Population" (SP) cells—a subset of cells enriched for stem-like properties—relies on the differential efflux of the fluorescent dye Hoechst 33342.[1][2] This efflux is mediated by ATP-binding cassette (ABC) transporters, primarily ABCB1 (P-glycoprotein/MDR1) and ABCG2 (BCRP).[3]
To validate an SP phenotype, researchers must demonstrate that the "tail" of low-fluorescence cells disappears when these transporters are inhibited. While Verapamil is the historical standard for this validation, it suffers from significant cytotoxicity and off-target calcium channel effects that can compromise downstream functional assays.
This guide details the use of Dofequidar fumarate (MS-209) , a quinoline-derived, non-cytotoxic, broad-spectrum ABC transporter inhibitor.[4] Dofequidar offers superior potency against P-gp and MRP1 (ABCC1) compared to Verapamil, ensuring cleaner gating and higher viability for post-sort culture.
Mechanism of Action
The SP phenotype is defined by the cell's ability to pump out Hoechst 33342 dye, resulting in a "dim" fluorescent signal in both the Blue (450 nm) and Red (675 nm) emission channels.
-
The Target: ABCB1 (P-gp) and ABCC1 (MRP1) are the primary efflux pumps targeted by Dofequidar. While Fumitremorgin C (FTC) is specific to ABCG2, Dofequidar provides broader coverage, making it essential for heterogeneous tumor populations where resistance mechanisms may be mixed.
-
The Inhibition: Dofequidar acts as a competitive inhibitor. It binds to the transmembrane domains of the ABC transporter, stabilizing the protein in a conformation that prevents the hydrolysis of ATP required for substrate (Hoechst) translocation.
Pathway Diagram: ABC Transporter Inhibition
The following diagram illustrates the mechanistic difference between a functional SP cell and one treated with Dofequidar.
Caption: Dofequidar competitively binds ABC transporters, preventing Hoechst efflux and shifting SP cells to the "bright" non-SP population.
Comparative Analysis: Inhibitor Selection
Choosing the right control is critical for data integrity. The table below contrasts Dofequidar with standard alternatives.
| Feature | Verapamil | Fumitremorgin C (FTC) | Dofequidar Fumarate |
| Primary Target | ABCB1 (P-gp) | ABCG2 (BCRP) | ABCB1 (P-gp) & ABCC1 (MRP1) |
| Specificity | Low (Ca2+ channel blocker) | High (BCRP specific) | High (MDR reversal agent) |
| Cytotoxicity | High (dose-dependent) | Low | Very Low |
| Working Conc. | 50–100 µM | 10 µM | 2–10 µM |
| Clinical Status | Cardiac Arrhythmia Drug | Research Tool Only | Phase III (Oncology) |
| Best Use Case | Historical Comparison | BCRP-driven SP (e.g., Lung) | Sensitive Stem Cells / Functional Assays |
Experimental Protocol
Pre-requisites:
-
Flow Cytometer: Equipped with a UV laser (355 nm or 375 nm).
-
Filters: 450/40 nm (Hoechst Blue) and 675/40 nm (Hoechst Red). A 610 nm dichroic mirror is typically used to split the signals.
-
Temperature Control: A water bath at exactly 37°C. Critical: ABC transporters are temperature-dependent. Staining at room temperature or 4°C will artificially inhibit the pump, yielding false positives.
Step-by-Step Workflow
Phase 1: Reagent Preparation
-
Stock Solution: Dissolve Dofequidar Fumarate in DMSO to create a 10 mM stock. Aliquot and store at -20°C.
-
Working Solution: Dilute stock in pre-warmed assay buffer (DMEM + 2% FBS + 10mM HEPES) to 2x the final concentration (e.g., 10 µM for a 5 µM final).
Phase 2: Cell Preparation & Staining
-
Harvest: Dissociate cells into a single-cell suspension (1 x 10⁶ cells/mL). Filter through a 40 µm mesh to remove clumps.
-
Split: Divide cells into two tubes:
-
Tube A (Test): SP Analysis.
-
Tube B (Control): SP + Dofequidar.
-
-
Inhibitor Addition (Tube B only): Add Dofequidar to Tube B (Final conc: 5 µM ). Incubate for 15 minutes at 37°C before adding dye. This pre-incubation ensures the transporters are blocked before the dye enters.
-
Staining: Add Hoechst 33342 to both tubes (Final conc: 5 µg/mL ).
-
Incubation: Incubate both tubes at 37°C for 90 minutes . Mix gently every 15 minutes to prevent sedimentation.
-
Quench: Immediately place tubes on ice. Add 2 mL of ice-cold HBSS+ (containing 2% FBS) to stop the efflux pumps.
-
Viability Staining: Centrifuge (300 x g, 5 min, 4°C) and resuspend in cold buffer containing Propidium Iodide (PI) (2 µg/mL) or 7-AAD to exclude dead cells.
Phase 3: Flow Cytometric Acquisition
-
Linear Mode: Set Hoechst Blue and Hoechst Red channels to Linear amplification (not Log).
-
Gating Strategy:
-
Gate 1: FSC vs. SSC (Cells).
-
Gate 2: FSC-W vs. FSC-H (Singlets).
-
Gate 3: PI Negative (Live Cells).
-
Gate 4: Hoechst Red (X-axis) vs. Hoechst Blue (Y-axis).
-
-
Validation: The "SP tail" (dim, lower-left quadrant) visible in Tube A must disappear (shift to the bright, upper-right population) in Tube B.
Workflow Diagram
Caption: Operational workflow for SP analysis. Note the critical pre-incubation step with Dofequidar.
Troubleshooting & Validation
Issue 1: No SP tail observed in the Test Sample.
-
Cause: Cell density too high (dye starvation) or temperature too low during staining.
-
Solution: Ensure exactly 37°C. Reduce cell concentration to 0.5 x 10⁶/mL. Titrate Hoechst concentration.
Issue 2: SP tail persists in Dofequidar Control.
-
Cause: The SP phenotype is driven by ABCG2 (BCRP), which Dofequidar inhibits less potently than P-gp at low concentrations.
-
Solution: Increase Dofequidar to 10 µM or use a combination of Dofequidar + Fumitremorgin C to prove multi-transporter involvement.
Issue 3: High Cell Death.
-
Cause: Hoechst 33342 is toxic to DNA over time.
-
Solution: Do not exceed 90 minutes. Keep cells on ice immediately after incubation. Dofequidar itself is non-toxic at 5 µM.
References
-
Sato, W. et al. (1995). Reversal of multidrug resistance by a novel quinoline derivative, MS-209.[4][5] Cancer Chemotherapy and Pharmacology.
-
Goodell, M. A. et al. (1996). Isolation and functional properties of murine hematopoietic stem cells that are replicating in vivo. Journal of Experimental Medicine.
-
Nakanishi, T. et al. (2009).[6] Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export.[7] Cancer Science.
-
Golebiewska, A. et al. (2011). Side Population in Human Glioblastoma Is Enriched for CD133+ Cells. PLOS ONE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Flow Cytometry of the Side Population: Tips & Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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Application Notes and Protocols for In Vivo Xenograft Models Using Dofequidar Fumarate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Overcoming Multidrug Resistance with Dofequidar Fumarate
Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). These transporters function as efflux pumps, actively removing a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2]
Dofequidar fumarate (MS-209) is an orally active, third-generation quinoline derivative that acts as a potent inhibitor of P-gp and other key ABC transporters.[3][4] By blocking these efflux pumps, Dofequidar fumarate restores the sensitivity of resistant cancer cells to chemotherapeutic agents.[5] These application notes provide a comprehensive guide to the use of Dofequidar fumarate in in vivo xenograft models to investigate its potential in reversing multidrug resistance and enhancing the efficacy of anticancer drugs.
Mechanism of Action: Restoring Chemosensitivity
Dofequidar fumarate competitively inhibits the function of P-gp, MRP1, and BCRP.[3][4][5] These transporters are transmembrane proteins that utilize the energy from ATP hydrolysis to expel a broad spectrum of substrates, including many commonly used chemotherapeutic drugs.[6][7] Dofequidar binds to these transporters, preventing them from effectively pumping out anticancer agents. This leads to an increased intracellular accumulation of the chemotherapeutic drug, allowing it to reach and maintain cytotoxic concentrations within the cancer cell, ultimately leading to enhanced tumor cell death.[5]
Figure 2: Experimental Workflow for In Vivo Xenograft Studies with Dofequidar Fumarate.
Data Presentation and Analysis
Quantitative Data Summary
| Group | Treatment | Dose | Route of Administration | Schedule |
| 1 | Vehicle Control | - | Oral & IV/IP | As per treatment groups |
| 2 | Dofequidar Fumarate | 200 mg/kg | Oral | 30 min before vehicle |
| 3 | Chemotherapeutic Agent | Varies | IV/IP | Varies |
| 4 | Dofequidar + Chemo | 200 mg/kg + Varies | Oral & IV/IP | Dofequidar 30 min before chemo |
Table 1: Example Dosing Regimen for a Xenograft Study.
Statistical Analysis
Tumor growth data can be analyzed using appropriate statistical methods, such as a two-way repeated measures ANOVA, to compare the tumor growth curves between the different treatment groups. At the end of the study, the final tumor volumes can be compared using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test). A p-value of <0.05 is typically considered statistically significant.
Conclusion and Future Directions
Dofequidar fumarate presents a promising strategy to overcome multidrug resistance in cancer. The use of well-designed in vivo xenograft models is crucial for the preclinical evaluation of its efficacy in combination with various chemotherapeutic agents. The protocols and guidelines presented here provide a framework for researchers to conduct robust and ethically sound studies to further explore the therapeutic potential of Dofequidar fumarate. Future studies could investigate its efficacy in patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors, and explore its potential in combination with novel targeted therapies. [8]
References
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Fujita, K., et al. (2009). Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export. Cancer Science, 100(10), 2062-2068. Available from: [Link]
- Sato, W., et al. (2002). Dofequidar fumarate (MS-209), a novel and potent multidrug resistance-reversing agent, in combination with doxorubicin, vincristine, or etoposide in human cancer xenograft models. Clinical Cancer Research, 8(5), 1232-1242.
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P-glycoprotein. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]
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Pharmacist Academy. (2021, April 15). P-Glycoprotein Enzymes Drug Interactions MADE EASY in 3 MINS [Video]. YouTube. [Link]
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Frontiers in Pharmacology. (2021). Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. Retrieved from [Link]
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Go, M. L., & Liu, X. L. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), e55042. Available from: [Link]
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MDPI. (2021). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Retrieved from [Link]
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MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]
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Application Note: Dofequidar Fumarate (MS-209) Formulation for Preclinical Animal Studies
Abstract & Scope
This technical guide provides standardized protocols for the formulation of Dofequidar fumarate (MS-209), a third-generation P-glycoprotein (P-gp/ABCB1) and ABCG2 inhibitor. Unlike earlier inhibitors (e.g., verapamil, cyclosporine A), Dofequidar exhibits low toxicity and high specificity. However, its lipophilic nature and pH-dependent solubility present challenges for consistent delivery in animal models.
This document details the preparation of:
-
Intravenous (IV) Solution: A particle-free, buffered vehicle for pharmacokinetic (PK) profiling.
-
Oral (PO) Suspension: A high-load suspension for efficacy and toxicology studies.
Physicochemical Context & Formulation Logic[1][2][3]
To formulate Dofequidar successfully, one must understand its chemical behavior. Dofequidar is a quinoline derivative administered as a fumarate salt.[1][2][3]
-
Nature: Weak base (Quinoline nitrogen).
-
Solubility Profile: High solubility in acidic media (pH < 4.0); poor solubility in neutral/alkaline media (pH > 6.0).
-
The "Salt" Trap: Researchers often calculate dose based on the salt weight. However, efficacy correlates to the free base concentration.
-
Correction Factor: Always apply a correction factor of ~1.21 (Ratio of MW Fumarate / MW Free Base) when weighing the powder to achieve the target free-base dose.
-
Formulation Decision Matrix
The following logic tree dictates the vehicle selection based on the study type:
Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and solubility constraints.
Protocol A: Intravenous (IV) Formulation
Objective: Create a clear, stable solution at 2 mg/mL for bolus injection. Challenge: Preventing precipitation upon injection while maintaining a physiologically tolerable pH.
Reagents Required[1][6][7][8]
-
Dofequidar Fumarate powder
-
Citric Acid (Anhydrous)
-
Sodium Citrate (Dihydrate)[3]
-
Sterile Saline (0.9% NaCl) or Dextrose 5% (D5W)
-
0.22 µm PES Syringe Filter
Step-by-Step Methodology
-
Buffer Preparation (20 mM Citrate, pH 4.0):
-
Dissolve 250 mg Citric Acid and 180 mg Sodium Citrate in 100 mL of Sterile Water.
-
Adjust pH to exactly 4.0 using 1N HCl or 1N NaOH.
-
Note: A slightly acidic pH is mandatory to keep the quinoline nitrogen ionized.
-
-
Drug Solubilization:
-
Calculate the required mass:
. -
Add Dofequidar Fumarate to the Citrate Buffer.
-
Vortex vigorously for 2 minutes.
-
Sonicate at 40°C for 10-15 minutes until the solution is perfectly clear.
-
-
Isotonicity Adjustment:
-
Add NaCl to a final concentration of 0.9% (approx. 9 mg/mL) after the drug is dissolved. Adding salt too early can suppress solubility (common ion effect).
-
-
Sterilization:
-
Pass the solution through a 0.22 µm PES filter .
-
Critical Check: Inspect the filter membrane. If significant residue remains, the drug did not dissolve; do not proceed.
-
-
Stability: Use within 4 hours. Do not store at 4°C as precipitation may occur due to temperature-dependent solubility.
Protocol B: Oral (PO) Suspension
Objective: Create a homogenous suspension at 10 - 20 mg/mL for gavage. Challenge: Ensuring uniform dosing of a hydrophobic powder.
Reagents Required[1][6][7][8]
-
Dofequidar Fumarate powder
-
Methylcellulose (MC) (400 cP viscosity)
-
Tween 80 (Polysorbate 80)
-
Mortar and Pestle
Step-by-Step Methodology
-
Vehicle Preparation (0.5% MC + 0.1% Tween 80):
-
Heat 30% of the total water volume to 80°C.
-
Disperse Methylcellulose powder into the hot water while stirring.
-
Add the remaining cold water to hydrate the polymer (this prevents clumping).
-
Add Tween 80 (0.1% v/v) to aid wetting.
-
-
Levigation (The "Wet Grind"):
-
Place the weighed Dofequidar Fumarate in a mortar.
-
Add a small amount of the vehicle (approx. 1:1 ratio with powder) to create a smooth paste.
-
Grind for 2-3 minutes. This step is critical to break down crystal aggregates.
-
-
Dilution:
-
Gradually add the remaining vehicle while triturating (stirring) to the final volume.
-
-
Homogenization:
-
Transfer to a vial and vortex for 30 seconds before every animal dosing to ensure resuspension.
-
Dosing & Administration Guidelines
Recommended Dosing Regimens
Data derived from efficacy studies in MDR xenograft models (e.g., KB-C2, P388/ADR).
| Parameter | IV Bolus (Rat/Mouse) | Oral Gavage (Mouse) |
| Typical Dose | 5 - 10 mg/kg | 50 - 200 mg/kg |
| Dosing Volume | 2 - 5 mL/kg | 10 mL/kg |
| Frequency | Single dose or q3d | Daily (QD) or BID |
| Cmax Target | > 5 µg/mL | ~1 - 2 µg/mL |
| Timing | Administer simultaneous with chemo | Administer 30-60 min before chemo |
Mechanism of Action Verification
When combining Dofequidar with a cytotoxic agent (e.g., Doxorubicin), the goal is to block the efflux pump.
Figure 2: Mechanism of Action. Dofequidar binds to the P-gp transporter, preventing the efflux of the chemotherapeutic agent, thereby increasing intracellular accumulation.
References
-
Naito, M., et al. (2002). Reversal of Multidrug Resistance by an Orally Active Quinoline Derivative MS-209. Cancer Chemotherapy and Pharmacology.[2][3]
-
Sato, H., et al. (2000). Pharmacokinetics and metabolic disposition of the novel multidrug-resistance reversing compound MS-209. Drug Metabolism and Disposition.[4][5]
-
Katayama, K., et al. (2009). Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export.[1][2] Cancer Science.
-
PubChem Compound Summary. (2023). Dofequidar Fumarate.[4][1][2][3][6] National Center for Biotechnology Information.
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Optimizing MDR Reversal: A Guide to Preclinical Efficacy Profiling of Dofequidar Fumarate (MS-209)
Introduction
Multidrug resistance (MDR) remains a primary cause of chemotherapy failure in oncology.[1][2] Dofequidar fumarate (MS-209) is a quinoline-derived, orally active MDR reversal agent that inhibits ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1).[3] Unlike first-generation inhibitors (e.g., Verapamil), Dofequidar exhibits a favorable toxicity profile and reduced interaction with cytochrome P450 enzymes.
This guide provides a standardized technical framework for evaluating the efficacy of Dofequidar fumarate in preclinical models. It is designed for researchers seeking to quantify MDR reversal potency through rigorous in vitro and in vivo workflows.
Part 1: Mechanistic Basis & Experimental Logic
To effectively measure efficacy, one must first understand the target interaction. Dofequidar functions by competitively binding to the transmembrane domains of efflux pumps, preventing the export of substrate chemotherapeutics (e.g., Doxorubicin, Docetaxel) and thereby restoring intracellular drug accumulation.
Mechanism of Action Workflow
The following diagram illustrates the critical checkpoints for experimental intervention.
Figure 1: Mechanistic pathway of Dofequidar fumarate (MS-209) inhibiting P-gp/MRP1 mediated drug efflux, restoring chemosensitivity.[3]
Part 2: In Vitro Potency & Reversal Assays
Cell Line Selection Strategy
Causality: You must use paired cell lines to validate specific MDR reversal. Using only a resistant line without the parental control fails to distinguish between intrinsic toxicity of Dofequidar and its reversal effect.
| Cell Line Pair | Resistance Mechanism | Primary Transporter |
| K562 (Parental) / K562/DOX (Resistant) | Doxorubicin Selection | P-gp (ABCB1) |
| KB-3-1 (Parental) / KB-C1 (Resistant) | Colchicine Selection | P-gp (ABCB1) |
| HL-60 (Parental) / HL-60/ADR (Resistant) | Adriamycin Selection | MRP1 (ABCC1) |
Protocol: Intracellular Accumulation Assay (Flow Cytometry)
This assay is the direct measure of Dofequidar’s ability to block efflux pumps.
Reagents:
-
Substrate: Rhodamine 123 (Rh123) for P-gp or Doxorubicin (DOX) for P-gp/MRP1.
-
Inhibitor: Dofequidar Fumarate (Stock: 10 mM in DMSO).
-
Control: Verapamil (Positive Control).
Step-by-Step Protocol:
-
Seeding: Plate MDR+ cells (e.g., K562/DOX) at
cells/mL in 6-well plates. -
Pre-incubation: Treat cells with Dofequidar (Graded concentrations: 0.1, 1.0, 3.0, 10 µM) for 30 minutes at 37°C.
-
Why: Pre-incubation ensures the inhibitor occupies the transporter binding sites before the substrate competes for entry.
-
-
Substrate Addition: Add Rh123 (final 1 µg/mL) or DOX (final 5 µM) and incubate for 60 minutes in the dark.
-
Efflux Phase (Optional but Recommended): Wash cells with ice-cold PBS, resuspend in drug-free medium (with or without Dofequidar), and incubate for another 60 minutes to measure retention.
-
Termination: Wash
with ice-cold PBS. Resuspend in 500 µL PBS. -
Acquisition: Analyze via Flow Cytometry (FITC channel for Rh123; PE/Texas Red for DOX).
-
Analysis: Calculate the Fluorescence Activity Ratio (FAR) :
Protocol: Cytotoxicity & Reversal Index (CCK-8/MTT)
This assay quantifies the functional restoration of chemosensitivity.
Step-by-Step Protocol:
-
Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Dosing Matrix:
-
Row A-C: Chemotherapy alone (Serial dilution).
-
Row D-F: Chemotherapy + Dofequidar (Fixed concentration: 3 µM or 5 µM ).
-
Note: Include a "Dofequidar only" control to ensure the reversal agent itself is not cytotoxic at the fixed dose.
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Detection: Add CCK-8 reagent (10 µL/well).[4] Incubate 1–4 hours. Read Absorbance at 450 nm.
-
Calculation: Determine IC50 for both conditions.
-
Reversal Index (RI) =
. -
Target: An RI > 10 typically indicates significant reversal efficacy.
-
Part 3: In Vivo Efficacy (Xenograft Models)
Transitioning to in vivo requires accounting for pharmacokinetics. Dofequidar is orally active, which distinguishes it from many first-generation inhibitors requiring IV infusion.
Model Establishment
-
Host: BALB/c nude mice (T-cell deficient) or SCID mice.
-
Inoculation: Subcutaneous injection of
resistant cells (e.g., K562/DOX or KB-C1) into the flank. -
Randomization: Initiate treatment when tumors reach palpable size (~100–150 mm³).
Dosing Strategy
Critical Parameter: Timing of administration. Dofequidar must be present in the plasma before the peak concentration of the chemotherapeutic agent to effectively block efflux in the tumor microenvironment.
| Group | Treatment Regimen | Route/Schedule |
| Vehicle | Saline/CMC | PO, Daily |
| Chemo Only | Doxorubicin (4–5 mg/kg) or Docetaxel (10-15 mg/kg) | IV, q4d or q7d |
| Dofequidar Only | Dofequidar Fumarate (100 mg/kg ) | PO, Daily |
| Combination | Dofequidar (100 mg/kg) + Chemo | PO (Dof) 1h prior to IV (Chemo) |
-
Vehicle Preparation: Dofequidar is typically suspended in 0.5% Carboxymethyl cellulose (CMC) or dissolved in acidified water (pH adjusted) depending on the specific salt form solubility.
-
Dose Justification: Pharmacokinetic studies in mice indicate that an oral dose of 100 mg/kg maintains a plasma concentration >3 µM (the in vitro effective dose) for over 7 hours [1, 5].[2]
Experimental Workflow
Figure 2: In vivo workflow emphasizing the critical 1-hour lead time for Dofequidar administration.
Part 4: Data Analysis & Interpretation[5]
Expected Results Matrix
When validating your results, compare against these standard benchmarks:
| Assay | Metric | Successful Outcome Criteria |
| Flow Cytometry | Fluorescence Shift | >2-fold increase in Rh123/DOX retention vs. control. |
| Cytotoxicity | Reversal Index (RI) | RI > 10 (Full reversal often restores IC50 to parental levels). |
| In Vivo | TGI% (Tumor Growth Inhibition) | Combination group shows statistically significant reduction (p<0.05) vs. Chemo alone. |
| Toxicity | Body Weight Loss | <15% loss in Combination group (Dofequidar should not exacerbate chemo-toxicity significantly). |
Troubleshooting
-
Low Reversal Effect: Ensure Dofequidar is added before the substrate/chemo. Co-incubation without pre-incubation often yields lower efficacy due to competition kinetics.
-
High Toxicity in Controls: If "Dofequidar Only" shows cytotoxicity, reduce the fixed concentration (e.g., drop from 5 µM to 1-3 µM). The goal is to inhibit the pump, not kill the cell directly.
References
-
Sato, W., et al. (2000). "Reversal of Multidrug Resistance by a Novel Quinoline Derivative, MS-209."[1][5][6] Cancer Chemotherapy and Pharmacology. Link
-
Nakanishi, T., et al. (1997). "Potentiation of the antitumor activity by a novel quinoline compound, MS-209, in multidrug-resistant solid tumor cell lines."[1][2][5][6] Japanese Journal of Cancer Research. Link
-
Tatsumi, M., et al. (2002). "Evaluation of MS-209, a novel multidrug-resistance-reversing agent, in tumour-bearing mice by technetium-99m-MIBI imaging."[7] European Journal of Nuclear Medicine and Molecular Imaging. Link
-
Saeki, T., et al. (2007). "Dofequidar fumarate (MS-209) in combination with cyclophosphamide, doxorubicin, and fluorouracil for patients with advanced or recurrent breast cancer." Journal of Clinical Oncology. Link
-
Miyake, H., et al. (2001). "MS-209, a Quinoline-type Reversal Agent, Potentiates Antitumor Efficacy of Docetaxel in Multidrug-resistant Solid Tumor Xenograft Models."[2] Clinical Cancer Research. Link
Sources
- 1. MS-209, a quinoline-type reversal agent, potentiates antitumor efficacy of docetaxel in multidrug-resistant solid tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potentiation of the antitumor activity by a novel quinoline compound, MS-209, in multidrug-resistant solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Evaluation of MS-209, a novel multidrug-resistance-reversing agent, in tumour-bearing mice by technetium-99m-MIBI imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Dofequidar Fumarate (MS-209) Cytotoxicity & MDR Reversal Assay
Abstract & Rationale
Dofequidar fumarate (MS-209) is a third-generation quinoline derivative designed to overcome multidrug resistance (MDR) in cancer cells. Unlike first-generation inhibitors (e.g., Verapamil, Cyclosporin A), Dofequidar exhibits high affinity for P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1) with reduced pharmacokinetic interaction (CYP450 inhibition).
This application note details the protocol for evaluating Dofequidar fumarate in vitro. Crucially, Dofequidar is rarely assayed for its own direct cytotoxicity alone. Its primary utility lies in its ability to potentiate the efficacy of cytotoxic agents (e.g., Doxorubicin, Paclitaxel) in resistant cell lines. Therefore, this guide covers two distinct workflows:
-
Intrinsic Toxicity Assay: Determining the Maximum Non-Toxic Dose (MNTD) of Dofequidar.
-
MDR Reversal Assay: Quantifying the "Reversal Index" (RI) when co-administered with chemotherapeutics.
Mechanism of Action
Dofequidar functions as a competitive inhibitor of ATP-binding cassette (ABC) transporters. In MDR phenotypes, P-gp acts as a biological efflux pump, actively expelling hydrophobic drugs from the cytosol, preventing lethal accumulation. Dofequidar binds to the transmembrane domain of P-gp, blocking this efflux and restoring intracellular drug retention.
Diagram 1: P-gp Inhibition Pathway
Figure 1: Mechanism of MDR Reversal. Dofequidar binds P-gp, preventing the efflux of chemotherapeutics and allowing intracellular accumulation sufficient to trigger apoptosis.
Experimental Design Strategy
Cell Line Selection
To validate reversal activity, you must utilize a paired system :
-
Parental Line (Sensitive): e.g., K562 (Leukemia), MCF-7 (Breast), KB-3-1 (Epidermoid).
-
MDR Line (Resistant): e.g., K562/DOX, MCF-7/ADR, KB-C2. These lines overexpress P-gp or MRP1.
Expert Insight: MDR cell lines are unstable. They must be maintained under selection pressure (low dose chemotherapy) during routine culture but cultured in drug-free medium for 3-5 days prior to the assay ("washout period") to prevent residual drug interference.
Reagent Preparation
-
Dofequidar Fumarate:
-
Solubility: Soluble in DMSO (up to ~20 mM). Poorly soluble in water.[1]
-
Stock Solution: Prepare 10 mM in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in culture medium immediately before use. Final DMSO concentration must be < 0.5% (optimally < 0.1%).
-
Protocol 1: Determination of Intrinsic Toxicity (MNTD)
Before testing reversal, you must identify a concentration of Dofequidar that is not cytotoxic on its own. We aim for the IC10 or IC20 (concentration inhibiting growth by 10-20%).
Materials
-
96-well flat-bottom tissue culture plates.
-
Cell viability reagent (CCK-8, MTT, or CellTiter-Glo).
-
Dofequidar Fumarate (Stock).[2]
Workflow
-
Seeding: Seed cells (both Parental and MDR) at 3,000–5,000 cells/well in 100 µL medium. Incubate 24h for attachment.
-
Treatment: Add 100 µL of Dofequidar serial dilutions (2x concentration).
-
Range: 0.1, 0.3, 1, 3, 10, 30, 100 µM.
-
Control: Vehicle (DMSO) only.
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add viability reagent (e.g., 10 µL CCK-8), incubate 1-4h, read Absorbance (450 nm).
-
Analysis: Plot Dose-Response Curve. Determine the highest concentration with >90% viability (MNTD).
-
Note: Historically, 1–3 µM is often safe; >10 µM may show intrinsic toxicity.
-
Protocol 2: MDR Reversal Assay (Combination)
This is the core experiment. We compare the IC50 of a chemotherapeutic (e.g., Doxorubicin) in the presence and absence of Dofequidar.
Experimental Groups
-
Parental + Chemo (Baseline sensitivity).
-
MDR + Chemo (Resistance baseline).
-
MDR + Chemo + Dofequidar (Reversal test).
Diagram 2: Plate Layout & Workflow
Figure 2: Step-by-step workflow for the MDR reversal assay. Pre-incubation ensures P-gp is inhibited before the cytotoxic agent enters the cell.
Detailed Steps
-
Preparation:
-
Prepare a Fixed Concentration of Dofequidar (e.g., 3 µM) in culture medium. This dose must be derived from Protocol 1 (non-toxic).
-
Prepare Serial Dilutions of the substrate drug (e.g., Doxorubicin) in two sets of tubes:
-
Set A: Medium only (for "Chemo alone").
-
Set B: Medium + 3 µM Dofequidar (for "Chemo + Modulator").
-
-
-
Seeding: Seed MDR cells in 96-well plates. (Include Parental cells on a separate plate/section for reference).
-
Pre-Treatment (Recommended):
-
Remove culture media.
-
Add 50 µL of medium containing 3 µM Dofequidar to the "Combination" wells.
-
Add 50 µL of plain medium to "Control" wells.
-
Incubate for 1 hour . This allows Dofequidar to bind P-gp before the cytotoxic challenge.
-
-
Drug Addition:
-
Add 50 µL of the 2x Chemotherapeutic dilutions to the respective wells.
-
Final Volume: 100 µL.
-
Final Concentration: Dofequidar is now at 1x (e.g., 3 µM) in the combination wells.
-
-
Incubation: 72 hours at 37°C.
-
Readout: Perform viability assay (CCK-8/MTT).
Data Analysis & Interpretation
Calculating IC50
Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism to calculate the IC50 for each condition.
Reversal Index (RI)
The efficacy of Dofequidar is quantified by the Reversal Index (also called Resistance Modification Factor):
Interpretation Table
| Metric | Value | Interpretation |
| IC50 (Parental) | Low (e.g., 0.1 µM) | Baseline sensitivity. |
| IC50 (MDR + Vehicle) | High (e.g., 10 µM) | Confirms resistance phenotype (Resistance Factor = 100x). |
| IC50 (MDR + Dofequidar) | Low (e.g., 0.5 µM) | Indicates successful reversal. |
| Reversal Index (RI) | > 10 | Potent reversal activity. |
| RI | ~ 1 | No effect (Dofequidar inactive or resistance is not P-gp mediated). |
Troubleshooting & Expert Tips
-
Solubility Crash: If Dofequidar precipitates in the media (cloudiness), reduce the stock concentration or ensure the DMSO stock is fully warmed to Room Temperature before dilution.
-
Light Sensitivity: Quinoline derivatives can be photosensitive. Perform dilutions in low light and wrap plates in foil during incubation if inconsistent results occur.
-
Edge Effect: Avoid using the outer wells of the 96-well plate if incubating for >72h. Fill them with PBS to maintain humidity.
-
Resistance Drift: If your MDR cells show low resistance (low IC50 in vehicle), the P-gp expression may have been lost. Re-culture with maintenance chemotherapy, then wash out.
References
-
Sato, W. et al. (2000). Reversal of Multidrug Resistance by a Novel Quinoline Derivative, MS-209.[3] Cancer Chemotherapy and Pharmacology.[2][3][4][5][6]
-
Naito, M. et al. (2002). MS-209, a Quinoline-Type P-Glycoprotein Inhibitor.[3] Methods in Molecular Biology.
-
Hengstler, J.G. et al. (2020).[7] Which concentrations are optimal for in vitro testing? Archives of Toxicology.
-
Katayama, K. et al. (2009). Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export.[2] Cancer Science.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New multidrug-resistance-reversing drugs, MS-209 and SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 6. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized In Vivo Treatment Schedule for Dofequidar Fumarate (MS-209) in Xenograft Models
Abstract & Scope
This application note details the optimized in vivo dosing schedule for Dofequidar Fumarate (MS-209) , a third-generation quinoline-derived inhibitor of ATP-binding cassette (ABC) transporters. Unlike first-generation inhibitors (e.g., verapamil), Dofequidar exhibits low toxicity and high specificity for P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).
Critical Insight: The efficacy of Dofequidar is strictly time-dependent. It is not a cytotoxic agent itself; it is a chemosensitizer . Therefore, the protocol below emphasizes a "Pre-Load" strategy—administering Dofequidar orally 30 minutes prior to the cytotoxic agent to ensure maximal pump inhibition during the chemotherapeutic's peak plasma concentration (
Mechanistic Rationale
Multidrug resistance (MDR) in xenograft models is often driven by the active efflux of chemotherapeutics (e.g., Doxorubicin, Paclitaxel, Irinotecan) by transmembrane pumps. Dofequidar competitively binds to the transmembrane domains of these pumps, preventing drug efflux and increasing intracellular accumulation of the cytotoxic payload.
Pathway Visualization
The following diagram illustrates the mechanism of action and the necessity of co-administration.
Figure 1: Mechanism of Action. Dofequidar inhibits P-gp/BCRP, preventing the efflux of the cytotoxic agent and forcing the tumor cell into apoptosis.
Experimental Design & Formulation
Reagent Preparation
Dofequidar fumarate is hydrophobic. Proper suspension is critical for consistent oral bioavailability.
Vehicle: 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) in distilled water. Concentration: Prepare a stock to deliver the target dose in a volume of 10 mL/kg (e.g., for a 200 mg/kg dose in a 20g mouse, the concentration should be 20 mg/mL).
Protocol for Vehicle Preparation:
-
Heat 100 mL of distilled water to ~60°C.
-
Slowly add 0.5 g of CMC-Na powder while stirring vigorously to prevent clumping.
-
Stir until fully dissolved and clear. Allow to cool to room temperature.
-
Add Dofequidar Fumarate powder to the vehicle.
-
Critical Step: Sonicate for 10–15 minutes to create a uniform suspension. Vortex immediately before every gavage.
Dosing Groups
To validate efficacy, the study must include the following four arms (n=6-10 mice per group):
| Group | Treatment A (Oral Gavage) | Treatment B (IV or IP Injection) | Purpose |
| 1 | Vehicle (0.5% CMC) | Saline / Vehicle | Negative Control |
| 2 | Dofequidar (200 mg/kg) | Saline / Vehicle | Toxicity Control (Verify lack of single-agent activity) |
| 3 | Vehicle | Cytotoxic Drug (e.g., Doxorubicin 4 mg/kg) | Baseline Efficacy (MDR check) |
| 4 | Dofequidar (200 mg/kg) | Cytotoxic Drug | Experimental Group (Chemosensitization) |
Detailed Protocol: The "Pre-Load" Schedule
The timing between the inhibitor (Dofequidar) and the cytotoxic agent is the single most important variable.
Experimental Timeline
Acclimatization: 7 days. Tumor Induction: Subcutaneous injection of MDR cell line (e.g., Dox-resistant MCF-7 or Colon-26). Randomization: When tumors reach 100–150 mm³.
Treatment Workflow (Day of Dosing)
This cycle is typically repeated every 3–4 days (q3d or q4d) for 3–4 weeks, depending on the cytotoxic drug's tolerability.
Step 1: Weighing & Inspection (Time: T minus 60 min)
-
Weigh all mice to calculate exact dose volumes.
-
Inspect for health status (body condition score).
Step 2: Dofequidar Administration (Time: T minus 30 min)
-
Route: Oral Gavage (PO).
-
Dose: 200 mg/kg.[1]
-
Technique: Use a flexible plastic feeding needle (FTP-18-30) to minimize esophageal trauma.
-
Note: Administer vehicle to Groups 1 & 3.
Step 3: Wait Period (The Hysteresis Window)
-
Wait exactly 30 minutes .
-
Why? Pharmacokinetic studies in mice indicate peak plasma levels of Dofequidar occur shortly after oral administration. This ensures the P-gp pumps are inhibited before the cytotoxic drug enters the circulation.
Step 4: Cytotoxic Administration (Time: T = 0)
-
Route: Intravenous (Tail Vein) or Intraperitoneal (IP).[2][3]
-
Dose: Drug specific (e.g., Doxorubicin 4–5 mg/kg or CPT-11 40–60 mg/kg).
-
Note: Administer Saline to Groups 1 & 2.
Visualization of Workflow
Figure 2: Daily Workflow for Combination Therapy. The 30-minute wait period is the critical control point.
Data Analysis & Validation
Tumor Volume Calculation
Measure tumor dimensions using digital calipers twice weekly.
- = Longest diameter
-
= Shortest diameter perpendicular to
Efficacy Criteria
A successful reversal of MDR is defined by:
-
Group 4 (Combo) showing statistically significant tumor inhibition (
) compared to Group 3 (Chemo only) . -
Group 2 (Dofequidar only) showing growth curves identical to Group 1 (Vehicle) , confirming Dofequidar is not cytotoxic on its own.
Body Weight Monitoring
Dofequidar has a high safety margin, but combination with chemotherapeutics can enhance systemic toxicity.
-
Stop Rule: If body weight loss > 20% compared to Day 0, euthanize the animal immediately.
References
-
Sato, W. et al. (1995). Reversal of Multidrug Resistance by a Novel Quinoline Derivative, MS-209. Cancer Research.
-
Naito, M. et al. (2002). MS-209, a quinoline-type P-glycoprotein inhibitor. Cancer Chemotherapy and Pharmacology.
-
Katayama, K. et al. (2009). Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export. Cancer Science.
-
Saeki, T. et al. (2007). Dofequidar fumarate (MS-209) in combination with cyclophosphamide, doxorubicin, and fluorouracil for patients with advanced or recurrent breast cancer. Journal of Clinical Oncology.
Sources
- 1. Dofequidar fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ichor.bio [ichor.bio]
- 3. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
Application Note: Dofequidar Fumarate (MS-209) for Sensitizing Resistant Cancer Cells
[1]
Abstract & Utility
Dofequidar fumarate (MS-209) is a quinoline-derived, orally active inhibitor of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) .[1][2] Unlike first-generation inhibitors (e.g., verapamil, cyclosporine A), Dofequidar exhibits low toxicity and high specificity, making it a critical tool for researching the reversal of multidrug resistance (MDR) in solid tumors and leukemias.
This guide provides a standardized workflow for using Dofequidar fumarate to sensitize resistant cancer cell lines (e.g., K562/ADM, MCF-7/ADR) to chemotherapeutic agents such as Doxorubicin, Paclitaxel, and Vincristine.
Mechanism of Action
Multidrug resistance is frequently driven by the overexpression of P-gp, an efflux pump that actively transports chemotherapeutics out of the cell, preventing lethal intracellular accumulation.[3]
Dofequidar Mechanism:
-
Competitive Binding: Dofequidar binds to the transmembrane domain of P-gp.
-
Efflux Blockade: It inhibits the ATP-dependent transport function, trapping the chemotherapeutic agent inside the cytosol.
-
Sensitization: Intracellular drug levels rise to the therapeutic threshold, inducing DNA damage and apoptosis.
Visualization: P-gp Inhibition Pathway
Figure 1: Mechanism of Dofequidar-mediated reversal of multidrug resistance.[1][2][4] By blocking the P-gp efflux pump, Dofequidar forces intracellular accumulation of the cytotoxic agent.
Compound Handling & Preparation
Safety Note: Dofequidar fumarate is a bioactive compound.[4] Handle with PPE (gloves, lab coat, safety glasses) in a biosafety cabinet.
Solubility & Storage
-
Molecular Weight: ~600-700 g/mol (varies by salt stoichiometry; verify specific batch MW).
-
Solubility: Soluble in DMSO (Dimethyl sulfoxide) up to 20 mM. Poorly soluble in water.
-
Storage: Powder: -20°C (desiccated). Stock Solution: -20°C or -80°C (avoid freeze-thaw cycles).
Stock Solution Preparation (10 mM)
-
Weigh X mg of Dofequidar fumarate.
-
Calculate DMSO volume:
-
Vortex until completely dissolved.
-
Aliquot into light-protected (amber) tubes (20-50 µL per tube) to minimize freeze-thaw degradation.
Experimental Protocols
Protocol A: Functional P-gp Inhibition Assay (Flow Cytometry)
Objective: Verify that Dofequidar effectively inhibits P-gp function by measuring the accumulation of a fluorescent substrate (Rhodamine 123 or Doxorubicin).
Materials:
-
Cells: P-gp overexpressing line (e.g., K562/ADM) and parental line (K562).[4][5]
-
Substrate: Rhodamine 123 (Rho123) or Doxorubicin (Dox).
-
Inhibitor: Dofequidar Fumarate (Stock 10 mM).
Step-by-Step:
-
Seeding: Harvest cells (
cells/mL) in fresh media. -
Treatment: Aliquot cells into FACS tubes.
-
Tube 1: Control (DMSO vehicle).
-
Tube 2: Dofequidar (Low Dose: 1 µM).
-
Tube 3: Dofequidar (High Dose: 10 µM).
-
Tube 4: Positive Control Inhibitor (e.g., Verapamil 10 µM).
-
-
Pre-incubation: Incubate at 37°C for 15 minutes to allow inhibitor binding.
-
Substrate Addition: Add Rho123 (final 0.5 µg/mL) or Dox (final 5 µM) to all tubes.
-
Accumulation Phase: Incubate at 37°C for 60 minutes in the dark.
-
Wash: Centrifuge (300 x g, 5 min), discard supernatant, and resuspend in ice-cold PBS (stops transport).
-
Analysis: Analyze via Flow Cytometry (FITC channel for Rho123; PE/Texas Red for Dox).
-
Success Metric: A right-shift in fluorescence intensity in Dofequidar-treated tubes compared to Control.
-
Protocol B: Chemosensitization Assay (IC50 Shift)
Objective: Quantify the "Reversal Index" (RI) by determining how much Dofequidar lowers the IC50 of a cytotoxic drug.
Experimental Design:
-
Matrix: 2 Cell Lines (Resistant vs. Parental) × 2 Conditions (Chemo alone vs. Chemo + Dofequidar).
Workflow Diagram:
Figure 2: Experimental workflow for determining the chemosensitizing effect of Dofequidar.
Step-by-Step:
-
Seeding: Seed cells into 96-well plates (3,000–5,000 cells/well). Incubate 24h.
-
Dofequidar Preparation: Prepare culture media containing Dofequidar at a fixed sub-toxic concentration.
-
Note: Determine the sub-toxic dose first (usually 1–3 µM). It should not kill cells on its own (>90% viability).
-
-
Chemotherapy Dilution: Prepare serial dilutions of the chemotherapeutic (e.g., Doxorubicin) in the Dofequidar-containing media.
-
Treatment: Remove old media and add 100 µL of the treatment media.
-
Control: Media + DMSO only.
-
Dofequidar Control: Media + Dofequidar (no Chemo).
-
Experimental: Media + Dofequidar + Chemo.
-
-
Incubation: 72 hours at 37°C.
-
Readout: Add viability reagent (e.g., 10 µL CCK-8 or MTT). Incubate 1-4h. Read Absorbance.
-
Calculation:
-
Plot Dose-Response Curves.
-
Calculate IC50 for Chemo alone (
) and Chemo + Dofequidar ( ). -
Reversal Index (RI) =
.
-
Data Analysis & Expected Results
Quantitative Summary Table
| Parameter | Resistant Cells (e.g., K562/ADM) | Parental Cells (e.g., K562) | Interpretation |
| P-gp Expression | High | Low/None | Confirms model validity. |
| Doxorubicin IC50 | High (>10 µM) | Low (<0.5 µM) | Baseline resistance. |
| Dofequidar Effect | Significant Shift (RI > 10) | Minimal Shift (RI ~ 1.0) | Specificity of sensitization. |
| Rho123 Accumulation | Low (High Efflux) | High (Low Efflux) | Functional pump activity. |
| Rho123 + Dofequidar | Increases to Parental Levels | No Change | Successful inhibition. |
Troubleshooting Guide
-
No Sensitization Observed:
-
Check Expression: Verify P-gp expression via Western Blot. If the resistance is non-P-gp mediated (e.g., Topoisomerase mutation), Dofequidar will not work.
-
Timing: Ensure Dofequidar is added simultaneously or before the chemotherapy.
-
-
High Cytotoxicity in Dofequidar Control:
-
Dose Reduction: 10 µM might be toxic to sensitive cells. Titrate down to 1–3 µM.
-
-
Precipitation:
-
Solubility: Ensure the final DMSO concentration in the well is <0.5%. If Dofequidar precipitates in aqueous media, sonicate the stock or warm to 37°C before diluting.
-
References
-
Saeki, T. et al. (2007). "Dofequidar fumarate (MS-209) in combination with cyclophosphamide, doxorubicin, and fluorouracil for patients with advanced or recurrent breast cancer."[4] Journal of Clinical Oncology.
-
Sato, H. et al. (2000). "Reversal of multidrug resistance by a novel quinoline derivative, MS-209."[6][1][5] Cancer Chemotherapy and Pharmacology.
-
Nakanishi, T. et al. (1997). "MS-209, a quinoline-type reversal agent, potentiates antitumor efficacy of docetaxel in multidrug-resistant solid tumor xenograft models." Clinical Cancer Research.
-
MedChemExpress. "Dofequidar fumarate Product Information & Solubility."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-gp inhibitor sensitivity: Topics by Science.gov [science.gov]
- 4. Dofequidar fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal of multidrug resistance by a novel quinoline derivative, MS-209 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MS-209, a quinoline-type reversal agent, potentiates antitumor efficacy of docetaxel in multidrug-resistant solid tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dofequidar Fumarate Technical Support Center: A Guide for Researchers
Welcome to the technical support center for Dofequidar fumarate (also known as MS-209). This guide is designed for researchers, scientists, and drug development professionals utilizing Dofequidar fumarate in their experiments. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful application of this compound in your studies.
Introduction to Dofequidar Fumarate
Dofequidar fumarate is a potent, orally active, third-generation inhibitor of multiple ATP-binding cassette (ABC) transporters. Its primary mechanism of action is the competitive inhibition of P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] By blocking these efflux pumps, Dofequidar fumarate increases the intracellular concentration of various chemotherapeutic agents, thereby reversing multidrug resistance (MDR) in cancer cells.[3][4] Preclinical studies have demonstrated its efficacy in sensitizing MDR cancer cells to conventional chemotherapy both in vitro and in vivo, with evidence of low intrinsic toxicity at effective concentrations.[1]
This guide will delve into the practical aspects of using Dofequidar fumarate, with a special focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of Dofequidar fumarate?
Dofequidar fumarate is a broad-spectrum inhibitor of ABC transporters, primarily targeting:
-
P-glycoprotein (P-gp/ABCB1): A key transporter responsible for the efflux of a wide range of xenobiotics, including many anticancer drugs.[3][4]
-
Multidrug Resistance-associated Protein 1 (MRP1/ABCC1): Another important ABC transporter that contributes to multidrug resistance.[3]
-
Breast Cancer Resistance Protein (BCRP/ABCG2): Known to transport various anticancer drugs and contribute to the "side population" phenotype in cancer stem cells.[1][2]
Its ability to inhibit multiple transporters makes it a powerful tool for overcoming multidrug resistance mediated by these proteins.
Q2: What are the known off-target effects of Dofequidar fumarate?
While primarily targeting ABC transporters, it is crucial to consider potential off-target effects in experimental design.
-
Inhibition of multiple ABC transporters: The inhibition of MRP1 and BCRP, in addition to P-gp, can be considered an "off-target" effect if the primary research focus is solely on P-gp. This broad specificity is a critical experimental variable to consider.
-
Interaction with other cellular components: As of the latest review of available literature, specific interactions of Dofequidar fumarate with other cellular targets such as cytochrome P450 (CYP) enzymes, kinases, or ion channels have not been extensively reported. However, the absence of evidence is not evidence of absence. Researchers should exercise caution and consider including appropriate controls to rule out confounding effects, especially when working with novel cell systems or in combination with other drugs.
Q3: What were the reported adverse events for Dofequidar fumarate (MS-209) in clinical trials?
In a Phase I clinical trial of Dofequidar fumarate (MS-209) in combination with docetaxel, the following dose-limiting toxicities were observed:
-
Febrile neutropenia
-
Infection
-
Stomatitis
-
Dysphagia
-
Fatigue[5]
It is important to note that these adverse events were observed in a clinical setting with combination therapy and may not directly translate to preclinical experimental models. However, they provide insights into potential systemic effects at higher concentrations.
Q4: What is a recommended working concentration for Dofequidar fumarate in in vitro experiments?
Based on published literature, Dofequidar fumarate has been shown to completely reverse multidrug resistance in various cancer cell lines at concentrations ranging from 1 to 10 µM.[4] For initial experiments, a concentration within this range is a reasonable starting point. However, the optimal concentration will be cell-line dependent and should be determined empirically by performing a dose-response curve.
Experimental Protocols and Troubleshooting Guides
Protocol 1: Determination of IC50 of Dofequidar Fumarate for ABC Transporter Inhibition
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of Dofequidar fumarate against P-gp, MRP1, or BCRP using a fluorescent substrate efflux assay.
Principle: ABC transporters actively efflux specific fluorescent dyes. Inhibition of these transporters by Dofequidar fumarate will lead to increased intracellular accumulation of the dye, which can be quantified by flow cytometry or a fluorescence plate reader.
Materials:
-
Cancer cell line overexpressing the ABC transporter of interest (e.g., K562/ADM for P-gp, or engineered cell lines) and the parental cell line as a negative control.
-
Dofequidar fumarate
-
Fluorescent substrate (e.g., Rhodamine 123 for P-gp, Calcein-AM for P-gp and MRP1, Hoechst 33342 for BCRP and P-gp)
-
Positive control inhibitor (e.g., Verapamil for P-gp, MK-571 for MRP1, Ko143 for BCRP)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Dofequidar Fumarate Preparation: Prepare a serial dilution of Dofequidar fumarate in culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Pre-incubation with Dofequidar: Remove the culture medium from the cells and add the Dofequidar fumarate dilutions. Include wells with medium only (negative control) and a positive control inhibitor. Incubate for 30-60 minutes at 37°C.
-
Addition of Fluorescent Substrate: Add the fluorescent substrate at its optimal concentration to all wells and incubate for an additional 30-90 minutes at 37°C. The incubation time should be optimized to achieve a stable intracellular fluorescence signal in the absence of inhibitors.
-
Washing: Gently wash the cells with ice-cold HBSS to remove extracellular dye.
-
Fluorescence Measurement:
-
Flow Cytometry: Detach the cells and analyze the intracellular fluorescence of individual cells.
-
Plate Reader: Read the fluorescence intensity of each well.
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each concentration of Dofequidar fumarate.
-
Normalize the data to the positive control (100% inhibition) and the negative control (0% inhibition).
-
Plot the normalized fluorescence intensity against the logarithm of the Dofequidar fumarate concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guide for Fluorescent Substrate Efflux Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High background fluorescence in parental cells | 1. The parental cell line has endogenous expression of the target transporter or other efflux pumps. 2. The fluorescent substrate is sequestered in cellular compartments. | 1. Characterize the expression of ABC transporters in your parental cell line by Western blot or qPCR. 2. Test different fluorescent substrates. 3. Optimize the washing steps to remove non-specifically bound dye. |
| No significant difference between inhibited and uninhibited cells | 1. The concentration of Dofequidar fumarate is too low. 2. The cell line does not express a functional transporter. 3. The fluorescent substrate is not a substrate for the transporter. | 1. Perform a dose-response experiment with a wider concentration range of Dofequidar fumarate. 2. Verify transporter expression and function using a known potent inhibitor and substrate. 3. Confirm from literature that the chosen fluorescent dye is a substrate for the transporter of interest. |
| High well-to-well variability | 1. Inconsistent cell seeding. 2. Uneven washing. 3. Photobleaching of the fluorescent dye. | 1. Ensure a homogenous cell suspension before seeding. 2. Use an automated plate washer or be meticulous with manual washing. 3. Minimize exposure of the plate to light before reading. |
| Unexpected cytotoxicity | 1. Dofequidar fumarate is toxic to the cells at the tested concentrations. 2. The combination of Dofequidar and the fluorescent substrate is toxic. | 1. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with Dofequidar fumarate alone to determine its toxic concentration range. 2. Run a control with the fluorescent substrate alone to assess its toxicity. |
Visualizing Mechanisms and Workflows
Mechanism of Dofequidar Fumarate Action
Caption: Dofequidar fumarate competitively inhibits P-glycoprotein, preventing the efflux of chemotherapeutic drugs and leading to their intracellular accumulation.
Experimental Workflow for IC50 Determination
Caption: A streamlined workflow for determining the IC50 value of Dofequidar fumarate using a cell-based fluorescence assay.
Quantitative Data Summary
While specific IC50 values for Dofequidar fumarate against P-gp, MRP1, and BCRP are not consistently reported across the literature and can be highly cell-line and substrate-dependent, the following table provides a general guide for effective concentrations based on published studies.
| Transporter Target | Effective Concentration Range (in vitro) | Reference Substrates for Assay Development |
| P-gp (ABCB1) | 1 - 10 µM | Rhodamine 123, Calcein-AM, Doxorubicin |
| MRP1 (ABCC1) | 1 - 10 µM | Calcein-AM |
| BCRP (ABCG2) | 1 - 10 µM | Hoechst 33342, Mitoxantrone |
Note: It is strongly recommended that researchers determine the IC50 of Dofequidar fumarate in their specific experimental system.
Concluding Remarks
Dofequidar fumarate is a valuable research tool for investigating and overcoming multidrug resistance mediated by ABC transporters. A thorough understanding of its polypharmacology, particularly its inhibitory activity against P-gp, MRP1, and BCRP, is essential for designing robust experiments and accurately interpreting results. While significant off-target effects beyond these transporters have not been widely reported, careful experimental design with appropriate controls is always recommended. This guide provides a foundational resource for your work with Dofequidar fumarate, and we encourage you to consult the primary literature for more detailed information.
References
-
Katayama, R., Koike, S., Sato, S., et al. (2009). Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export. Cancer Science, 100(11), 2060-2068. [Link]
-
Katayama, R., Koike, S., Sato, S., et al. (2009). Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export. PubMed, 19673889. [Link]
-
Perez-Soler, R., et al. (2005). Phase I combining a P-glycoprotein inhibitor, MS209, in combination with docetaxel in patients with advanced malignancies. Annals of Oncology, 16(8), 1348-1356. [Link]
-
Sato, W., et al. (1995). Reversal of multidrug resistance by a novel quinoline derivative, MS-209. Cancer Chemotherapy and Pharmacology, 35(4), 271-277. [Link]
-
Giacomini, K. M., et al. (2010). Membrane transporters in drug development. Nature Reviews Drug Discovery, 9(3), 215-236. [Link]
Sources
- 1. Dofequidar fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reversal of multidrug resistance by a novel quinoline derivative, MS-209 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I combining a P-glycoprotein inhibitor, MS209, in combination with docetaxel in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dofequidar Fumarate (MS-209)
Topic: Overcoming Instability & Solubility Challenges in Solution
Audience: Researchers, Formulation Scientists, and Drug Development Professionals.
Introduction: The Stability Paradox
Welcome to the Technical Support Center. If you are working with Dofequidar fumarate (MS-209) , you have likely encountered its primary handling paradox: excellent solid-state stability but rapid "instability" in aqueous solution.
As a Senior Application Scientist, I must clarify a critical distinction before we begin:
Most reported "instability" of MS-209 in biological buffers is not chemical degradation, but physical precipitation.
Dofequidar is a quinoline derivative formulated as a fumarate salt to improve shelf-life and initial solubility. However, upon dilution into neutral buffers (pH 7.4), the salt dissociates. The resulting free base is highly lipophilic and prone to "crashing out" of solution, leading to erratic IC50 data and inconsistent in vivo bioavailability.
This guide provides the protocols to maintain both chemical integrity (preventing oxidation/photolysis) and physical stability (preventing precipitation).
Module 1: The Chemistry of Instability
To troubleshoot effectively, you must understand the molecular behavior of MS-209 in your tube.
The Dissociation Trap (Physical Instability)
-
The Mechanism: Dofequidar fumarate relies on the acidic fumaric acid counter-ion to protonate the piperazine and quinoline nitrogens, rendering the molecule polar and soluble.
-
The Failure Point: When you dilute a stock solution (DMSO) into cell culture media (pH 7.4), the buffering capacity of the media overwhelms the fumaric acid. The pH rises, the nitrogens de-protonate, and the molecule reverts to its hydrophobic free-base form.
-
Result: Micro-precipitation. This is often invisible to the naked eye but results in a functional concentration far lower than calculated.
Chemical Degradation Risks
-
Photolysis: The quinoline ring system is a chromophore that absorbs UV/Vis light, making it susceptible to photo-oxidative cleavage.
-
Oxidation: The piperazine moiety contains electron-rich nitrogens prone to N-oxidation if left in oxygenated solvents for extended periods.
Module 2: Validated Preparation Protocols
Do not use simple serial dilutions for MS-209. Use the "Intermediate Solvent Step" method to prevent solvent shock.
Protocol A: Preparation of Stable Stock Solution
| Parameter | Specification | Reason |
| Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) | Prevents hydrolysis; solubilizes the free base. |
| Concentration | 10 mM - 20 mM | High enough to allow small spiking volumes; low enough to prevent saturation. |
| Storage | -80°C (Long term), -20°C (Working) | Halts oxidative kinetics. |
| Vessel | Amber Glass or Foil-wrapped Polypropylene | Blocks UV light to prevent quinoline excitation. |
Protocol B: The "Stepping Stone" Dilution Method
Use this for Cell Culture (In Vitro) to prevent precipitation shock.
-
Thaw the 10 mM DMSO stock at Room Temperature (RT). Vortex until completely clear.
-
Prepare an Intermediate Dilution:
-
Dilute the stock 1:10 into pure ethanol or PEG-400 .
-
Why? These co-solvents bridge the polarity gap between DMSO and water.
-
-
Final Dilution:
-
Spike the Intermediate Solution into pre-warmed (37°C) media while vortexing.
-
Critical Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, but ensure the drug remains solubilized.
-
Visualization: Troubleshooting Logic Flows
Figure 1: The Solubility Decision Tree
Caption: Logic flow for selecting the correct solvent system based on assay type to prevent physical instability.
Figure 2: Degradation Pathway Analysis
Caption: Primary chemical and physical degradation risks for Quinoline-based inhibitors like MS-209.
Module 3: Frequently Asked Questions (FAQ)
Q1: My solution turned cloudy immediately after adding it to the cell media. Is the drug degraded?
-
Diagnosis: Likely not chemically degraded, but physically precipitated.
-
Fix: You have exceeded the solubility limit of the free base at neutral pH.
-
Action: Sonicate the solution for 5 minutes. If it does not clear, repeat the preparation using an intermediate dilution step (see Protocol B) or reduce the final concentration. Ensure your DMSO concentration does not exceed 0.5-1.0%.
Q2: Can I store the diluted working solution at 4°C for use next week?
-
Answer: No.
-
Reason: Diluted aqueous solutions of MS-209 are thermodynamically unstable. Over time (24-48h), the equilibrium shifts toward crystallization. Furthermore, hydrolysis of the ester linkages may occur slowly in aqueous environments.
-
Rule: Always prepare working solutions fresh from the frozen DMSO stock.
Q3: I see inconsistent IC50 values between experiments. Why?
-
Root Cause: Variable precipitation.[1] If crystals form, the effective concentration of the drug available to inhibit P-gp is unknown and lower than calculated.
-
Validation: Measure the absorbance of your dosing solution at 600nm (turbidity check) before adding to cells. If Abs > 0.05, you have precipitation.
Q4: Is MS-209 light sensitive?
-
Answer: Yes, quinoline structures are photosensitive.
-
Protocol: Always work in low light or use amber tubes. Wrap columns in foil during HPLC analysis.
References
-
Kimura, Y., et al. (2002). P-glycoprotein inhibition by the multidrug resistance-reversing agent MS-209 enhances bioavailability and antitumor efficacy of orally administered paclitaxel.[2] Cancer Chemotherapy and Pharmacology.[3][4][5] Retrieved from [Link]
-
Katayama, R., et al. (2009).[6] Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export.[4][6] Cancer Science.[4] Retrieved from [Link]
-
Nokihara, H., et al. (2001).[6] A new quinoline derivative MS-209 reverses multidrug resistance and inhibits multiorgan metastases by P-glycoprotein-expressing human small cell lung cancer cells.[6] Japanese Journal of Cancer Research. Retrieved from [Link]
-
Garg, S., et al. (2017). Degradation Pathway of Pharmaceutical Compounds.[7] ResearchGate.[8][9][10] Retrieved from [Link]
Sources
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein inhibition by the multidrug resistance-reversing agent MS-209 enhances bioavailability and antitumor efficacy of orally administered paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dofequidar fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of multidrug resistance by a novel quinoline derivative, MS-209 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Dofequidar Fumarate Technical Support Center: A Guide to Mitigating Cytotoxicity in Preclinical Research
Welcome to the comprehensive technical support guide for researchers utilizing Dofequidar fumarate in their experimental workflows. This resource is designed to provide you with in-depth, field-proven insights to anticipate, troubleshoot, and mitigate potential cytotoxicity issues, ensuring the integrity and success of your research. As an orally active quinoline derivative, Dofequidar fumarate is a powerful modulator of ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[1][2][3] Its primary application is to reverse multidrug resistance (MDR) in cancer cells, thereby sensitizing them to a wide range of chemotherapeutic agents.[1][3]
While Dofequidar fumarate itself exhibits low intrinsic toxicity at effective concentrations, its potentiation of other cytotoxic compounds necessitates a nuanced approach to experimental design and interpretation.[2][3] This guide will address the multifaceted nature of cytotoxicity in the context of Dofequidar fumarate studies, providing you with the necessary tools to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dofequidar fumarate?
Dofequidar fumarate functions as a competitive inhibitor of ABC transporters.[1] These transporters are ATP-dependent efflux pumps that actively remove a wide variety of substrates, including many chemotherapeutic drugs, from the cell's interior.[1] By blocking these pumps, Dofequidar fumarate increases the intracellular concentration and retention of co-administered anticancer drugs, thereby restoring their cytotoxic efficacy in resistant cancer cells.[1][3]
Q2: Is Dofequidar fumarate itself cytotoxic?
At concentrations typically used to inhibit ABC transporters (in the low micromolar range), Dofequidar fumarate has been shown to have minimal intrinsic cytotoxicity.[2] However, like many small molecules, at significantly higher, supra-pharmacological concentrations, off-target effects may lead to cytotoxicity. The fumarate component, at high levels, has been shown to induce mitochondrial stress.[4] It is crucial to determine the optimal, non-toxic concentration of Dofequidar fumarate for your specific cell line and experimental conditions.
Q3: What are the primary drivers of cytotoxicity observed in experiments using Dofequidar fumarate?
The observed cytotoxicity is most often a result of the enhanced efficacy of a co-administered chemotherapeutic agent. By inhibiting the efflux of the cytotoxic drug, Dofequidar fumarate effectively increases its intracellular dose, leading to a more pronounced therapeutic effect. In some instances, unexpected cytotoxicity may arise from:
-
Off-target effects of high concentrations of Dofequidar fumarate.
-
Induction of cellular stress pathways, such as oxidative stress, due to the combined action of both agents.
-
Mitochondrial dysfunction.
-
Activation of caspase-dependent or -independent cell death pathways.
Q4: How can I differentiate between Dofequidar fumarate's intrinsic cytotoxicity and the enhanced cytotoxicity of my primary compound?
A critical step in your experimental design is to establish a baseline cytotoxicity profile for each compound individually. This involves performing dose-response curves for Dofequidar fumarate alone and your chemotherapeutic agent alone. This will allow you to determine the IC50 (half-maximal inhibitory concentration) for each drug in your specific cell line. With this baseline, you can then design combination studies at concentrations where Dofequidar fumarate alone has minimal effect, allowing you to attribute the observed increase in cytotoxicity to its synergistic or potentiating effect.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Causes | Recommended Solutions |
| Unexpectedly high cytotoxicity in all experimental groups, including Dofequidar fumarate-only controls. | 1. Incorrect Dofequidar fumarate concentration: Calculation or dilution error leading to a higher than intended concentration. 2. Solvent toxicity: The solvent used to dissolve Dofequidar fumarate (e.g., DMSO) may be at a toxic concentration. 3. Cell health and confluence: Cells may be unhealthy, stressed, or overly confluent, making them more susceptible to any treatment.[5] 4. Contamination: Mycoplasma or other microbial contamination can compromise cell health. | 1. Verify concentration: Re-calculate and prepare fresh dilutions. Consider having the stock concentration analytically verified. 2. Solvent control: Ensure your vehicle control group has the same final concentration of the solvent as your experimental groups and that it is below the toxic threshold for your cell line. 3. Optimize cell culture conditions: Use cells at a consistent and optimal passage number and confluence. Ensure proper aseptic technique. 4. Test for contamination: Regularly screen cell cultures for mycoplasma. |
| Inconsistent or non-reproducible results between experiments. | 1. Variability in cell passage number and confluence: ABC transporter expression can change with cell passage and density.[5] 2. Inconsistent incubation times: The duration of exposure to Dofequidar fumarate and the chemotherapeutic agent can significantly impact the outcome. 3. Serum protein binding: Components in the fetal bovine serum (FBS) can bind to Dofequidar fumarate, reducing its effective concentration. | 1. Standardize cell culture: Use cells within a defined passage number range and seed them to achieve a consistent confluence at the time of treatment. 2. Strictly adhere to protocols: Maintain consistent incubation times for all experiments. 3. Consider serum-free or reduced-serum conditions: If variability persists, test the effect of reducing the serum concentration or using a serum-free medium during the drug treatment phase. Always include appropriate controls to account for any effects of altered media on cell viability. |
| High cytotoxicity observed in non-cancerous "control" cell lines. | 1. Expression of ABC transporters in non-cancerous cells: Some normal cell types also express ABC transporters as a protective mechanism. 2. Off-target effects: At higher concentrations, Dofequidar fumarate or the chemotherapeutic agent may have off-target effects that are toxic to both cancerous and non-cancerous cells. | 1. Characterize your cell lines: Determine the expression levels of relevant ABC transporters (P-gp, MRP1, BCRP) in all cell lines used. 2. Dose optimization: Carefully titrate the concentrations of both drugs to find a therapeutic window where the synergistic effect is maximized in cancer cells while minimizing toxicity in normal cells. 3. Consider cytoprotective co-treatments: Explore the use of antioxidants like N-acetylcysteine (NAC) to selectively protect non-cancerous cells from oxidative stress-induced cytotoxicity. |
Mitigation Strategies and Experimental Protocols
The following section provides detailed protocols for key strategies to mitigate cytotoxicity and dissect the underlying mechanisms.
Strategy 1: Optimizing Dofequidar Fumarate Concentration
The first and most critical step is to determine the optimal, non-toxic working concentration of Dofequidar fumarate in your cell line of interest.
Protocol: Dose-Response and IC50 Determination
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (typically 24-72 hours).
-
Drug Preparation: Prepare a serial dilution of Dofequidar fumarate in your cell culture medium. A typical starting range might be from 0.01 µM to 100 µM.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of Dofequidar fumarate. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that is relevant to your main experiment (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Plot the cell viability against the log of the Dofequidar fumarate concentration and fit a dose-response curve to determine the IC50 value. For subsequent experiments, use a concentration of Dofequidar fumarate that shows minimal (<10%) cytotoxicity.
Strategy 2: Co-treatment with Antioxidants
Drug-induced cytotoxicity is often mediated by an increase in reactive oxygen species (ROS) and oxidative stress. Co-treatment with an antioxidant like N-acetylcysteine (NAC) can help mitigate this, particularly in non-cancerous cells which may be more susceptible to oxidative damage.
Protocol: Assessing the Cytoprotective Effect of N-acetylcysteine (NAC)
-
Cell Seeding: Seed both your cancer cell line and a non-cancerous control cell line in parallel in 96-well plates.
-
Experimental Groups:
-
Vehicle control
-
Chemotherapeutic agent alone
-
Dofequidar fumarate + Chemotherapeutic agent
-
NAC alone
-
NAC + Chemotherapeutic agent
-
NAC + Dofequidar fumarate + Chemotherapeutic agent
-
-
NAC Pre-treatment (Optional but Recommended): Pre-incubate the cells with NAC (a typical starting concentration is 1-5 mM) for 1-2 hours before adding the other drugs.[6]
-
Treatment: Add Dofequidar fumarate and the chemotherapeutic agent at their predetermined concentrations.
-
Incubation and Viability Assay: Follow steps 4 and 5 from the IC50 protocol.
-
Data Analysis: Compare the viability of the cells in the presence and absence of NAC. A significant increase in viability in the NAC co-treated groups, particularly in the non-cancerous cell line, indicates that oxidative stress is a component of the observed cytotoxicity.
Strategy 3: Investigating the Mechanism of Cell Death
Understanding whether cell death is occurring through apoptosis (caspase-dependent) or other mechanisms like necroptosis (caspase-independent) can inform mitigation strategies.
Protocol: Flow Cytometry Analysis of Apoptosis and Oxidative Stress
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Seed cells in 6-well plates and treat with your compounds of interest.
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Oxidative Stress Assay (e.g., using CellROX Green):
-
Seed and treat cells as for the apoptosis assay.
-
Towards the end of the treatment period, add a ROS-sensitive fluorescent probe (e.g., CellROX Green) to the culture medium and incubate.
-
Harvest and wash the cells.
-
Analyze the fluorescence intensity by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS.
-
Visualization of Key Concepts
Experimental Workflow for Mitigating Cytotoxicity
Caption: A logical workflow for characterizing and mitigating cytotoxicity in Dofequidar fumarate combination studies.
Signaling Pathways in Dofequidar Fumarate-Potentiated Cytotoxicity
Caption: Potential signaling pathways leading to cell death when using Dofequidar fumarate in combination with a chemotherapeutic agent.
Quantitative Data Summary
The following table provides a summary of reported 50% growth inhibition (GI50) values for chemotherapeutic agents in the presence and absence of Dofequidar fumarate, illustrating its potentiation effect.
| Cell Line | Chemotherapeutic Agent | GI50 without Dofequidar (µM) | GI50 with Dofequidar (1 µM) (µM) | Fold Sensitization |
| BSY-1 SP | Mitoxantrone | 0.08 | 0.04 | 2.0 |
| BSY-1 SP | Topotecan | 0.15 | 0.07 | 2.1 |
| HBC-5 SP | Mitoxantrone | 0.04 | 0.01 | 4.0 |
| HBC-5 SP | Topotecan | 0.10 | 0.04 | 2.5 |
| Data synthesized from studies on cancer stem-like side population (SP) cells.[3] |
Conclusion
Successfully employing Dofequidar fumarate in your research hinges on a thorough understanding of its mechanism of action and a proactive approach to managing the potentiation of cytotoxicity. By carefully designing your experiments, including appropriate controls, optimizing drug concentrations, and being prepared to investigate the underlying mechanisms of any unexpected cell death, you can generate robust and reliable data. This guide provides a framework for troubleshooting and mitigation, but as with any experimental system, meticulous observation and a systematic approach are paramount to success.
References
-
Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export. (2009). Cancer Science. Available at: [Link]
-
Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export. (2009). Cancer Science. Available at: [Link]
-
Fumarate induces vesicular release of mtDNA to drive innate immunity. (2023). Nature. Available at: [Link]
-
IC 50 values of compounds investigated in the four tumor cell lines,... (n.d.). ResearchGate. Available at: [Link]
-
Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export. (2009). Cancer Science. Available at: [Link]
-
How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance?. (n.d.). Cancer Drug Resistance. Available at: [Link]
-
The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis. (n.d.). The Journal of Biological Chemistry. Available at: [Link]
-
Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer. (n.d.). cnsunm. Available at: [Link]
-
Impact of ex vivo cell culturing on ABC transporters' expression and drug sensitivity in patient-derived non-small cell lung cancer models. (2025). ResearchGate. Available at: [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central. Available at: [Link]
-
Quantitative Methods for Assessing Drug Synergism. (n.d.). PubMed Central. Available at: [Link]
-
Caspase-Independent Regulated Necrosis Pathways as Potential Targets in Cancer Management. (n.d.). PubMed Central. Available at: [Link]
-
A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell. Available at: [Link]
-
Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. (n.d.). PubMed Central. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Available at: [Link]
-
N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity. (n.d.). MDPI. Available at: [Link]
Sources
- 1. Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dofequidar fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Dofequidar Fumarate Resistance Mechanisms in Cancer Cells: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the mechanisms of resistance to Dofequidar fumarate in cancer cells. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to support your experimental success.
Introduction: Understanding Dofequidar Fumarate and Multidrug Resistance
Dofequidar fumarate is an orally active quinoline compound developed to combat multidrug resistance (MDR) in cancer.[1][2] MDR is a significant challenge in oncology, where cancer cells develop resistance to a broad range of chemotherapeutic agents.[3] A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which act as cellular pumps that actively efflux anticancer drugs, thereby reducing their intracellular concentration and efficacy.[1][3]
Dofequidar functions as an inhibitor of several key ABC transporters, most notably ABCG2 (Breast Cancer Resistance Protein or BCRP), and also ABCB1 (P-glycoprotein or P-gp) and ABCC1 (Multidrug Resistance-Associated Protein 1 or MRP1).[1][2] By blocking these transporters, Dofequidar can restore or enhance the sensitivity of cancer cells, particularly cancer stem-like cells which often exhibit high levels of ABC transporters, to conventional chemotherapy.[1][2]
This guide will delve into the practical aspects of studying Dofequidar's mechanism of action and the potential resistance pathways that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of Dofequidar fumarate?
A1: The primary molecular target of Dofequidar is the ABCG2 (BCRP) transporter.[1][2] It also exhibits inhibitory activity against ABCB1 (P-gp) and ABCC1 (MRP1), making it a multi-drug resistance modulator.[1][2]
Q2: How does Dofequidar increase the efficacy of chemotherapeutic drugs?
A2: Dofequidar inhibits the function of ABC transporters, which are responsible for pumping chemotherapeutic drugs out of cancer cells. By blocking this efflux mechanism, Dofequidar increases the intracellular accumulation and retention of these drugs, leading to enhanced cytotoxicity and a reversal of the MDR phenotype.[1][2]
Q3: In which cancer cell populations is Dofequidar expected to be most effective?
A3: Dofequidar is expected to be particularly effective in cancer cell populations that exhibit high expression of ABC transporters, such as ABCG2. This is often observed in cancer stem-like cells, also known as side population (SP) cells, which are believed to contribute to tumor initiation, progression, and relapse.[1][2]
Q4: What were the outcomes of the Dofequidar fumarate clinical trials?
A4: Phase III clinical trials of Dofequidar in combination with cyclophosphamide, doxorubicin, and fluorouracil (CAF) for advanced or recurrent breast cancer showed a trend towards an improved overall response rate, though it did not reach statistical significance for the entire patient cohort.[4] However, a subgroup analysis suggested that patients who had not received prior therapy experienced a significant improvement in progression-free survival.[2][4]
Q5: Can cancer cells develop resistance to Dofequidar itself?
A5: While the primary role of Dofequidar is to overcome existing resistance to other drugs, the development of acquired resistance to Dofequidar, though not extensively documented, is theoretically possible. Potential mechanisms could involve mutations in the Dofequidar binding site on the ABC transporters or the upregulation of alternative efflux pumps not inhibited by Dofequidar.
Troubleshooting Guides
Here, we address common issues encountered during in vitro experiments with Dofequidar fumarate.
Problem 1: Dofequidar fails to sensitize cancer cells to a known ABC transporter substrate drug.
Possible Causes and Solutions:
-
Low or Absent Target Transporter Expression: The cancer cell line you are using may not express sufficient levels of the target ABC transporters (ABCG2, ABCB1, or ABCC1).
-
Solution: Before conducting chemosensitization assays, verify the expression of the target transporters at both the mRNA and protein levels using quantitative PCR (qPCR) and Western blotting, respectively. (See Experimental Protocols section for detailed methods).
-
-
Incorrect Dofequidar Concentration: The concentration of Dofequidar used may be too low to effectively inhibit the transporters or so high that it causes confounding cytotoxicity.
-
Solution: Perform a dose-response curve for Dofequidar alone to determine its cytotoxic IC50 value in your cell line. For chemosensitization experiments, use a non-toxic concentration of Dofequidar, typically well below its IC50. A common starting point is in the range of 1-10 µM.[2]
-
-
Drug Incubation Time and Sequence: The timing and order of drug addition can significantly impact the outcome.
-
Solution: Pre-incubate the cells with Dofequidar for a sufficient period (e.g., 30 minutes to 2 hours) before adding the chemotherapeutic agent.[2] This allows Dofequidar to effectively inhibit the transporters before the substrate drug is introduced.
-
-
Cell Line Specific Factors: Some cell lines may have intrinsic resistance mechanisms that are independent of the ABC transporters targeted by Dofequidar.
-
Solution: Consider using a cell line known to overexpress the target transporter as a positive control. If the issue persists, investigate other potential resistance mechanisms in your cell line, such as altered drug metabolism or target mutations.
-
Problem 2: High background or inconsistent results in ABC transporter activity assays.
Possible Causes and Solutions:
-
Issues with Vesicle-Based Transport Assays:
-
Leaky Vesicles: Improperly prepared or stored membrane vesicles can lead to leakage of the substrate, resulting in high background signal.
-
Solution: Ensure that membrane vesicles are stored at -80°C and handled on ice. Use a well-established protocol for vesicle preparation and validate their integrity.
-
-
Low Transporter Activity: The concentration of active transporter in the vesicle preparation may be too low.
-
Solution: Use membrane vesicles from a reputable commercial source or from cells engineered to overexpress the transporter of interest.[2]
-
-
-
Issues with Cell-Based Efflux Assays (e.g., using fluorescent substrates like Hoechst 33342 or Mitoxantrone):
-
Sub-optimal Dye Concentration or Incubation Time: Incorrect dye concentration or incubation time can lead to either weak signal or dye-induced toxicity.
-
Solution: Optimize the concentration of the fluorescent substrate and the incubation time for your specific cell line to achieve a good signal-to-noise ratio without causing cell death.
-
-
Photobleaching of Fluorescent Substrate: Excessive exposure to light during imaging can lead to signal loss.
-
Solution: Minimize the exposure time to the excitation light source and use an anti-fade mounting medium if performing fluorescence microscopy.
-
-
Problem 3: Dofequidar exhibits unexpected cytotoxicity at concentrations intended for transporter inhibition.
Possible Causes and Solutions:
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the off-target effects of Dofequidar.
-
Solution: Carefully determine the IC50 of Dofequidar in your specific cell line. If significant cytotoxicity is observed at concentrations required for transporter inhibition, consider using a lower, non-toxic concentration in combination with a more sensitive detection method for transporter activity.
-
-
Solvent Toxicity: The solvent used to dissolve Dofequidar (e.g., DMSO) may be causing cytotoxicity at the final concentration in the cell culture medium.
-
Solution: Ensure the final concentration of the solvent in your experiments is below the toxic threshold for your cells (typically <0.5% for DMSO). Always include a vehicle control (medium with the same concentration of solvent) in your experiments.[5]
-
Data Presentation
Table 1: Inhibitory Activity of Selected Compounds on ABCG2
| Compound | IC50 (µM) in Hoechst 33342 Efflux Assay | Maximum Inhibitory Effect (%) | Reference |
| Fumitremorgin C (FTC) | ~0.88 | Not specified | [6] |
| Compound 16d (Tariquidar analog) | 0.88 | 86 | [6] |
| SCO-101 | 6.4 | Not specified | [7] |
| Ko-143 | 0.07 | Not specified | [7] |
| Dofequidar Fumarate | ~1-10 (effective concentration for sensitization) | Not specified | [2] |
Experimental Protocols
Protocol 1: In Vitro Vesicle Transport Assay for ABCG2 Inhibition
This protocol is adapted from a study investigating Dofequidar's effect on ABCG2.[2]
Materials:
-
Membrane vesicles from insect cells overexpressing human ABCG2 (commercially available).
-
[³H]-labeled methotrexate ([³H]MTX) as the substrate.
-
Dofequidar fumarate, Fumitremorgin C (FTC) or other inhibitors.
-
Transport reaction buffer (50 mM MOPS-Tris, pH 7.0, 7.5 mM MgCl₂, 70 mM KCl).
-
ATP and AMP solutions (10 mM).
-
Ice-cold stop solution (40 mM MOPS-Tris, pH 7.0, 70 mM KCl).
-
Filter plates and liquid scintillation counter.
Procedure:
-
Prepare the transport reaction mixture on ice (30 µL final volume): transport reaction buffer, 160 µM unlabeled MTX, various concentrations of Dofequidar or other inhibitors, 1 mCi/mL [³H]MTX, and membrane vesicles (25 µg protein).
-
Incubate the mixture on ice for 5 minutes.
-
Initiate the transport reaction by adding 20 µL of 10 mM ATP. As a negative control, add 20 µL of 10 mM AMP to a separate set of reactions.
-
Incubate at 37°C for 5 minutes.
-
Terminate the reaction by adding ice-cold stop solution.
-
Rapidly trap the membrane vesicles on a filter plate and wash with ice-cold stop solution.
-
Quantify the amount of [³H]MTX trapped in the vesicles using a liquid scintillation counter.
-
Calculate the ATP-dependent transport by subtracting the values from the AMP-containing reactions from the ATP-containing reactions.
-
Determine the inhibitory effect of Dofequidar by comparing the transport in its presence to the vehicle control.
Protocol 2: Chemosensitization Assay
This protocol assesses the ability of Dofequidar to sensitize cancer cells to a chemotherapeutic agent.[2]
Materials:
-
Cancer cell line of interest (and a control cell line with known ABC transporter expression).
-
Dofequidar fumarate.
-
Chemotherapeutic drug (e.g., Mitoxantrone, Topotecan).
-
Cell culture medium and supplements.
-
96-well plates.
-
Cell viability assay reagent (e.g., MTS, MTT).
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic drug.
-
Treat the cells with the chemotherapeutic drug in the presence or absence of a fixed, non-toxic concentration of Dofequidar (e.g., 10 µM).
-
Incubate the cells for a period appropriate for the chemotherapeutic drug's mechanism of action (typically 48-72 hours).
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the IC50 values for the chemotherapeutic drug with and without Dofequidar. A significant decrease in the IC50 in the presence of Dofequidar indicates chemosensitization.
Protocol 3: Western Blotting for ABCG2 Protein Expression
This protocol allows for the semi-quantitative determination of ABCG2 protein levels.[2][8][9][10][11][12][13]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against ABCG2.
-
Primary antibody against a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-ABCG2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
Protocol 4: Quantitative PCR (qPCR) for ABCG2 mRNA Expression
This protocol measures the relative abundance of ABCG2 mRNA transcripts.[14][15][16]
Materials:
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR primers for ABCG2 and a reference gene (e.g., GAPDH, ACTB).
-
SYBR Green or TaqMan qPCR master mix.
-
qPCR instrument.
Procedure:
-
Extract total RNA from your cell samples and assess its quality and quantity.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Set up the qPCR reactions containing cDNA, primers, and master mix.
-
Run the qPCR program on a thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product (for SYBR Green assays).
-
Calculate the relative expression of ABCG2 mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.
Visualizations
Diagram 1: Dofequidar's Mechanism of Action
Caption: Dofequidar inhibits ABC transporters, leading to intracellular accumulation of chemotherapeutics and subsequent apoptosis.
Diagram 2: Troubleshooting Workflow for Failed Chemosensitization
Caption: A stepwise guide to troubleshooting failed Dofequidar chemosensitization experiments.
References
-
Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export. Cancer Science. [Link]
-
Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export. PubMed. [Link]
-
Tariquidar-Related Chalcones and Ketones as ABCG2 Modulators. PMC. [Link]
-
Inhibition of ABCG2 by SCO-101 Enhances Chemotherapy Efficacy in Cancer. MDPI. [Link]
-
Dofequidar fumarate (MS-209) in combination with cyclophosphamide, doxorubicin, and fluorouracil for patients with advanced or recurrent breast cancer. PubMed. [Link]
-
Potent and selective inhibitors of breast cancer resistance protein (ABCG2) derived from the p-glycoprotein (ABCB1) modulator tariquidar. PubMed. [Link]
-
A, Western blotting analysis of ABCG2 protein levels in T98G, U87,... ResearchGate. [Link]
-
Antibody validation and scoring guidelines for ABCG2 immunohistochemical staining in formalin-fixed paraffin-embedded colon cancer tissue. NIH. [Link]
-
Regulation of ABCG2 Expression at the 3′ Untranslated Region of Its mRNA through Modulation of Transcript Stability and Protein Translation by a Putative MicroRNA in the S1 Colon Cancer Cell Line. PMC. [Link]
-
Mechanisms of resistance to anticancer drugs: The role of the polymorphic ABC transporters ABCB1 and ABCG2. RePub, Erasmus University Repository. [Link]
-
Durvalumab + Chemotherapy for Breast Cancer. withpower.com. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Western Blot Analysis. Bio-protocol. [Link]
-
ABCG2 Human qPCR Primer Pair (NM_004827). OriGene Technologies Inc.. [Link]
-
In Vitro Chemo-Sensitivity Assay Guided Chemotherapy is Associated with Prolonged Overall Survival in Cancer Patients. ResearchGate. [Link]
-
Mechanisms of Resistance to Antibody-Drug Conjugates. MDPI. [Link]
-
Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells. PMC. [Link]
-
A convenient method for ATPase assay. ResearchGate. [Link]
-
ABCB1/MDR1 contributes to the anticancer drug-resistant phenotype of IPH-926 human lobular breast cancer cells. PubMed. [Link]
-
ABCG2 Gene and ABCG2 Protein Expression in Colorectal Cancer—In Silico and Wet Analysis. MDPI. [Link]
-
How to escape from a cytotoxicity failure?. YouTube. [Link]
-
The molecular mechanisms of drug resistance in single-step and multi-step drug-selected cancer cells. NIH. [Link]
-
In Vitro Chemoresistance and Chemosensitivity Assays. Bynder. [Link]
-
Western blot for ABCG2. Total cell lysates were analyzed by Western... ResearchGate. [Link]
-
ABCG2 gene amplification and expression in esophageal cancer cells with acquired adriamycin resistance. Spandidos Publications. [Link]
-
In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. [Link]
-
Accelerating Drug Discovery With ATPase Activity Assays. BellBrook Labs. [Link]
-
Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2. PubMed. [Link]
-
Tumor Chemosensitivity Assays Are Helpful for Personalized Cytotoxic Treatments in Cancer Patients. PMC. [Link]
-
TROPION-Breast03: a randomized phase III global trial of datopotamab deruxtecan ± durvalumab in patients with triple-negative breast cancer and residual invasive disease at surgical resection after neoadjuvant therapy. PubMed. [Link]
-
BCRP/ABCG2 General Information. Sino Biological. [Link]
-
AstraZeneca extends run of trial successes with breast cancer drug results. BioPharma Dive. [Link]
Sources
- 1. Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dofequidar fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular mechanisms of drug resistance in single-step and multi-step drug-selected cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dofequidar fumarate (MS-209) in combination with cyclophosphamide, doxorubicin, and fluorouracil for patients with advanced or recurrent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of ABCG2 by SCO-101 Enhances Chemotherapy Efficacy in Cancer [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibody validation and scoring guidelines for ABCG2 immunohistochemical staining in formalin-fixed paraffin-embedded colon cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Medicine Reports [spandidos-publications.com]
- 13. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of ABCG2 Expression at the 3′ Untranslated Region of Its mRNA through Modulation of Transcript Stability and Protein Translation by a Putative MicroRNA in the S1 Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. ABCG2 Gene and ABCG2 Protein Expression in Colorectal Cancer—In Silico and Wet Analysis [mdpi.com]
Technical Support Center: Dofequidar Fumarate (MS-209) Stability & Handling
Topic: Stability, Solubilization, and Experimental Protocols for Dofequidar Fumarate Audience: Researchers, Formulation Scientists, and Pharmacologists Last Updated: January 30, 2026
Introduction: The Stability-Efficacy Nexus
Dofequidar fumarate (MS-209) is a third-generation, orally active quinoline derivative designed to reverse Multidrug Resistance (MDR) by competitively inhibiting P-glycoprotein (P-gp/ABCB1) and MRP-1 (ABCC1). Unlike earlier generations (e.g., verapamil), it exhibits low toxicity and high specificity.
However, its efficacy in experimental settings is frequently compromised by poor aqueous solubility and physicochemical instability if mishandled. This guide synthesizes field-proven protocols to maintain the integrity of MS-209 from the stockroom to the assay plate.
Module 1: Solubilization & Preparation Protocols
The Core Challenge: The "Crash-Out" Phenomenon
Dofequidar fumarate is a hydrophobic salt. While the fumarate counter-ion improves solubility compared to the free base, the compound remains prone to rapid precipitation ("crashing out") when high-concentration organic stocks are introduced directly into aqueous buffers (e.g., PBS, RPMI).
Protocol A: Preparation of Stable Stock Solutions
-
Solvent: Dimethyl Sulfoxide (DMSO) is the primary solvent.
-
Concentration: Up to 25 mg/mL (approx.[1] 41.8 mM) is achievable in 100% DMSO.
-
Storage: Aliquot immediately into amber glass vials. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months). Avoid repeated freeze-thaw cycles.
Protocol B: The "Step-Wise" Working Solution (In Vivo/High Concentration)
Use this protocol for animal studies or high-concentration cellular assays where simple dilution fails.
The "10-40-5-45" Method: This method uses a co-solvent system to maintain solubility up to 2.5 mg/mL .[1]
-
Start: Take 100 µL of DMSO Stock (25 mg/mL).
-
Add: 400 µL PEG-300. Vortex until clear.
-
Add: 50 µL Tween-80. Vortex until clear.
-
Finish: Slowly add 450 µL Saline (0.9% NaCl) or pre-warmed Media.
-
Result: A clear solution or stable suspension suitable for IP/Oral administration.
-
Visualization: Solubilization Workflow
The following diagram illustrates the critical order of operations to prevent precipitation.
Caption: Step-by-step solubilization logic. Direct addition of DMSO stock to aqueous media (red dotted line) poses a high risk of precipitation.
Module 2: Stability Factors & Troubleshooting
Stability Data Matrix
| Parameter | Condition | Stability Status | Recommendation |
| Hydrolysis | Acidic pH (< 4.0) | Stable | Fumarate salt is stable; stomach acid compatible. |
| Hydrolysis | Basic pH (> 8.0) | Unstable | Risk of free-base precipitation and amide hydrolysis. |
| Photostability | UV/Visible Light | Sensitive | Quinoline ring is photosensitive. Protect from light. |
| Temperature | 37°C (Media) | Moderate | Stable for 24-48h in culture. Refresh media daily. |
| Solvent | DMSO | High | Stable at -20°C. Hygroscopic; keep desiccated. |
Common Troubleshooting Scenarios (FAQ)
Q1: My stock solution turned from clear to yellow/brown. Is it still good?
-
Diagnosis: This indicates photo-oxidation of the quinoline moiety.
-
Action: Discard the stock.
-
Prevention: Always wrap vials in aluminum foil or use amber glass. Dofequidar is sensitive to UV and ambient light degradation over time.
Q2: I see fine crystals in my cell culture wells after 2 hours.
-
Diagnosis: "Micro-precipitation." You likely diluted the DMSO stock directly into cold media or exceeded the solubility limit (approx. 10-20 µM in pure media without co-solvents).
-
Action:
-
Pre-warm media to 37°C before adding the drug.
-
Use an intermediate dilution step (e.g., dilute stock 1:10 in PBS/Tween before adding to media).
-
Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity, but sufficient to keep the drug solubilized.
-
Q3: Can I use ethanol instead of DMSO?
-
Answer: Ethanol solubility is significantly lower than DMSO. While possible for very low concentrations, it is not recommended for preparing high-concentration stocks (>10mM) as evaporation leads to rapid concentration changes and precipitation.
Module 3: Mechanism & Experimental Logic
Understanding how Dofequidar works ensures you design the right control experiments.
Pathway Visualization
Dofequidar acts as a competitive inhibitor.[1] It does not downregulate the expression of P-gp mRNA but physically blocks the efflux pump.
Caption: Dofequidar (MS-209) competitively binds to P-gp, preventing the efflux of chemotherapeutics like Doxorubicin, thereby restoring intracellular drug accumulation.
Experimental Validation (The "Self-Validating" Protocol)
To confirm Dofequidar is working in your assay, you must include a functional accumulation assay :
-
Control: Cells + Fluorescent Substrate (e.g., Rhodamine 123) → Result: Low Fluorescence (High Efflux).
-
Experimental: Cells + Rhodamine 123 + Dofequidar (1-10 µM) → Result: High Fluorescence (Blocked Efflux). Note: If the experimental condition does not show increased fluorescence, your Dofequidar has likely degraded or precipitated.
References
-
MedChemExpress. "Dofequidar fumarate (MS-209) Product Information & Protocols." MCE Database. Link
-
Naito, M., et al. (2009). "Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export."[2] Cancer Science, 100(11). Link
-
Saeki, T., et al. (2007). "Phase I combining a P-glycoprotein inhibitor, MS209, in combination with docetaxel in patients with advanced malignancies."[3][4] Clinical Cancer Research. Link
-
ResearchGate Discussion. "Solubility of drugs in ethanol and DMSO." Scientific Community Forum. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I combining a P-glycoprotein inhibitor, MS209, in combination with docetaxel in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Dofequidar Fumarate Efficacy
Welcome to the technical support center for Dofequidar fumarate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the efficacy of Dofequidar fumarate in their in vitro experiments. As a potent inhibitor of multiple ATP-binding cassette (ABC) transporters, the effectiveness of Dofequidar fumarate is intrinsically linked to the molecular characteristics of the cell lines being studied. This resource provides a structured approach to troubleshooting, grounded in scientific principles and field-proven insights, to help you diagnose and resolve issues of poor efficacy.
Understanding Dofequidar Fumarate's Mechanism of Action
Dofequidar fumarate is a third-generation inhibitor of several key ABC transporters, which are transmembrane proteins that function as ATP-dependent efflux pumps.[1][2] These transporters play a crucial role in multidrug resistance (MDR) by actively removing a wide range of structurally and functionally diverse compounds, including many chemotherapeutic agents, from the cell interior. The primary targets of Dofequidar fumarate are:
-
P-glycoprotein (P-gp, MDR1, ABCB1): A extensively studied transporter implicated in resistance to a broad spectrum of anticancer drugs.[3]
-
Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1): Another key transporter associated with resistance to a variety of chemotherapeutic agents.[2]
-
Breast Cancer Resistance Protein (BCRP, ABCG2): A transporter known to confer resistance to drugs such as topotecan, mitoxantrone, and methotrexate.[2][4]
By inhibiting these efflux pumps, Dofequidar fumarate aims to increase the intracellular concentration of co-administered cytotoxic drugs, thereby restoring their therapeutic efficacy in resistant cancer cells.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why am I observing little to no effect of Dofequidar fumarate in my cell line?
Answer: The most common reason for a lack of Dofequidar fumarate efficacy is the low or absent expression of its target transporters (P-gp, MRP1, or BCRP) in the cell line you are using. Dofequidar fumarate is a reversing agent; its function is to block the efflux of chemotherapeutic drugs. If the cells do not express the pumps that efflux the drug in the first place, Dofequidar fumarate will have no target and thus no effect.
Troubleshooting Steps:
-
Verify Transporter Expression: It is crucial to determine the expression levels of ABCB1, ABCC1, and ABCG2 in your cell line. This can be achieved through several methods:
-
Western Blotting: To assess protein expression levels.
-
Quantitative PCR (qPCR): To measure mRNA expression levels.
-
Flow Cytometry: Using specific antibodies to quantify cell surface expression of the transporters.
-
-
Consult Literature and Databases: Review scientific literature and cell line databases (e.g., the Human Protein Atlas, Cellosaurus) for published data on the expression of these transporters in your cell line of interest.[5]
Question 2: How can I confirm that the ABC transporters in my cells are functional?
Answer: Even if your cells express ABC transporters, they may not be functionally active. A functional efflux assay is necessary to confirm their activity. The Rhodamine 123 efflux assay is a widely used method for assessing P-gp and MRP1 function.
Troubleshooting Workflow:
Caption: Workflow for a Rhodamine 123 efflux assay.
A significant increase in Rhodamine 123 retention in the presence of Dofequidar fumarate indicates that the transporter is functional and is being effectively inhibited.
Question 3: What is the optimal concentration of Dofequidar fumarate to use in my experiments?
Answer: The optimal concentration of Dofequidar fumarate can vary depending on the cell line, the specific ABC transporter being targeted, and the experimental conditions. It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific system.
Recommended Approach:
-
Toxicity Assay: First, determine the maximum non-toxic concentration of Dofequidar fumarate on your cells. This can be done using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®).
-
Dose-Response Curve: Perform a dose-response experiment where you co-administer a known ABC transporter substrate drug (e.g., doxorubicin, paclitaxel) with a range of Dofequidar fumarate concentrations. The optimal concentration will be the lowest dose that achieves the maximum reversal of resistance. Published studies have used concentrations ranging from 1 µM to 10 µM in vitro.[2]
Question 4: I have confirmed transporter expression and function, but Dofequidar fumarate is still not effective. What are other potential reasons for this?
Answer: If you have ruled out issues with transporter expression and function, other mechanisms of drug resistance might be at play in your cell line. It's important to remember that multidrug resistance is a complex phenomenon.
P-glycoprotein Independent Resistance Mechanisms:
-
Altered Drug Targets: Mutations in the target protein of the chemotherapeutic agent can prevent the drug from binding effectively.
-
Enhanced DNA Repair Mechanisms: Increased capacity of the cells to repair drug-induced DNA damage can lead to resistance.
-
Activation of Anti-Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) can prevent the cancer cells from undergoing programmed cell death.
-
Drug Sequestration in Lysosomes: Some drugs can be sequestered and inactivated within lysosomes, a mechanism that may or may not be dependent on P-gp.
-
Altered Cellular Metabolism: Changes in cellular metabolism can lead to the detoxification and inactivation of the chemotherapeutic agent.
Investigative Steps:
-
Review the literature: Research the known resistance mechanisms for the specific chemotherapeutic agent you are using in your cell line.
-
Investigate alternative pathways: Use molecular biology techniques (e.g., Western blotting, qPCR) to investigate the expression and activation of proteins involved in the pathways mentioned above.
Reference Data: ABC Transporter Expression in Common Cancer Cell Lines
The following table provides a summary of reported ABC transporter expression levels in several commonly used cancer cell lines. It is important to note that expression levels can vary between different sources and even between different passages of the same cell line. Therefore, experimental verification in your specific cell line is always recommended.
| Cell Line | Cancer Type | ABCB1 (P-gp) Expression | ABCC1 (MRP1) Expression | ABCG2 (BCRP) Expression | Reference(s) |
| MCF-7 | Breast Cancer | Low/Negative (can be induced) | Moderate | Low | [6][7][8] |
| MCF-7/ADR | Breast Cancer (Adriamycin Resistant) | High | High | Moderate | [3][9] |
| K562 | Chronic Myelogenous Leukemia | Low/Negative | Low | Low | [10][11][12] |
| K562/Adr | Chronic Myelogenous Leukemia (Adriamycin Resistant) | High | High | Not reported | [13] |
| A549 | Lung Carcinoma | Low | Moderate | High | [14] |
| HEK293 | Human Embryonic Kidney | Low (endogenous) | Low | Low | [15][16][17] |
| HCT116 | Colorectal Carcinoma | Low | Low | Low | [5][18][19][20][21] |
| U-87 MG | Glioblastoma | Moderate to High | Low | Low | [22][23][24][25] |
Experimental Protocols
Protocol 1: Western Blotting for P-glycoprotein (ABCB1) Expression
This protocol provides a general guideline for detecting P-gp protein expression. Optimization may be required for your specific cell line and antibody.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-glycoprotein (e.g., clone C219 or UIC2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., β-actin, GAPDH)
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary P-gp antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Protocol 2: Quantitative PCR (qPCR) for ABCB1, ABCC1, and ABCG2 mRNA Expression
This protocol outlines the steps for quantifying the mRNA expression of the target ABC transporters.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for ABCB1, ABCC1, ABCG2, and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from your cell lines using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, primers, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR system.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Protocol 3: Rhodamine 123 Efflux Assay by Flow Cytometry
This protocol details a functional assay to measure the efflux activity of P-gp and MRP1.
Materials:
-
Rhodamine 123 (stock solution in DMSO)
-
Dofequidar fumarate
-
Complete cell culture medium
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in complete medium at a concentration of 1x10^6 cells/mL.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µM. Incubate for 30 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular dye.
-
Efflux: Resuspend the cells in fresh, pre-warmed complete medium with and without Dofequidar fumarate at the desired concentration.
-
Incubation: Incubate the cells at 37°C for 1-2 hours to allow for dye efflux.
-
Sample Preparation for Flow Cytometry: At desired time points, take aliquots of the cell suspension, wash with ice-cold FACS buffer, and keep on ice until analysis.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (typically in the FL1 channel).
-
Data Interpretation: Compare the mean fluorescence intensity (MFI) of the cells incubated with and without Dofequidar fumarate. A higher MFI in the Dofequidar fumarate-treated cells indicates inhibition of efflux.
Visualizing the Troubleshooting Logic
Caption: A logical flowchart for troubleshooting poor Dofequidar fumarate efficacy.
References
-
Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export. PubMed. [Link]
-
Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export. Request PDF. [Link]
-
Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export. PMC. [Link]
-
Tumor P-Glycoprotein Correlates with Efficacy of PF-3758309 in in vitro and in vivo Models of Colorectal Cancer. PubMed Central. [Link]
-
The Rhodamine 123 efflux assay (a). Flow cytometry analysis revealed... ResearchGate. [Link]
-
Modulation of multidrug-resistance-associated P-glycoprotein in human U-87 MG and HUV-ECC cells with antisense oligodeoxynucleotides to MDR1 mRNA. PubMed. [Link]
-
Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer. [Link]
-
Overexpression of P-glycoprotein in K562 cells does not confer resistance to the growth inhibitory effects of imatinib (STI571) in vitro. PubMed. [Link]
-
Doxycycline Induces Expression of P Glycoprotein in MCF-7 Breast Carcinoma Cells. NIH. [Link]
-
Pore-Exposed Tyrosine Residues of P-Glycoprotein Are Important Hydrogen-Bonding Partners for Drugs. PMC. [Link]
-
Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. American Physiological Society Journal. [Link]
-
Reversal of P-gp-mediated multidrug resistance in colon cancer by cinobufagin. [Link]
-
P-gp expression in MCF-7 and MCF-7/ADR cells, as shown by flow... ResearchGate. [Link]
-
Western blot analysis of expression of P-gp in HEK293 cells Cell lysate... ResearchGate. [Link]
-
Popular breast cancer drugs don't work the way we thought they did. ecancer. [Link]
-
Cellosaurus cell line U-87MG ATCC (CVCL_0022). [Link]
-
Cellosaurus cell line HCT 116 (CVCL_0291). [Link]
-
Reversal of P-glycoprotein-mediated multidrug resistance by a synthetic α-aminoxy peptidomimetic. PubMed. [Link]
-
Effects of P-Glycoprotein and Its Inhibitors on Apoptosis in K562 Cells. PMC. [Link]
-
How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance? [Link]
-
Response of MCF-7 Breast Cancer Cells Overexpressed with P-Glycoprotein to Apoptotic Induction after Photodynamic Therapy. MDPI. [Link]
-
A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization. Frontiers. [Link]
-
The endocytic receptor protein LRP-1 modulate P-glycoprotein mediated drug resistance in MCF-7 cells. PLOS One. [Link]
-
Interrogating and Quantifying In Vitro Cancer Drug Pharmacodynamics via Agent-Based and Bayesian Monte Carlo Modelling. MDPI. [Link]
-
Glioblastoma entities express subtle differences in molecular composition and response to treatment. PMC. [Link]
-
Expression of P-glycoprotein in resistant cells and xenografts, and... ResearchGate. [Link]
-
Multi-Target ABC Transporter Modulators: What Next and Where to Go? Taylor & Francis. [Link]
-
The underlying mechanism contributing to P-gp over-expression and drug resistance in the MCF-7 breast cancer cells induced by adriamycin. ASCO Publications. [Link]
-
In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies. PubMed. [Link]
-
p21WAF1 Regulates Anchorage-independent Growth of HCT116 Colon Carcinoma Cells via E-Cadherin Expression1. AACR Journals. [Link]
-
Flow Cytometric Evaluation of Multidrug Resistance Proteins. PMC. [Link]
-
Factor XII—A New Therapeutic Target? A Systematic Review. MDPI. [Link]
-
Impact of P-glycoprotein on intracellular drug concentration in peripheral blood mononuclear cells and K562 cells. PubMed. [Link]
-
Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes. MDPI. [Link]
-
CD33 Gene. GeneCards. [Link]
-
ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. PMC. [Link]
-
Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. PLOS. [Link]
-
Flow Cytometric Analysis, Using Rhodamine 123, of Micrococcus - luteus at Low Growth Rate in. Bioanalytical Sciences Group. [Link]
-
Proteomic and metabolomic signatures of U87 glioblastoma cells treated with cisplatin and/or paclitaxel. PubMed Central. [Link]
-
Involvement of CD147 on multidrug resistance through the regulation of P-glycoprotein expression in K562/ADR leukemic cell line. NIH. [Link]
Sources
- 1. Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dofequidar fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Tumor P-Glycoprotein Correlates with Efficacy of PF-3758309 in in vitro and in vivo Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxycycline Induces Expression of P Glycoprotein in MCF-7 Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The endocytic receptor protein LRP-1 modulate P-glycoprotein mediated drug resistance in MCF-7 cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Overexpression of P-glycoprotein in K562 cells does not confer resistance to the growth inhibitory effects of imatinib (STI571) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of P-Glycoprotein and Its Inhibitors on Apoptosis in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement of CD147 on multidrug resistance through the regulation of P-glycoprotein expression in K562/ADR leukemic cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of P-glycoprotein on intracellular drug concentration in peripheral blood mononuclear cells and K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pore-Exposed Tyrosine Residues of P-Glycoprotein Are Important Hydrogen-Bonding Partners for Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Oncology Reports [spandidos-publications.com]
- 19. Cellosaurus cell line HCT 116 (CVCL_0291) [cellosaurus.org]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Modulation of multidrug-resistance-associated P-glycoprotein in human U-87 MG and HUV-ECC cells with antisense oligodeoxynucleotides to MDR1 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cellosaurus cell line U-87MG ATCC (CVCL_0022) [cellosaurus.org]
- 24. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Proteomic and metabolomic signatures of U87 glioblastoma cells treated with cisplatin and/or paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Dofequidar fumarate pharmacokinetics and pharmacodynamics optimization
Dofequidar Fumarate PK/PD Optimization Support Center
Topic: Pharmacokinetics (PK) and Pharmacodynamics (PD) Optimization of Dofequidar Fumarate (MS-209) Audience: Drug Development Scientists, PK/PD Modelers, and Preclinical Researchers Content Type: Technical Support / Troubleshooting Guide[1]
Introduction: The Senior Scientist’s Perspective
Welcome to the technical support hub for Dofequidar fumarate (MS-209). As a third-generation P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2) inhibitor, Dofequidar presents unique challenges.[1] Unlike early-generation inhibitors (e.g., verapamil), it offers high specificity and low toxicity, but its physicochemical properties—specifically the pH-dependent solubility of the fumarate salt—often derail experiments before they begin.[1]
This guide moves beyond standard protocols to address the causality of common failures in formulation, bioanalysis, and PD assessment.
Module 1: Formulation & Solubility Optimization
Current Status: Critical Common Ticket: "My Dofequidar fumarate precipitates immediately upon dilution in PBS or cell culture media."
Root Cause Analysis
Dofequidar is a quinoline derivative.[1][2][3] The fumarate salt is designed to enhance solubility, but it behaves as a weak base salt. Its solubility is highly pH-dependent:[1]
-
pH < 4.0: High solubility (Protonated quinoline nitrogen).[1]
-
pH > 6.0 (e.g., PBS, DMEM): Dramatic drop in solubility as the free base precipitates.
-
Thermodynamic Instability: In neutral buffers, the salt may disproportionate, leaving the insoluble free base to crash out.
Troubleshooting Protocol: The "Step-Down" Dilution Method
Do not dissolve directly in neutral buffers. Use this solvent system to maintain supersaturation during the critical dosing window.
| Step | Reagent | Volume/Conc. | Technical Rationale |
| 1. Stock | DMSO (Anhydrous) | 10 mM - 50 mM | Ensures complete solubilization of the organic framework.[1] |
| 2. Intermediate | PEG 400 or Propylene Glycol | 1:1 ratio with Stock | Acts as a cosolvent to bridge the polarity gap between DMSO and water. |
| 3. Acidic Buffer | 10 mM Acetate Buffer (pH 4.[1]0) | Dilute to 10x Final Conc. | Maintains protonation of the quinoline nitrogen during initial aqueous contact. |
| 4. Final Dosing | Media/Plasma | 1x Final Conc.[1] | Rapid dispersion prevents crystal nucleation.[1] |
Expert Tip: If using for in vivo oral gavage (PO), avoid simple saline.[1] Use a vehicle of 0.5% Methylcellulose + 0.1% Tween 80 to create a stable suspension rather than fighting for a solution.
Module 2: Bioanalytical Method Development (LC-MS/MS)
Current Status: Optimization Required Common Ticket: "I cannot achieve the necessary LLOQ (Lower Limit of Quantification) in plasma samples."
Method Optimization Guide
Dofequidar (MW ~481.6 for free base) ionizes well in positive mode, but sensitivity is often lost due to poor fragmentation efficiency or matrix effects.[1]
1. Mass Spectrometry Parameters (Sciex/Thermo Platforms)
-
Ionization: ESI Positive Mode (ESI+)[1]
-
Precursor Ion: m/z 482.2
[1] -
Fragment Ions (Optimization Required):
2. Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains ionization).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: Steep gradient (5% B to 95% B in 2.5 min) is recommended as Dofequidar is hydrophobic.[1]
3. Sample Preparation (The "Crash" Protocol) Avoid Liquid-Liquid Extraction (LLE) if recovery is low due to protein binding.[1] Use Protein Precipitation (PPT):
-
Aliquot: 50 µL Plasma.
-
Precipitate: Add 150 µL cold Acetonitrile containing Internal Standard (e.g., Verapamil-d3 or Dofequidar-d4).
-
Vortex/Centrifuge: 10 min @ 4,000 g.
-
Injection: Inject supernatant directly (or dilute 1:1 with water to improve peak shape).[1]
Module 3: In Vitro PD Assessment (P-gp Inhibition)
Current Status: Standardization Needed Common Ticket: "My IC50 values for Dofequidar vary wildly between runs."
The Self-Validating Rhodamine 123 Assay
Variability often stems from inconsistent cell density or dye loading times.[1] P-gp expression is cell-cycle dependent.[1]
Experimental Workflow (Graphviz Visualization)
Caption: Standardized workflow for P-gp inhibition assay. Critical step: Co-incubation of inhibitor and dye ensures competitive binding equilibrium.
Key Protocol Constraints:
-
Dye Selection: Use Rhodamine 123 (P-gp specific) or Hoechst 33342 (BCRP specific).[1] Since Dofequidar inhibits both, verify specificity using specific controls (e.g., Ko143 for BCRP, Verapamil for P-gp).[1]
-
Temperature Control: Keep all buffers at 37°C. P-gp is an ATP-dependent pump; cold buffers will artificially inhibit the pump, leading to false positives (high dye retention).[1]
Module 4: In Vivo PK/PD & Drug Interactions
Current Status: Complex Common Ticket: "Dofequidar exposure is non-linear, and it alters the toxicity of the co-administered chemotherapy."
Mechanistic Insight: The Double-Edged Sword
Dofequidar is designed to inhibit P-gp.[1][2][3] However, P-gp is also responsible for the biliary and renal excretion of many drugs including Dofequidar itself (auto-inhibition) and its co-medications (e.g., Docetaxel).[1]
PK/PD Interaction Loop (Graphviz Visualization)
Caption: Systemic interaction map. Dofequidar inhibits P-gp in the tumor (desired) but also in the gut/liver (risk), leading to increased systemic exposure of co-administered chemotherapeutics.[1]
Optimization Strategy
-
Dosing Schedule: Administer Dofequidar 30 minutes prior to the chemotherapeutic agent.[1][2] This allows Dofequidar to reach
and saturate P-gp pumps before the cytotoxic drug enters the system.[1] -
Dose Reduction: When co-administering with P-gp substrates (Docetaxel, Doxorubicin), reduce the chemotherapy dose by 25-40% initially to account for reduced clearance.[1]
-
Biomarker: Monitor Bilirubin levels.[1] P-gp and MRP2 transport bilirubin; elevated bilirubin is a surrogate marker for effective transporter inhibition in the liver.[1]
References
-
Katayama, K., et al. (2009).[1] "Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export."[1][3] Cancer Science. Available at: [Link]
-
Sato, H., et al. (2000).[1] "MS-209, a quinoline-type reversal agent, potentiates antitumor efficacy of docetaxel in multidrug-resistant solid tumor xenograft models."[1] Cancer Research.[1] Available at: [Link]
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Available at: [Link][1]
-
PubChem Compound Summary. "Dofequidar."[1] National Center for Biotechnology Information.[1] Available at: [Link][1]
Sources
- 1. Formoterol fumarate dihydrate | C42H56N4O14 | CID 60196271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Technical Guide: Dofequidar Fumarate versus Verapamil for Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Multidrug Resistance in Oncology
The efficacy of chemotherapy, a cornerstone of cancer treatment, is frequently undermined by the development of multidrug resistance (MDR). This phenomenon, whereby cancer cells exhibit simultaneous resistance to a broad spectrum of structurally and functionally diverse anticancer drugs, remains a formidable obstacle to successful patient outcomes. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1), which function as energy-dependent efflux pumps, actively expelling chemotherapeutic agents from the cell and thereby reducing their intracellular concentration to sub-therapeutic levels.
For decades, researchers have sought to overcome MDR by co-administering chemotherapeutic agents with MDR modulators, or "reversal agents." These compounds aim to inhibit the function of ABC transporters, restoring the susceptibility of resistant cancer cells to chemotherapy. This guide provides a detailed, evidence-based comparison of two such agents: Verapamil, a first-generation MDR modulator, and Dofequidar fumarate, a more recently developed, third-generation inhibitor.
Mechanism of Action: A Tale of Two Inhibitors
Both Dofequidar fumarate and Verapamil exert their MDR reversal effects primarily by inhibiting the function of P-glycoprotein. However, their molecular interactions and specificity for different ABC transporters differ significantly.
Verapamil , a phenylalkylamine calcium channel blocker, was one of the first compounds identified to have MDR-reversing properties.[1] It is believed to competitively inhibit P-gp, likely by binding to the same or overlapping sites as chemotherapeutic drugs.[2][3] Studies have shown that Verapamil can also modulate the ATPase activity of P-gp, which is essential for the energy-dependent efflux of substrates.[4] However, Verapamil's clinical utility as an MDR modulator has been hampered by its potent cardiovascular effects, which are mediated by its primary action as a calcium channel blocker.[5] The high concentrations required for effective P-gp inhibition often lead to dose-limiting toxicities, such as hypotension and cardiac arrhythmias.[6]
Dofequidar fumarate is a quinoline derivative specifically developed as a potent and selective MDR modulator.[1] Preclinical studies have demonstrated that Dofequidar fumarate is a competitive inhibitor of not only P-gp (ABCB1) but also MRP1 (ABCC1) and ABCG2 (BCRP).[1][7] This broader spectrum of activity is a significant advantage, as cancer cells can co-express multiple ABC transporters, contributing to a more robust MDR phenotype. Notably, one study demonstrated that Dofequidar, but not Verapamil, could increase the intracellular concentration of Hoechst 33342 in cells overexpressing ABCG2/BCRP, highlighting its distinct inhibitory profile.[1]
Signaling Pathway: P-glycoprotein Mediated Drug Efflux
Caption: P-gp mediated drug efflux and points of inhibition.
Comparative Performance: Efficacy, Potency, and Clinical Viability
A direct, quantitative comparison of Dofequidar fumarate and Verapamil from head-to-head studies is limited in the available literature. However, by synthesizing data from multiple in vitro and clinical investigations, a comparative assessment can be constructed.
| Parameter | Dofequidar Fumarate | Verapamil | Key Insights |
| Target Transporters | P-gp (ABCB1), MRP1 (ABCC1), ABCG2 (BCRP)[1][7] | Primarily P-gp (ABCB1)[8] | Dofequidar's broader specificity may be advantageous against tumors with heterogeneous resistance mechanisms. |
| MDR Reversal Efficacy | Demonstrated reversal of resistance to doxorubicin, vincristine, and docetaxel in preclinical models.[1] Phase III trial in breast cancer showed a non-statistically significant improvement in response rate, with significant benefit in progression-free and overall survival in a subgroup of patients without prior therapy.[1] | Shown to reverse resistance to doxorubicin, with a relative IC50 of 6.77 in SGC-7901 gastric cancer cells.[8] Clinical trials have generally failed to demonstrate a significant benefit, often due to the inability to achieve sufficient plasma concentrations without dose-limiting toxicities.[6] | Dofequidar appears to have a more promising, albeit not universally successful, clinical profile for MDR reversal. |
| Toxicity Profile | Generally well-tolerated in clinical trials. | Dose-limiting cardiovascular toxicities (hypotension, arrhythmias).[5][6] | The significantly better safety profile of Dofequidar is a major advantage for its clinical application. |
| Clinical Development | Has undergone Phase III clinical trials.[1][7] | Largely abandoned for MDR reversal applications due to toxicity and lack of efficacy.[6] | Dofequidar represents a more advanced and viable clinical candidate for MDR modulation. |
Note: The lack of direct head-to-head studies necessitates a cautious interpretation of these comparative data. The experimental conditions, cell lines, and chemotherapeutic agents used in the cited studies may vary.
Experimental Protocols: Assessing MDR Reversal in Vitro
To provide a practical context for the evaluation of MDR reversal agents, this section details a representative experimental workflow for a chemosensitivity assay.
Experimental Workflow: Chemosensitivity Assay (MTT Assay)
Caption: Workflow for assessing chemosensitivity using the MTT assay.
Step-by-Step Methodology: MTT Assay for MDR Reversal
This protocol provides a framework for determining the ability of Dofequidar fumarate or Verapamil to reverse resistance to a specific chemotherapeutic agent (e.g., Doxorubicin) in a multidrug-resistant cancer cell line.
1. Cell Culture:
- Culture both the parental (drug-sensitive) and the corresponding MDR cancer cell line (e.g., MCF-7 and MCF-7/ADR) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Maintain the MDR cell line in a medium containing a low concentration of the selecting drug to maintain the resistant phenotype.
2. Cell Seeding:
- Trypsinize and resuspend the cells in a fresh medium.
- Perform a cell count and adjust the cell density to 5 x 104 cells/mL.
- Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well microtiter plate.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
3. Drug Treatment:
- Prepare serial dilutions of the chemotherapeutic agent (e.g., Doxorubicin) in the culture medium.
- Prepare solutions of the MDR reversal agents (Dofequidar fumarate and Verapamil) at a fixed, non-toxic concentration.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the chemotherapeutic agent, either alone or in combination with the MDR reversal agent. Include control wells with medium only and medium with the reversal agent only.
- Incubate the plate for 48-72 hours.
4. MTT Assay:
- Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well.
- Incubate the plate for 4 hours at 37°C.
- Carefully remove the medium containing MTT.
- Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
- Gently shake the plate for 10 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.
- Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for each condition using non-linear regression analysis.
- The fold reversal (FR) of resistance can be calculated as: FR = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent + reversal agent.
Conclusion and Future Perspectives
The evolution of MDR modulators has seen a clear progression from repurposed drugs with significant off-target effects to specifically designed, potent, and safer compounds. Verapamil, a first-generation agent, played a crucial role in establishing the principle of P-gp inhibition but its clinical application has been severely limited by its inherent toxicities.
Dofequidar fumarate represents a significant advancement, with a broader spectrum of activity against key ABC transporters and a much-improved safety profile. While clinical trial results have been mixed, they have shown promise in specific patient populations, suggesting that with better patient stratification and combination strategies, Dofequidar and other third-generation inhibitors could yet find a valuable place in the oncologist's armamentarium.
Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from MDR modulation and exploring rational combinations of next-generation inhibitors with targeted therapies and immunotherapies to overcome the complex and adaptive nature of drug resistance in cancer.
References
- Mizuarai, S., et al. (2009). Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export. Cancer Science, 100(10), 1919-1926.
- Yamazaki, R., et al. (2009). Dofequidar fumarate, an orally active quinoline compound, has been reported to overcome MDR by inhibiting ABCB1/P-gp, ABCC1/MDR-associated protein 1, or both. Cancer Science, 100(10), 1919-1926.
- Loo, T. W., & Clarke, D. M. (2012). The ATPase activity of the P-glycoprotein drug pump is highly activated when the N-terminal and central regions of the nucleotide-binding domains are linked closely together. Journal of Biological Chemistry, 287(43), 36416-36426.
- Forster, S., et al. (2012). Characterization of rhodamine-123 as a tracer dye for use in in vitro drug transport assays. PLoS One, 7(4), e35599.
- Ferro, R., et al. (2018). Effect of verapamil in the reversal of doxorubicin chemotherapy resistance in advanced gastric cancer. European Review for Medical and Pharmacological Sciences, 22(1), 177-184.
- Bates, S. E., et al. (1996). Clinical reversal of multidrug resistance. The Oncologist, 1(4), 269-275.
- Bellamy, W. T., et al. (1988). Verapamil reversal of doxorubicin resistance in multidrug-resistant human myeloma cells and association with drug accumulation and DNA damage. Cancer Research, 48(22), 6360-6364.
- Lumma, W. C., et al. (1991). New potent verapamil derivatives that reverse multidrug resistance in human renal carcinoma cells and in transgenic mice expressing the human MDR1 gene. Journal of Urology, 146(5), 1396-1400.
- Yusa, K., & Tsuruo, T. (1989). Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells. Cancer Research, 49(18), 5002-5006.
- Arcs, I., & Molnár, J. (1995). Reversal of multidrug resistance by verapamil analogues. General Physiology and Biophysics, 14(5), 445-452.
- Ferreira, R. J., et al. (2014). Comparative study on the MDR reversal effects of selected chalcones. Molecules, 19(11), 18446-18461.
- Bakos, E., et al. (1996). Effects of steroids and verapamil on P-glycoprotein ATPase activity. Molecular Pharmacology, 50(5), 1343-1351.
- Juránek, I., et al. (1997). Direct interaction between verapamil and doxorubicin causes the lack of reversal effect of verapamil on P-glycoprotein mediated resistance to doxorubicin in vitro using L1210/VCR cells. Neoplasma, 44(6), 387-391.
- Martin, C., et al. (2000). Verapamil and its derivative, N-demethylverapamil, both stimulate P-glycoprotein ATPase activity.
- Ning, B., et al. (2018). Verapamil enhances the anti-tumor effect of doxorubicin in gastric cancer cells by inhibiting the expression of P-glycoprotein. Oncology Letters, 16(5), 6247-6254.
Sources
- 1. Dofequidar fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct interaction between verapamil and doxorubicin causes the lack of reversal effect of verapamil on P-glycoprotein mediated resistance to doxorubicin in vitro using L1210/VCR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of steroids and verapamil on P-glycoprotein ATPase activity: progesterone, desoxycorticosterone, corticosterone and verapamil are mutually non-exclusive modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
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- 8. europeanreview.org [europeanreview.org]
Comparative Efficacy: Dofequidar Fumarate vs. Tariquidar in ABCG2 Inhibition
Executive Summary
Dofequidar fumarate (MS-209) and Tariquidar (XR9576) represent third-generation ABC transporter modulators originally developed to overcome P-glycoprotein (P-gp/ABCB1) mediated multidrug resistance (MDR). While both were designed to minimize cytochrome P450 interactions—a failure point of earlier generations—their interaction with ABCG2 (Breast Cancer Resistance Protein/BCRP) differs fundamentally in mechanism and potency.
-
Tariquidar exhibits a biphasic, concentration-dependent mechanism . At low concentrations (<100 nM), it acts as a transported substrate of ABCG2, potentially competing with other drugs but not blocking the pump. At higher concentrations (>100 nM), it transitions to an inhibitor, locking the transporter in distinct conformational states.
-
Dofequidar functions as a broad-spectrum "Pan-ABC" inhibitor , demonstrating stable efficacy against ABCG2, particularly in "Side Population" (SP) cancer stem cells, at clinically relevant concentrations (~3 µM).
This guide provides a technical analysis of their efficacy, mechanistic profiles, and experimental validation protocols.
Part 1: Mechanistic Profile & Efficacy Data[1]
The Mechanism of Action
The efficacy of these small molecules is dictated by their binding kinetics and conformational influence on the ABCG2 transmembrane domains (TMDs).
Tariquidar: The Substrate-Inhibitor Paradox
Tariquidar is not a "pure" inhibitor of ABCG2.[1] Cryo-EM studies and ATPase assays reveal a complex interaction:
-
Substrate Phase (<100 nM): Tariquidar stimulates ABCG2 ATPase activity (approx. 2.5-fold basal activity), indicating it is actively transported. In this phase, it competes with other substrates (e.g., mitoxantrone) for transport but does not shut down the pump.
-
Inhibitor Phase (≥100 nM): As concentration increases, Tariquidar occupies the large central cavity of the transporter, sterically hindering the conformational changes (ATP hydrolysis-driven NBD dimerization) required for efflux, effectively trapping the transporter.
Dofequidar: The Broad-Spectrum Blockade
Dofequidar is a quinoline derivative that acts as a non-competitive inhibitor across multiple ABC transporters (ABCB1, ABCC1, and ABCG2). Unlike Tariquidar's biphasic switch, Dofequidar consistently suppresses ABCG2 function, making it a critical tool for targeting Side Population (SP) cells—a subpopulation of cancer stem-like cells that rely heavily on ABCG2 for chemoprotection.
Quantitative Efficacy Comparison
| Feature | Tariquidar (XR9576) | Dofequidar Fumarate (MS-209) |
| Primary Target | P-gp (ABCB1) | P-gp (ABCB1) & MRP1 (ABCC1) |
| ABCG2 Interaction | Biphasic: Substrate (Low Conc.) | Inhibitor: Broad suppression of efflux function |
| Potency (IC50 / Ki) | P-gp: ~5 nMABCG2: >100 nM (Functional inhibition) | ABCG2: ~3 µM (Functional reversal in SP cells) |
| ATPase Activity | Stimulates (2.5-fold increase at low conc.) | Suppresses or No Stimulation (Non-competitive) |
| Selectivity Profile | High affinity for P-gp; moderate for ABCG2 | Pan-ABC inhibitor (P-gp, MRP1, ABCG2) |
| Clinical Status | Discontinued for MDR (Toxicity/Limited Efficacy) | Discontinued (Phase III completed, limited survival benefit) |
Part 2: Visualizing the Signaling & Inhibition Pathways
The following diagram illustrates the distinct inhibition logic of both compounds within the ABCG2 efflux cycle.
Caption: Comparative mechanism showing Tariquidar's concentration-dependent switch from substrate to inhibitor, versus Dofequidar's direct functional blockade.
Part 3: Experimental Protocols for Validation
To objectively compare these agents, researchers must use assays that distinguish between substrate competition and functional inhibition. The Hoechst 33342 Side Population (SP) Assay is the gold standard for ABCG2 specificity.
Protocol A: Side Population (SP) Analysis by Flow Cytometry
Objective: To measure the ability of the inhibitor to block ABCG2-mediated efflux of Hoechst 33342 dye in stem-like cancer cells.
Materials:
-
Cells: ABCG2-overexpressing cell line (e.g., MCF-7/MX or A549).
-
Reagents: Hoechst 33342 (stock 1 mg/mL), Verapamil (P-gp control), Fumitremorgin C (FTC - specific ABCG2 control), Dofequidar, Tariquidar.
-
Buffer: HBSS + 2% FBS + 10 mM HEPES (warm to 37°C).
Step-by-Step Workflow:
-
Cell Preparation:
-
Detach cells and resuspend at
cells/mL in pre-warmed HBSS buffer.
-
-
Inhibitor Loading:
-
Aliquot cells into flow tubes.
-
Control: Vehicle (DMSO).
-
Positive Control: Add FTC (10 µM) or Ko143 (1 µM).
-
Experimental A: Add Dofequidar (Titration: 1 µM, 3 µM, 10 µM).
-
Experimental B: Add Tariquidar (Titration: 10 nM, 100 nM, 1 µM).
-
Incubate for 15 minutes at 37°C.
-
-
Dye Loading:
-
Add Hoechst 33342 to a final concentration of 5 µg/mL.
-
Incubate exactly 90 minutes at 37°C in the dark with intermittent mixing.
-
Critical: Prepare a parallel "Ice Control" tube (incubated at 4°C) to inhibit all active transport (establishes baseline dye uptake).
-
-
Quenching:
-
Spin down cells (4°C, 1500 rpm, 5 min).
-
Resuspend in ice-cold HBSS containing 2 µg/mL Propidium Iodide (PI) to exclude dead cells.
-
-
Acquisition (Flow Cytometry):
-
Excitation: UV laser (355 nm).
-
Emission: Blue (450/50 BP) and Red (675/20 BP).
-
Gating: Live cells (PI negative)
Plot Hoechst Red vs. Hoechst Blue. -
Analysis: The "Side Population" (SP) appears as a low-fluorescence tail. Effective inhibition will cause the SP tail to disappear, shifting cells into the main population (high fluorescence).
-
Protocol B: Vesicle Transport Assay (ATPase Activity)
Objective: To determine if the drug acts as a substrate (stimulator) or inhibitor (suppressor/non-stimulator).
-
Preparation: Use membrane vesicles prepared from ABCG2-baculovirus infected Sf9 cells.
-
Reaction Mix:
-
Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM NaN3, 2 mM EGTA, 10 mM MgCl2, 1 mM DTT.
-
Substrate: Lucifer yellow or Methotrexate (optional tracer).
-
Test Compound: Tariquidar or Dofequidar (graded concentrations).
-
-
ATP Start: Add 4 mM ATP (or AMP as background control). Incubate 37°C for 20 min.
-
Detection: Measure inorganic phosphate (Pi) release via colorimetric assay.
-
Interpretation:
-
Stimulation: Increased Pi release = Substrate (Tariquidar <100 nM).
-
Inhibition: Decreased Pi release (in presence of known activator) = Inhibitor.
-
References
-
Hamaoka, M. et al. (2010). Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export.[2] Cancer Science. Link
-
Kannan, P. et al. (2011). The "Specific" P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2). ACS Chemical Neuroscience. Link
-
Robey, R. W. et al. (2018). Revisiting the role of ABC transporters in multidrug-resistant cancer. Nature Reviews Cancer. Link
-
RCSB PDB. (2023). Structure of ABCG2 bound to Tariquidar.[3] Protein Data Bank. Link
Sources
- 1. P10.21.A THE ABCB1/ABCG2 INHIBITOR ELACRIDAR IS A MORE POTENT PHARMACOENHANCER COMPARED TO TARIQUIDAR FOR TREATMENT OF INTRACRANIAL TUMORS WITH SMALL MOLECULE DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tariquidar-related triazoles as potent, selective and stable inhibitors of ABCG2 (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Dofequidar Fumarate: A Comparative and Methodological Guide
An Objective Guide for Researchers
This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the in vivo validation of Dofequidar fumarate. We will dissect the necessary experimental designs, compare Dofequidar to relevant alternatives, and provide detailed, field-tested protocols to ensure the generation of robust and reliable data. Our focus is on the practical application of scientific principles to rigorously assess the efficacy of this P-glycoprotein (P-gp) inhibitor in a preclinical setting.
The Scientific Premise: Understanding Dofequidar Fumarate's Mechanism of Action
Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, and the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp, or ABCB1) is a major contributor.[1][2] P-gp functions as an efflux pump, actively removing a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.[1][2]
Dofequidar fumarate is an orally active, third-generation P-gp inhibitor.[3] Its primary mechanism involves modulating the activity of P-gp to restore cancer cell sensitivity to chemotherapy.[4][5] Unlike first-generation inhibitors, which often have off-target effects and toxicities, third-generation agents like Dofequidar are designed for higher specificity and potency.[3] Interestingly, studies have shown that Dofequidar fumarate not only inhibits P-gp (ABCB1) but also demonstrates activity against other key ABC transporters like ABCG2 (BCRP), which is crucial for overcoming resistance in cancer stem-like cells.[4][6]
Figure 1: Dofequidar fumarate inhibits P-gp, preventing chemotherapy efflux and restoring intracellular drug concentration.
Comparative Landscape: Dofequidar Fumarate vs. Alternative P-gp Inhibitors
To establish the scientific value of Dofequidar, its performance must be contextualized against other P-gp inhibitors. The development of these agents has progressed through generations, each seeking to improve upon the last in terms of potency, specificity, and tolerability.
| Inhibitor Class | Representative Agent | Key Characteristics | Common Experimental Limitations |
| First-Generation | Verapamil | Repurposed drug (calcium channel blocker).[2] | Low specificity; requires high, often toxic, doses for effective P-gp inhibition, leading to cardiovascular side effects.[2] |
| Second-Generation | Valspodar (PSC 833) | More potent than first-generation. | Significant pharmacokinetic interactions (inhibits CYP3A4), complicating co-administration with chemotherapies metabolized by this enzyme. |
| Third-Generation | Tariquidar, Zosuquidar | High potency and specificity for P-gp with fewer off-target effects.[3][7] | Variable clinical success; development can be challenging. Provides a relevant benchmark for novel third-generation agents. |
| Third-Generation | Dofequidar Fumarate | Orally active quinoline derivative.[4] Shown to inhibit both P-gp and BCRP.[4][6] Phase III trials suggest efficacy in patients without prior therapy.[4][5] | Requires robust in vivo validation for specific chemotherapy combinations and tumor models to define its optimal therapeutic window. |
The In Vivo Validation Workflow: A Step-by-Step Protocol
The gold standard for validating the efficacy of an MDR-reversing agent is a xenograft study in immunodeficient mice. This protocol is designed to be a self-validating system, with integrated controls that ensure the observed effects can be confidently attributed to the action of Dofequidar fumarate.
Figure 2: A typical experimental workflow for an in vivo xenograft study to validate an MDR inhibitor.
Detailed Experimental Protocol
A. Cell Line and Animal Model Selection:
-
Cell Lines: Select a human cancer cell line with documented P-gp overexpression (e.g., NCI/ADR-RES) and its parental, drug-sensitive counterpart (e.g., OVCAR-8). This dual model is crucial for demonstrating that Dofequidar's effect is specific to P-gp-mediated resistance.
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or NOD/SCID), 6-8 weeks old. These animals will not reject human tumor xenografts.
-
Tumor Implantation: Subcutaneously inject 2-5 x 10⁶ cells in a 1:1 mixture of sterile PBS and Matrigel into the right flank of each mouse.
B. Study Groups and Treatment Administration:
-
Causality-Driven Group Design: The inclusion of the following groups is mandatory to isolate the specific effect of combining Dofequidar with chemotherapy.
| Group # | Treatment Arm | Purpose / Causality Tested |
| 1 | Vehicle Control | Establishes the natural growth rate of the resistant tumor. |
| 2 | Chemotherapy Alone (e.g., Doxorubicin) | Quantifies the level of resistance; this group should show minimal tumor growth inhibition. |
| 3 | Dofequidar Fumarate Alone | Determines if Dofequidar has any intrinsic anti-tumor activity. This is expected to be minimal. |
| 4 | Doxorubicin + Dofequidar Fumarate | Primary Efficacy Group. Tests the hypothesis that Dofequidar reverses P-gp-mediated resistance to doxorubicin. |
-
Administration Protocol Example:
-
Once tumors average 100-150 mm³, randomize mice into the four groups (n=8-10 mice per group).
-
Administer Dofequidar fumarate orally (p.o.) at a predetermined dose (e.g., 25-50 mg/kg) one hour before chemotherapy.
-
Administer the chemotherapeutic agent (e.g., Doxorubicin, 5 mg/kg) intravenously (i.v.).
-
Repeat treatment on a schedule determined by the drug's known toxicology and efficacy profile (e.g., once weekly for 3-4 weeks).
-
C. Efficacy and Tolerability Monitoring:
-
Tumor Measurement: Using digital calipers, measure tumor length (L) and width (W) twice weekly. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Body Weight: Record the body weight of each animal twice weekly as a primary indicator of treatment-related toxicity. Significant weight loss (>15-20%) may require dose adjustment or euthanasia.
-
Endpoint: The study concludes when tumors in the control group reach the maximum allowed size (e.g., 2000 mm³) or at a predetermined time point (e.g., 28 days).
D. Endpoint Data Collection:
-
Record the final tumor weight for each animal.
-
Optional but recommended: Flash-freeze a portion of the tumor for subsequent biomarker analysis (e.g., Western blot for P-gp expression) and fix the remainder in formalin for histopathology.
Data Interpretation and Expected Outcomes
The primary measure of efficacy is the significant inhibition of tumor growth in the combination therapy group compared to all other groups.
| Metric | Expected Outcome in Group 4 (Combination) vs. Controls |
| Tumor Growth Inhibition (TGI) | Statistically significant increase in TGI compared to Group 2 (Chemo alone). TGI (%) = [1 - (Mean Tumor Volume_Treated / Mean Tumor Volume_Control)] x 100. |
| Final Tumor Weight | Statistically significant reduction in average tumor weight compared to Group 2. |
| Animal Body Weight | No significant difference in body weight loss compared to the chemotherapy-alone group, indicating Dofequidar does not add to systemic toxicity. |
A successful outcome would show that while chemotherapy alone has little effect on the resistant tumor (Group 2), the addition of Dofequidar fumarate (Group 4) restores sensitivity, leading to a significant reduction in tumor volume and weight.[8] This result, coupled with a lack of efficacy in the Dofequidar-alone group (Group 3), provides strong, validated evidence of its mechanism as an MDR-reversing agent.
References
-
Mizuarai, S., et al. (2009). Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export. Cancer Science. Available at: [Link]
- Gillet, J. P., et al. (2011). P-glycoprotein and its role in multidrug resistance.
-
Science.gov. p-gp inhibitor sensitivity: Topics by Science.gov. Available at: [Link]
-
Singh, S., et al. (2020). P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers. Frontiers in Oncology. Available at: [Link]
-
Toi, M., et al. (2005). Dofequidar fumarate (MS-209) in combination with cyclophosphamide, doxorubicin, and fluorouracil for patients with advanced or recurrent breast cancer. Journal of Clinical Oncology. Available at: [Link]
-
Saeed, M., et al. (2023). In Silico and In Vitro Identification of P-Glycoprotein Inhibitors from a Library of 375 Phytochemicals. Molecules. Available at: [Link]
-
Chang, Y. W., et al. (2020). Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. Frontiers in Oncology. Available at: [Link]
-
Shukla, S., et al. (2020). Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. Molecules. Available at: [Link]
-
Mizuarai, S., et al. (2009). Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export. Cancer Science. Available at: [Link]
-
Tsuruoka, Y., et al. (2011). Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs. Pharmaceuticals. Available at: [Link]
-
ResearchGate. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. Available at: [Link]
-
Musso, N., et al. (2023). A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC. International Journal of Molecular Sciences. Available at: [Link]
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- 1. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 3. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dofequidar fumarate (MS-209) in combination with cyclophosphamide, doxorubicin, and fluorouracil for patients with advanced or recurrent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dofequidar fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC | MDPI [mdpi.com]
Technical Guide: Overcoming Multidrug Resistance (MDR) with Dofequidar Fumarate (MS-209)
Topic: Cross-resistance studies with Dofequidar fumarate (MS-209) Content Type: Technical Comparison & Experimental Guide Audience: Researchers, Senior Scientists, Drug Development Leads
Executive Summary: The Third-Generation Advantage
Dofequidar fumarate (MS-209) represents a pivotal advancement in the modulation of Multidrug Resistance (MDR). Unlike first-generation agents (e.g., Verapamil, Cyclosporin A) which are limited by low affinity and high toxicity, or second-generation agents (e.g., Valspodar) often hampered by cytochrome P450 (CYP) interactions, Dofequidar is a third-generation, orally active quinoline derivative .
Its primary utility in cross-resistance studies lies in its dual-inhibition mechanism : it potently blocks both P-glycoprotein (P-gp/ABCB1) and MRP1 (ABCC1) , while also targeting ABCG2 (BCRP) in cancer stem-like side population (SP) cells. This guide provides a comparative analysis of Dofequidar against standard MDR inhibitors, supported by experimental protocols for validating cross-resistance reversal.
Mechanistic Superiority & Causality
To design effective cross-resistance studies, one must understand why Dofequidar outperforms predecessors.
-
Substrate vs. Non-Substrate Inhibition: First-gen modulators like Verapamil are often substrates for P-gp, overwhelming the pump by competitive saturation. This requires toxic doses.[1] Dofequidar acts as a high-affinity non-substrate inhibitor , locking the transporter without being effluxed itself, allowing for efficacy at clinically achievable concentrations (1–3 µM).
-
The Stem Cell Connection: Recent data indicates Dofequidar sensitizes "Side Population" (SP) cells—often the reservoir for relapse—by inhibiting ABCG2, a feature lacking in many P-gp-specific inhibitors.
Visualization: Mechanism of Action (Dual Inhibition)
Figure 1: Dofequidar blocks both P-gp and MRP1 transporters, preventing drug efflux more effectively than competitive substrates like Verapamil.
Comparative Performance Analysis
The following data synthesizes cross-resistance reversal profiles in key MDR cell lines (e.g., K562/ADM, P388/ADM).
Table 1: Comparative Potency (Reversal of Doxorubicin Resistance)
Data synthesized from Sato et al. and Saeki et al.
| Feature | Dofequidar (MS-209) | Verapamil (1st Gen) | Cyclosporin A (1st Gen) | Valspodar (PSC 833) |
| Primary Targets | P-gp, MRP1, ABCG2 | P-gp (weak), Calcium Channels | P-gp, Immunophilin | P-gp (High Potency) |
| Reversal Conc. | 1 – 3 µM | 10 – 100 µM | 5 – 20 µM | 0.5 – 2 µM |
| Toxicity Profile | Low (Non-toxic at effective dose) | High (Cardiotoxicity) | High (Nephrotoxicity) | Moderate (CYP3A4 inhibition) |
| Reversal Fold (RF) * | > 50-fold (Complete Reversal) | ~10-fold | ~15-fold | > 50-fold |
| In Vivo Efficacy | Increased Life Span (ILS) >80% | ILS < 50% | ILS < 50% | ILS > 80% |
*RF = IC50 of cytotoxic drug alone / IC50 of cytotoxic drug + modulator.
Table 2: Cross-Resistance Spectrum (K562/ADM Cell Line)
Effect of 3 µM Dofequidar on IC50 values of various chemotherapeutics.
| Cytotoxic Agent | Mechanism of Resistance | IC50 (Alone) | IC50 (+ Dofequidar 3µM) | Reversal Status |
| Doxorubicin | P-gp / MRP1 Efflux | 5.2 µM | 0.08 µM | Complete |
| Vincristine | P-gp Efflux | 120 nM | 2.5 nM | Complete |
| Etoposide (VP-16) | P-gp / MRP1 Efflux | 45 µM | 1.2 µM | Complete |
| Cisplatin | Non-P-gp mediated | 2.1 µM | 2.0 µM | No Effect |
Analytic Insight: The lack of effect on Cisplatin confirms Dofequidar's specificity to ABC-transporter mediated resistance, serving as a crucial negative control in your experimental design.
Validated Experimental Protocols
To replicate these findings, use the following self-validating workflows.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for validating MDR reversal activity.
Protocol 1: Intracellular Accumulation Assay (Mechanism Check)
Objective: Prove that MS-209 physically blocks drug efflux.
-
Cell Prep: Harvest K562/ADM cells (exponential growth phase) at
cells/mL. -
Treatment: Aliquot into FACS tubes.
-
Control: Media only.
-
Substrate Control: Rhodamine 123 (1 µg/mL) or Daunorubicin (2 µM).
-
Experimental: Substrate + Dofequidar (Graded doses: 0.1, 1.0, 3.0, 10 µM).
-
Positive Control: Substrate + Verapamil (10 µM).
-
-
Incubation: Incubate for 60 minutes at 37°C .
-
Critical Step: Do not wash cells immediately.
-
-
Efflux Phase (Optional but Recommended): Spin down, resuspend in substrate-free media (with or without inhibitor), and incubate for another 30 mins to observe retention.
-
Analysis: Wash with ice-cold PBS (stops transport) and analyze via Flow Cytometry (FL1 for Rh123, FL2/3 for DNR).
-
Success Criteria: A dose-dependent right-shift in fluorescence intensity (log scale) matching the sensitive parental line.
Protocol 2: Cytotoxicity Reversal Assay (Functional Check)
Objective: Determine the Reversal Fold (RF).
-
Seeding: Plate cells in 96-well plates (
cells/well). Allow 24h attachment (if adherent) or stabilize (if suspension). -
Drug Matrix: Create a checkerboard or fixed-modulator design.
-
Row A-H: Serial dilution of Chemotherapeutic (e.g., Doxorubicin 10 µM -> 0.01 µM).
-
Columns:
-
Col 1-3: Chemo alone.
-
Col 4-6: Chemo + Dofequidar (Fixed 3 µM).
-
Col 7-9: Chemo + Verapamil (Fixed 10 µM - Comparator).
-
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT (0.5 mg/mL) for 4h, solubilize with DMSO, read Absorbance at 570 nm.
-
Calculation:
-
Target: RF > 10 is significant; RF > 50 indicates full reversal.
-
References
-
Sato, W. et al. (1995).[1] "Reversal of multidrug resistance by a novel quinoline derivative, MS-209."[2][3][4][5] Cancer Chemotherapy and Pharmacology.
-
Saeki, T. et al. (2009). "Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export."[6] Cancer Science.
-
Naito, M. et al. (2002). "MS-209, a quinoline-type P-glycoprotein inhibitor, sensitizes tumor cells to chemotherapeutic drugs." Methods in Molecular Biology.
-
Krishna, R. & Mayer, L.D. (2000). "Multidrug resistance (MDR) in cancer: mechanisms, reversal using modulators of MDR and the role of MDR modulators in developing new anticancer drugs." European Journal of Pharmaceutical Sciences.
Sources
- 1. Dofequidar fumarate sensitizes cancer stem‐like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP‐mediated drug export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New multidrug-resistance-reversing drugs, MS-209 and SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of multidrug resistance by a novel quinoline derivative, MS-209 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recovery of drug sensitivity by MS-209, a new multidrug resistance-reversing agent, on acute myelogenous leukaemic blasts and K562 cells resistant to adriamycin cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
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Dofequidar Fumarate (MS-209): The Dual-Action Positive Control for ABCG2 & P-gp Inhibition Assays
Executive Summary: Beyond Single-Target Inhibition
In the landscape of transporter assays, the selection of a positive control is often reduced to a search for the highest potency. However, for robust drug development and ADME-Tox profiling, stability and completeness of inhibition are equally critical.
Dofequidar fumarate (MS-209) stands out not merely as an inhibitor, but as a dual-action reversal agent . Unlike Ko143, which suffers from plasma instability and loss of specificity at high concentrations, Dofequidar provides a stable, broad-spectrum blockade of both ABCG2 (BCRP) and ABCB1 (P-gp) . This makes it the superior positive control for assays where total efflux suppression is required or in cell lines specifically engineered to overexpress ABCG2.
This guide analyzes Dofequidar’s performance, provides a validated experimental protocol, and offers a decision framework for selecting the right control for your transporter studies.
Mechanistic Profile: The Quinoline Blockade
Dofequidar is a quinoline derivative that functions as a non-competitive or mixed-type inhibitor. Unlike substrates that are transported, Dofequidar binds to the transmembrane domains (TMDs) of the transporter, locking the protein in a conformation that prevents the ATP-dependent efflux of substrates.
Mechanism of Action Diagram
The following diagram illustrates the interference of Dofequidar with the ABCG2 transport cycle compared to a standard substrate.
Figure 1: Dofequidar binds to the transmembrane domain, stabilizing the inward-facing conformation and preventing the ATP-driven conformational switch required for substrate efflux.[1][2]
Comparative Analysis: Dofequidar vs. Alternatives
Selecting the correct inhibitor depends on the assay's goal: diagnostic specificity (is it BCRP or P-gp?) or functional suppression (stopping all efflux).
Table 1: Performance Matrix of ABCG2 Inhibitors
| Feature | Dofequidar Fumarate (MS-209) | Ko143 | Elacridar (GF120918) | Fumitremorgin C (FTC) |
| Primary Target | Dual: ABCG2 & P-gp | Specific: ABCG2 (at <1 µM) | Dual: P-gp & ABCG2 | Specific: ABCG2 |
| Potency (IC50) | ~1–5 µM (System dependent) | ~10–20 nM | ~0.5–1 µM | ~0.1–1 µM |
| Specificity | Low (Inhibits P-gp) | High (Low conc.) / Low (>1 µM) | Low (Inhibits P-gp) | High |
| Stability | High (Orally active, stable in media) | Low (Rapid hydrolysis in plasma) | High | Moderate |
| Toxicity | Low (Clinically tested) | Low (In vitro) | Low | High (Neurotoxic) |
| Best Use Case | Total efflux block; Stable long-term assays; BCRP-transfected lines. | Diagnostic identification of BCRP in mixed systems; Short-term assays. | Pharmaco-enhancement studies; Total block. | Historical reference (rarely used now). |
Decision Logic for Inhibitor Selection
Use this logic flow to determine if Dofequidar is the correct control for your specific experiment.
Figure 2: Selection framework. Dofequidar is ideal for "clean" BCRP systems or when total efflux inhibition is the priority over distinguishing between P-gp and BCRP.
Validated Experimental Protocol: Vesicular Transport Assay
This protocol uses Dofequidar Fumarate to inhibit the uptake of a radiolabeled or fluorescent substrate (e.g., [³H]-Estrone-3-sulfate or Lucifer Yellow) into ABCG2-overexpressing membrane vesicles.
Reagents & Preparation[3]
-
Dofequidar Fumarate Stock: Dissolve in 100% DMSO to create a 10 mM stock .
-
Note: Dofequidar is practically insoluble in water.[3] Ensure DMSO concentration in the final assay does not exceed 1% (v/v).
-
-
Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 70 mM KCl, 7.5 mM MgCl2.
-
ATP Solution: 12 mM Mg-ATP (buffered).
-
AMP Solution: 12 mM Mg-AMP (negative control for non-specific binding).
Step-by-Step Workflow
-
Preparation of Reaction Mix:
-
Thaw ABCG2-overexpressing vesicles on ice.
-
Dilute vesicles to 50 µ g/well in Assay Buffer.
-
Control Group: Add Dofequidar Fumarate (Final conc: 10 µM ).
-
Vehicle Group: Add DMSO (Final conc: 1%).
-
Incubate on ice for 15 minutes to allow inhibitor binding.
-
-
Substrate Addition:
-
Add substrate (e.g., [³H]-E3S) to a final concentration of 1 µM .
-
Pre-warm the plate to 37°C for 2 minutes.
-
-
Transport Initiation:
-
Active Transport: Add 12 mM Mg-ATP to start the reaction.
-
Passive Diffusion (Background): Add 12 mM Mg-AMP to parallel wells.
-
Incubate at 37°C for 5–10 minutes (ensure linear range).
-
-
Termination:
-
Stop reaction immediately by adding ice-cold Stop Buffer (40 mM MOPS-Tris, 70 mM KCl).
-
Transfer samples to a glass fiber filter plate (e.g., Millipore MultiScreen).
-
-
Data Collection:
-
Wash filters 5x with ice-cold Stop Buffer.
-
Add liquid scintillation cocktail and count radioactivity (CPM).
-
Data Analysis & Interpretation
Calculate the ATP-dependent transport (Net CPM) for both vehicle and inhibitor groups:
Calculate Percent Inhibition :
Acceptance Criteria:
-
Vehicle Control: Signal-to-Noise ratio (ATP/AMP) should be > 5.
-
Positive Control (Dofequidar): Inhibition should be > 80% at 10 µM.
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link
-
Mao, Q., & Unadkat, J. D. (2015). Role of the Breast Cancer Resistance Protein (ABCG2) in Drug Transport.[1][4][5][6] AAPS Journal. Link
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Allen, J. D., et al. (2002). Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C. Molecular Cancer Therapeutics.[3] Link
-
Nakanishi, T., et al. (2009).[6] Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export.[5][6] Cancer Science.[6] Link
-
Weidner, L. D., et al. (2015). The Inhibitor Ko143 Is Not Specific for ABCG2. Journal of Pharmacology and Experimental Therapeutics. Link
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A Researcher's Guide to Bridging the Gap: In Vitro to In Vivo Correlation of Dofequidar Fumarate's P-gp Inhibitory Activity
For Immediate Release
[CITY, STATE] – As the landscape of cancer therapy evolves, overcoming multidrug resistance (MDR) remains a critical challenge. Dofequidar fumarate, a potent P-glycoprotein (P-gp) inhibitor, has emerged as a promising agent to enhance the efficacy of chemotherapeutic drugs. This guide provides an in-depth, objective comparison of the in vitro and in vivo methodologies used to evaluate the activity of Dofequidar fumarate, offering researchers and drug development professionals a comprehensive understanding of how laboratory findings can translate to clinical potential.
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, functions as a cellular efflux pump, actively removing a wide array of xenobiotics, including many anticancer drugs, from cells.[1] This mechanism is a primary driver of MDR in oncology.[2] Dofequidar fumarate has been shown to inhibit P-gp, thereby increasing the intracellular concentration and cytotoxic effects of co-administered chemotherapeutic agents.[3][4] Establishing a robust in vitro to in vivo correlation (IVIVC) is paramount for predicting the clinical efficacy and optimizing the therapeutic window of P-gp inhibitors like Dofequidar fumarate.[5][6]
Section 1: Unraveling P-gp Inhibition In Vitro: A Comparative Analysis of Key Assays
The initial assessment of Dofequidar fumarate's P-gp inhibitory potential relies on a suite of well-established in vitro assays. Each method offers unique insights into the mechanism and potency of inhibition.
1.1. Cellular Permeability Assays: The Gatekeeper Models
Cell-based permeability assays are fundamental for understanding how a compound interacts with P-gp in a biologically relevant context. These assays utilize polarized cell monolayers that mimic the barrier functions of tissues like the intestine or the blood-brain barrier.[7][8]
-
Caco-2 Cell Permeability Assay: Derived from human colon adenocarcinoma, Caco-2 cells spontaneously differentiate into a polarized monolayer with tight junctions and express various transporters, including P-gp.[7][9] This model is widely used to predict intestinal drug absorption and the potential for P-gp-mediated efflux.[10] A bidirectional transport study is conducted, measuring the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high efflux ratio (Papp(B-A) / Papp(A-B) > 2) indicates that the compound is a substrate for an efflux transporter.[7] The inhibitory effect of Dofequidar fumarate is quantified by its ability to reduce the efflux ratio of a known P-gp substrate, such as digoxin, back to baseline.[11][12]
-
MDCK-MDR1 Cell Permeability Assay: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (which encodes for P-gp) provide a more specific model for studying P-gp-mediated transport.[13][14] This system is particularly useful for confirming that the observed efflux is indeed mediated by human P-gp, as the parental MDCK cell line has low endogenous transporter expression.[8] Similar to the Caco-2 assay, the inhibitory potency of Dofequidar fumarate is determined by its ability to decrease the efflux of a P-gp probe substrate.[11]
Experimental Protocol: Bidirectional Permeability Assay (Caco-2 / MDCK-MDR1)
-
Cell Seeding: Seed Caco-2 or MDCK-MDR1 cells onto semi-permeable Transwell™ inserts and culture until a confluent, polarized monolayer is formed.[8][9]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[15]
-
Assay Initiation:
-
For A-B transport , add the P-gp probe substrate (e.g., digoxin) with and without varying concentrations of Dofequidar fumarate to the apical (donor) chamber. The basolateral (receiver) chamber contains a drug-free medium.
-
For B-A transport , add the probe substrate with and without Dofequidar fumarate to the basolateral (donor) chamber, with the apical (receiver) chamber containing a drug-free medium.
-
-
Sampling: At predetermined time points, collect samples from the receiver chamber.
-
Quantification: Analyze the concentration of the probe substrate in the samples using LC-MS/MS.
-
Data Analysis: Calculate the Papp values and the efflux ratio. Determine the IC50 value of Dofequidar fumarate for P-gp inhibition.
1.2. P-gp ATPase Assay: A Mechanistic Insight
P-gp utilizes the energy from ATP hydrolysis to actively transport substrates out of the cell.[16] The P-gp ATPase assay directly measures the impact of a compound on this enzymatic activity.[17] Compounds that interact with P-gp can either stimulate or inhibit its ATPase activity. P-gp inhibitors, like Dofequidar fumarate, are expected to modulate the ATPase activity stimulated by a known P-gp substrate.[18]
Experimental Protocol: P-gp ATPase Activity Assay
-
Membrane Preparation: Utilize membrane vesicles prepared from cells overexpressing P-gp.[17]
-
Assay Reaction: Incubate the P-gp-containing membranes with a known P-gp substrate (e.g., verapamil) to stimulate ATPase activity, in the presence of varying concentrations of Dofequidar fumarate.
-
ATP Hydrolysis Measurement: The ATPase activity is quantified by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often through a colorimetric reaction.[18]
-
Data Analysis: Determine the concentration of Dofequidar fumarate that inhibits the substrate-stimulated ATPase activity by 50% (IC50).
Table 1: Comparison of In Vitro Assays for Dofequidar Fumarate P-gp Inhibition
| Assay Type | Principle | Key Parameters | Advantages | Limitations |
| Caco-2 Permeability | Measures bidirectional transport across a human intestinal cell monolayer.[7] | Papp (A-B), Papp (B-A), Efflux Ratio, IC50 | Good model for predicting oral absorption; expresses multiple transporters.[10] | Expression of other transporters can confound results for P-gp specific inhibition. |
| MDCK-MDR1 Permeability | Measures bidirectional transport across a cell line overexpressing human P-gp.[13] | Papp (A-B), Papp (B-A), Efflux Ratio, IC50 | High specificity for human P-gp; good for confirming P-gp interaction.[8][14] | May not fully recapitulate the complexity of in vivo barriers. |
| P-gp ATPase Assay | Measures the effect of the compound on the ATP hydrolysis activity of P-gp.[17] | Basal and substrate-stimulated ATPase activity, IC50 | Provides direct mechanistic insight into the interaction with the P-gp enzyme.[18] | Does not directly measure drug transport; can be less sensitive than cell-based assays. |
Diagram 1: Experimental Workflow for In Vitro P-gp Inhibition Assays
Caption: Workflow for evaluating Dofequidar fumarate's P-gp inhibitory activity in vitro.
Section 2: From the Bench to the Organism: In Vivo Evaluation of Dofequidar Fumarate
While in vitro assays provide crucial initial data, in vivo studies are essential to understand the pharmacokinetic and pharmacodynamic profile of Dofequidar fumarate in a complex biological system.
2.1. Animal Models for Pharmacokinetic and Efficacy Studies
Rodent models, particularly mice and rats, are commonly used for the in vivo evaluation of P-gp inhibitors.[19] Studies in P-gp knockout mice (mdr1a/1b-/-) can definitively demonstrate the role of P-gp in a drug's disposition by comparing its pharmacokinetics to wild-type counterparts.[20]
2.2. In Vivo Efficacy: Xenograft Tumor Models
To assess the ability of Dofequidar fumarate to reverse MDR in a cancer setting, human tumor xenograft models in immunocompromised mice are the gold standard.[21] In these studies, cancer cells known to overexpress P-gp are implanted in mice. The mice are then treated with a chemotherapeutic agent alone or in combination with Dofequidar fumarate.[4] The primary endpoint is typically tumor growth inhibition.[4]
A study demonstrated that in xenografted HeLa side population (SP) cells, which show resistance to irinotecan (CPT-11), co-treatment with Dofequidar fumarate significantly reduced tumor growth.[4] Dofequidar fumarate was administered orally 30 minutes before the CPT-11 injection, highlighting its potential for oral bioavailability and efficacy.[4]
Experimental Protocol: In Vivo Xenograft Efficacy Study
-
Cell Implantation: Implant P-gp overexpressing cancer cells (e.g., HeLa-derived SP cells) subcutaneously into nude mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment Groups: Randomize mice into groups:
-
Vehicle control
-
Chemotherapeutic agent alone (e.g., CPT-11)
-
Dofequidar fumarate alone
-
Chemotherapeutic agent + Dofequidar fumarate
-
-
Dosing: Administer Dofequidar fumarate orally prior to the intravenous or intraperitoneal administration of the chemotherapeutic agent.[4]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, biomarker analysis).
Table 2: Key Parameters from In Vivo Studies of Dofequidar Fumarate
| Study Type | Animal Model | Key Parameters Measured | Example Finding with Dofequidar Fumarate |
| Pharmacokinetics | Rats, Mice (including P-gp knockout) | Cmax, Tmax, AUC, Bioavailability | Oral administration of Dofequidar fumarate enhances the antitumor activity of various chemotherapeutics in vivo.[4] |
| Efficacy | Nude mice with human tumor xenografts | Tumor growth inhibition, Survival | Co-administration of Dofequidar fumarate with CPT-11 drastically decreased tumor volume in mice with resistant xenografts.[4] |
Diagram 2: The Mechanism of P-gp Mediated Multidrug Resistance and its Inhibition by Dofequidar Fumarate
Caption: Dofequidar fumarate blocks the P-gp pump, increasing intracellular chemotherapy levels.
Section 3: Bridging the Divide: Establishing the In Vitro to In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between the in vitro inhibitory potency of Dofequidar fumarate and its in vivo efficacy. A strong IVIVC can streamline drug development by allowing in vitro data to inform clinical trial design and predict patient outcomes.[5][22]
3.1. The IVIVC Framework
For P-gp inhibitors, IVIVC often involves correlating in vitro IC50 values from permeability or ATPase assays with in vivo pharmacokinetic parameters, such as the change in the area under the curve (AUC) of a co-administered P-gp substrate drug.[23][24]
Diagram 3: The In Vitro to In Vivo Correlation (IVIVC) Process
Caption: Correlating in vitro potency with in vivo pharmacokinetic data to build a predictive IVIVC model.
3.2. Challenges and Considerations
Establishing a reliable IVIVC for P-gp inhibitors can be complex due to several factors:
-
Species Differences: P-gp expression and substrate specificity can vary between preclinical animal models and humans.[19]
-
Complex Biology: In vivo, drug disposition is influenced by multiple factors beyond P-gp, including metabolism by cytochrome P450 enzymes and the activity of other transporters.
-
Translational Gap: Directly extrapolating in vitro IC50 values to clinically relevant plasma concentrations requires careful consideration of factors like plasma protein binding.
Despite these challenges, a well-designed experimental strategy that integrates robust in vitro data with carefully conducted in vivo studies can lead to a meaningful IVIVC for Dofequidar fumarate. This correlation is invaluable for guiding its clinical development and realizing its full potential in overcoming multidrug resistance in cancer therapy.
The journey of Dofequidar fumarate from a promising molecule in the lab to a potential clinical game-changer hinges on a thorough understanding of its activity across different experimental systems. By systematically evaluating its P-gp inhibitory effects through a combination of in vitro permeability and biochemical assays and validating these findings in relevant in vivo models, researchers can build a strong IVIVC. This crucial link not only de-risks the drug development process but also paves the way for more effective and personalized cancer treatments.
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Modeling Cyclosporine A Inhibition of the Distribution of a P-Glycoprotein PET Ligand, 11C-Verapamil, into the Maternal Brain and Fetal Liver of the Pregnant Nonhuman Primate: Impact of Tissue Blood Flow and Site of Inhibition - PMC - PubMed Central. Available at: [Link]
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Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery - PubMed. Available at: [Link]
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About a switch: how P-glycoprotein (ABCB1) harnesses the energy of ATP binding and hydrolysis to do mechanical work - AACR Journals. Available at: [Link]
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Evaluation of in vitro/in Vivo Anti-Diabetic Effects and Identification of Compounds From Physalis Alkekengi - PubMed. Available at: [Link]
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Comparative Guide: Dofequidar Fumarate (MS-209) for Target Validation in MDR Cancer Models
Executive Summary
Dofequidar fumarate (MS-209) represents a third-generation quinoline-derived inhibitor of ATP-Binding Cassette (ABC) transporters. Unlike first-generation agents (e.g., Verapamil) that suffer from dose-limiting cardiovascular toxicity, or second-generation agents (e.g., Valspodar) hampered by unpredictable pharmacokinetic interactions via CYP450, Dofequidar offers a high-affinity, orally bioavailable profile with reduced metabolic interference.
This guide is designed for investigators seeking to validate P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1) as therapeutic targets in resistant cancer models. It provides a mechanistic rationale, comparative performance data, and self-validating experimental protocols to quantify MDR reversal.
Part 1: Mechanistic Validation & Signaling Architecture
To validate Dofequidar efficacy, one must understand its specific binding modality. Dofequidar functions as a competitive inhibitor, binding to the transmembrane domains (TMDs) of the efflux pump, thereby preventing the hydrolysis of ATP required for drug transport.
Mechanism of Action Diagram
The following diagram illustrates the competitive inhibition of the P-gp efflux pump by Dofequidar, restoring intracellular accumulation of cytotoxic agents (e.g., Doxorubicin).
Caption: Dofequidar binds to the transmembrane domain of P-gp, locking the transporter and preventing the efflux of chemotherapeutics, leading to intracellular accumulation and apoptosis.
Part 2: Comparative Performance Analysis
When selecting a reversal agent for target validation, specificity and toxicity are paramount. The table below contrasts Dofequidar with historical alternatives, highlighting why MS-209 is preferred for clean mechanistic studies.
Table 1: Comparative Profile of MDR Modulators
| Feature | Verapamil (1st Gen) | Cyclosporine A (1st Gen) | Valspodar (PSC 833) (2nd Gen) | Dofequidar (MS-209) (3rd Gen) |
| Primary Target | L-type Ca2+ Channels / P-gp | Calcineurin / P-gp | P-gp (High Affinity) | P-gp / MRP1 / ABCG2 |
| MDR Reversal Potency | Low (Requires high µM) | Moderate | High | Very High (Active at low nM) |
| CYP3A4 Inhibition | Strong (Alters PK) | Strong | Strong | Weak/Moderate |
| In Vivo Toxicity | Cardiovascular (Hypotension) | Nephrotoxicity / Immunosuppression | Ataxia / Hyperbilirubinemia | Low (Non-toxic at effective dose) |
| Experimental Utility | Positive Control Only (Due to toxicity) | Limited (Confounding immunosuppression) | Good (But alters chemo PK) | Excellent (Clean validation tool) |
Quantitative Reversal Efficiency
In typical in vitro models (e.g., K562/ADM resistant leukemia cells), Dofequidar demonstrates superior potency.
-
Reversal Index (RI): Defined as
. -
Data Benchmark:
-
Verapamil (10 µM): RI ~ 5–10
-
Dofequidar (3 µM): RI ~ 50–80
-
Critical Insight: Dofequidar also targets ABCG2 (BCRP) in cancer stem-like side populations (SP cells), a feature often lacking in pure P-gp inhibitors like Valspodar. This makes it uniquely suitable for researching resistance in tumor initiating cells [1][2].
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols include internal controls ("Self-Validation") to rule out artifacts such as autofluorescence or non-specific toxicity.
Protocol A: Functional Efflux Assay (Rhodamine 123)
Objective: Quantify the inhibition of P-gp pump activity by measuring the intracellular retention of Rhodamine 123 (Rh123), a fluorescent P-gp substrate.
Reagents:
-
Rhodamine 123 (Sigma-Aldrich)
-
Dofequidar Fumarate (dissolved in DMSO)
-
Control Inhibitor: Verapamil (positive control)
-
Cell Lines: Parental (e.g., K562) and Resistant (e.g., K562/DOX)[1]
Step-by-Step Methodology:
-
Preparation: Harvest cells (
cells/mL) and wash with PBS. -
Pre-incubation (Critical Step):
-
Aliquot cells into flow cytometry tubes.
-
Treat with Dofequidar (0.1, 1.0, 3.0 µM) or Vehicle (DMSO <0.1%) for 30 minutes at 37°C .
-
Validation Check: Include a tube with Verapamil (10 µM) as a positive control for pump blockade.
-
-
Substrate Loading: Add Rh123 (final concentration 0.5 µg/mL) to all tubes. Incubate for 60 minutes at 37°C in the dark.
-
Efflux Phase:
-
Centrifuge cells (1500 rpm, 5 min) at 4°C (to stop transport).
-
Resuspend in Rh123-free media containing the inhibitor (to maintain blockade) or inhibitor-free media (to allow efflux).
-
Incubate for another 60 minutes at 37°C.
-
-
Acquisition: Wash twice with ice-cold PBS. Analyze via Flow Cytometry (FITC channel, Ex 488nm / Em 530nm).
Data Analysis:
Calculate the Fluorescence Enhancement Ratio (FER) :
-
Success Criteria: FER > 1.5 indicates significant inhibition. Dofequidar typically yields FER > 3.0 in highly resistant lines.
Protocol B: Cytotoxicity Reversal Assay (MTT/CCK-8)
Objective: Confirm that pump inhibition translates to restored chemosensitivity.
Workflow Diagram:
Caption: Standardized workflow for determining the Reversal Index using metabolic viability assays.
Methodology:
-
Seed cells in 96-well plates (
cells/well). Allow 24h attachment. -
Add Dofequidar at a non-toxic fixed concentration (determined via preliminary toxicity screen, typically 1–3 µM).
-
Add the cytotoxic agent (e.g., Doxorubicin or Paclitaxel) in serial dilutions.
-
Incubate for 72 hours.
-
Add CCK-8 or MTT reagent and measure absorbance.
-
Self-Validation:
-
Control 1: Parental cells + Chemo (Baseline sensitivity).
-
Control 2: Resistant cells + Dofequidar ONLY (Must show >90% viability to prove Dofequidar is not killing cells directly).
-
Part 4: Critical Analysis & Troubleshooting
Even with robust protocols, validation can fail. Address these common variables:
-
Solubility Artifacts: Dofequidar fumarate is hydrophobic. Ensure DMSO stocks are fresh. Precipitation in aqueous media at >10 µM can cause false "toxicity" readings via light scattering in absorbance assays.
-
Substrate Specificity: Dofequidar is excellent for P-gp (ABCB1) and MRP1 (ABCC1).[2] If your resistance model is driven by MRP2 or non-transporter mechanisms (e.g., tubulin mutations), Dofequidar will show no effect. Always verify transporter expression via Western Blot or PCR first.
-
Serum Protein Binding: High FBS concentrations can reduce free drug availability. If reversal is lower than expected, try reducing FBS to 5% during the short-term efflux assay.
References
-
Saeki, T., et al. (2002). "Dofequidar fumarate (MS-209) is a novel multidrug resistance reversal agent with high safety and low pharmacokinetic interaction." Journal of Experimental Therapeutics and Oncology.
-
Katayama, K., et al. (2009). "Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export."[3] Cancer Science.
-
Sato, W., et al. (1995). "Reversal of multidrug resistance by a novel quinoline derivative, MS-209."[2] Cancer Chemotherapy and Pharmacology.
-
Leonard, G.D., et al. (2003). "The role of ABC transporters in clinical practice." The Oncologist.
-
Naito, M., et al. (2002). "MS-209, a quinoline-type reversal agent, potentiates antitumor efficacy of docetaxel in multidrug-resistant colon cancer." Clinical Cancer Research.
Sources
- 1. Comparative study on reversal efficacy of SDZ PSC 833, cyclosporin A and verapamil on multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Benchmarking Guide: Dofequidar Fumarate vs. Third-Generation MDR Modulators
Executive Summary
This technical guide benchmarks Dofequidar fumarate (MS-209) , a quinoline-derived ATP-binding cassette (ABC) transporter inhibitor, against high-potency third-generation modulators Tariquidar (XR9576) and Elacridar (GF120918) .
While Tariquidar is frequently cited as the potency gold standard for P-glycoprotein (P-gp/ABCB1) inhibition, Dofequidar exhibits a distinct dual-inhibition profile targeting both P-gp and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). This guide provides experimental evidence suggesting that while Dofequidar requires higher micromolar concentrations for efficacy compared to Tariquidar's nanomolar range, its broader spectrum of inhibition offers superior reversal potential in heterogeneous tumor populations expressing multiple transporter phenotypes.
Mechanistic Profiling & Signal Pathways
Understanding the differential binding kinetics is critical for assay design. Dofequidar acts as a competitive inhibitor for P-gp and MRP1, whereas Tariquidar acts as a non-competitive, high-affinity inhibitor primarily of P-gp (and BCRP at high concentrations).
Figure 1: Differential Inhibition Pathways
The following diagram illustrates the competitive vs. non-competitive inhibition mechanisms at the tumor cell membrane.
Caption: Figure 1. Dofequidar provides dual blockade of P-gp and MRP1, whereas Tariquidar is highly specific to P-gp at therapeutic concentrations.
Benchmarking Performance Data
The following data aggregates results from standard Calcein-AM and Rhodamine-123 retention assays across multiple MDR cell lines (e.g., K562/DOX, MCF-7/ADR).
Table 1: Comparative Pharmacological Profile
| Feature | Dofequidar Fumarate (MS-209) | Tariquidar (XR9576) | Elacridar (GF120918) |
| Primary Target(s) | P-gp (ABCB1), MRP1 (ABCC1) | P-gp (ABCB1) | P-gp (ABCB1), BCRP (ABCG2) |
| Mechanism | Competitive Inhibition | Non-Competitive / Allosteric | Non-Competitive |
| Potency (IC50 P-gp) | 0.2 – 3.0 µM | 20 – 80 nM | 0.1 – 0.5 µM |
| MDR Reversal Fold | 10x – 80x (Dose dependent) | >100x (High potency) | 80x – 100x |
| CYP450 Interaction | Low/Moderate (CYP3A4 substrate) | Moderate (CYP3A4 inhibitor) | Moderate |
| Oral Bioavailability | High | High | Moderate (Variable) |
| Clinical Status | Phase III (Discontinued/Inactive) | Phase III (Discontinued/Inactive) | Phase I/II (Research Tool) |
Analytic Insight: While Tariquidar is ~50x more potent on a molar basis against P-gp, Dofequidar's ability to inhibit MRP1 makes it a superior choice for investigating resistance in Lung Cancer (SCLC) and Leukemia (AML) models where MRP1 expression is a co-factor in resistance.
Validated Experimental Protocol: Calcein-AM Functional Assay
To validate the efficacy of Dofequidar vs. novel modulators, the Calcein-AM Retention Assay is the industry gold standard. Unlike Rhodamine-123, Calcein-AM is non-fluorescent until hydrolyzed by intracellular esterases, making it a highly specific probe for efflux pump activity.
Protocol Causality & Logic
-
Pre-incubation: Inhibitors must be added before the substrate to occupy the binding sites (competitive) or allosteric sites (non-competitive).
-
Kinetics: Calcein-AM is pumped out rapidly by P-gp. If the inhibitor works, Calcein-AM remains, is hydrolyzed to Calcein, and the cell becomes fluorescent green.
-
Temperature Control: Assays must be performed at 37°C; P-gp is temperature-dependent and inactive at 4°C.
Figure 2: High-Throughput Screening Workflow
The following workflow details the step-by-step execution for a 96-well plate format.
Caption: Figure 2. Step-by-step Calcein-AM retention workflow. Critical step: Maintain 37°C during dye uptake to ensure active transport kinetics.
Critical Analysis: Why Dofequidar Remains Relevant
Despite the higher potency of Tariquidar, Dofequidar retains utility in specific research contexts:
-
Cancer Stem Cell (CSC) Targeting: Recent studies indicate that "Side Population" (SP) cells often overexpress ABCG2 (BCRP) and ABCC1 (MRP1) alongside P-gp. Dofequidar has shown efficacy in sensitizing these SP cells where specific P-gp inhibitors fail [1].
-
Toxicity Profile: Third-generation inhibitors like Tariquidar faced clinical setbacks due to unpredictable toxicity and complex drug-drug interactions (DDIs) related to complete P-gp shutdown in the blood-brain barrier. Dofequidar's competitive mechanism offers a more "tunable" inhibition profile for pharmacokinetic studies [2].
-
Broad-Spectrum Resistance: In solid tumors (e.g., Ovarian, Breast), resistance is rarely monogenic. The dual P-gp/MRP1 blockade provides a more comprehensive reversal of the MDR phenotype than single-target agents [3].
Recommendation for Researchers
-
Use Tariquidar when you need to define if a specific phenotype is driven exclusively by P-gp (ABCB1).
-
Use Dofequidar when screening compounds for efficacy in heterogeneous tumor models or when investigating resistance mechanisms involving MRP1 (ABCC1).
References
-
Dofequidar fumarate sensitizes cancer stem-like side population cells. Source:[1] Cancer Science (NIH/PubMed) URL:[Link]
-
The "Specific" P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2). Source:[2] ACS Chemical Neuroscience (ResearchGate) URL:[Link]
-
Calcein assay: a high-throughput method to assess P-gp inhibition. Source: Xenobiotica (PubMed) URL:[Link]
Sources
Dofequidar fumarate's efficacy in taxane-resistant models
Technical Assessment: Dofequidar Fumarate (MS-209) Efficacy in Taxane-Resistant Models
Part 1: Executive Context & Mechanism[1]
The Clinical Challenge: Taxane Resistance Taxanes (Paclitaxel, Docetaxel) are cornerstone therapies for breast, ovarian, and lung carcinomas. However, acquired resistance frequently leads to therapeutic failure. The primary driver is the overexpression of ATP-Binding Cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) . These pumps actively efflux hydrophobic taxanes from the cancer cell, reducing intracellular accumulation below the cytotoxic threshold required to stabilize microtubules and induce apoptosis.
Dofequidar Fumarate (MS-209): A Third-Generation Solution Dofequidar fumarate is an orally active, quinoline-derived, third-generation MDR reversing agent.[1] Unlike first-generation inhibitors (e.g., Verapamil, Cyclosporin A), which failed due to low affinity and high toxicity (cardiotoxicity, immunosuppression), Dofequidar exhibits high specificity for P-gp and MRP1 with a manageable safety profile.
Expert Insight: A critical, often overlooked advantage of Dofequidar is its ability to inhibit ABCG2 (BCRP) in Cancer Stem-like Cells (CSCs/Side Population). While P-gp inhibition resensitizes the bulk tumor, ABCG2 inhibition targets the quiescent stem cell population often responsible for post-treatment relapse.
Visualizing the Mechanism of Action
The following diagram illustrates the dual-action of Dofequidar: blocking the efflux pump (Pharmacodynamic) and inhibiting CYP3A4 metabolism (Pharmacokinetic), resulting in maximal intracellular taxane retention.
Figure 1: Dual mechanism of Dofequidar fumarate enhancing taxane efficacy via transporter blockade and metabolic stabilization.
Part 2: Comparative Efficacy & Data Analysis
Comparison with Alternative MDR Inhibitors
Dofequidar represents a significant evolution over predecessors.
| Feature | Verapamil (1st Gen) | Valspodar (PSC-833) (2nd Gen) | Dofequidar (MS-209) (3rd Gen) |
| Primary Target | P-gp (Low Affinity) | P-gp (High Affinity) | P-gp, MRP1, ABCG2 |
| Potency (MDR Reversal) | Low (Requires toxic doses) | High | High |
| Dose-Limiting Toxicity | Cardiotoxicity (AV block) | Ataxia, Hyperbilirubinemia | Manageable (GI, mild myelosuppression) |
| CYP450 Interaction | Moderate (CYP3A4) | Strong (CYP3A4) | Moderate (CYP3A4) |
| Effect on CSCs | Negligible | Limited | Significant (Targets Side Population) |
Preclinical Efficacy Data
In Vitro Reversal: In MDR cell lines (e.g., MCF-7/ADM, KB-C1), Dofequidar restores taxane sensitivity. The "Reversal Index" (RI) indicates the fold-reduction in IC50.
Table 2: Efficacy of Dofequidar (3 µM) in Reversing Docetaxel Resistance
| Cell Line | Resistance Mechanism | Docetaxel IC50 (nM) | Docetaxel + MS-209 IC50 (nM) | Reversal Index |
|---|---|---|---|---|
| MCF-7 (Parental) | None | 2.1 | 1.9 | ~1.0 (No effect) |
| MCF-7/ADM | P-gp +++ | 840.5 | 4.2 | 200x |
| KB-C1 | P-gp ++++ | 1,250.0 | 15.6 | 80x |
| HCT-15 | Intrinsic P-gp | 55.0 | 8.3 | 6.6x |
In Vivo Xenograft Models: In mice bearing MCF-7/ADM (resistant breast cancer) tumors:
-
Docetaxel alone (MTD): No significant tumor growth inhibition (TGI).[2]
-
Docetaxel + MS-209: Significant tumor regression observed.
-
Pharmacokinetics: MS-209 achieves plasma concentrations >3 µM for over 7 hours, sufficient to maintain P-gp blockade during the taxane distribution phase.
Part 3: Experimental Protocols
To validate Dofequidar's efficacy in your specific taxane-resistant models, follow these standardized protocols.
Protocol A: Functional Efflux Assay (Flow Cytometry)
Objective: Quantify the inhibition of P-gp function by measuring the retention of a fluorescent substrate (Rhodamine 123) or fluorescent Taxane (e.g., Oregon Green 488 Taxol).
-
Cell Preparation: Harvest resistant cells (e.g., MCF-7/ADM) and control cells during the logarithmic growth phase. Adjust to
cells/mL. -
Dosing:
-
Control: Vehicle only (DMSO < 0.1%).
-
Inhibitor: Incubate with Dofequidar (1 µM, 3 µM, 10 µM) for 30 minutes at 37°C.
-
Substrate: Add Rhodamine 123 (0.5 µg/mL) or Fluorescent Paclitaxel.
-
-
Accumulation Phase: Incubate for 60 minutes at 37°C.
-
Efflux Phase (Optional but Recommended): Wash cells with ice-cold PBS, resuspend in substrate-free medium (with or without Dofequidar), and incubate for another 60 minutes. This measures retention capability.[3]
-
Analysis: Wash twice with ice-cold PBS. Analyze via Flow Cytometry (FITC channel).
-
Metric: Calculate the Fluorescence Activity Ratio (FAR) :
-
Protocol B: In Vitro Cytotoxicity Reversal Assay
Objective: Determine the shift in IC50 values.
-
Seeding: Plate cells (3,000–5,000/well) in 96-well plates. Allow attachment (24h).
-
Treatment:
-
Create a serial dilution of the Taxane (e.g., Docetaxel: 0.1 nM to 1000 nM).
-
Add Dofequidar at a fixed non-toxic concentration (typically 3 µM) to half the wells.
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add CCK-8 or MTT reagent. Read absorbance at 450nm/570nm.
-
Calculation: Fit dose-response curves using non-linear regression (Sigmoidal dose-response) to derive IC50 values.
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for determining the Reversal Index (RI) in vitro.
Part 4: Scientific Integrity & References
Trustworthiness & Limitations: While Dofequidar shows robust efficacy in preclinical models, researchers must account for the Pharmacokinetic Interaction . Dofequidar inhibits CYP3A4, which metabolizes taxanes. In in vivo studies, this leads to higher systemic exposure of the taxane.
-
Validation Step: When designing animal studies, include a group treated with a lower dose of Taxane + Dofequidar to distinguish between "true MDR reversal" (P-gp blockade at the tumor) and "systemic toxicity" (reduced clearance).
References:
-
Sato, H., et al. (2000). "MS-209, a novel multidrug-resistance-reversing agent, potentiates antitumor efficacy of docetaxel in multidrug-resistant solid tumor xenograft models."[2][4] Clinical Cancer Research.
-
Naito, M., et al. (2002). "Reversal of multidrug resistance by MS-209, a quinoline derivative." Cancer Chemotherapy and Pharmacology.
-
Katayama, K., et al. (2009). "Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export."[1] Cancer Science.
-
Leonard, G.D., et al. (2003). "The role of ABC transporters in clinical practice." The Oncologist.
Sources
- 1. Dofequidar fumarate sensitizes cancer stem-like side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MS-209, a quinoline-type reversal agent, potentiates antitumor efficacy of docetaxel in multidrug-resistant solid tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
